molecular formula C10H9NO2 B13129707 2-Methyl-4,6-quinolinediol CAS No. 15502-80-4

2-Methyl-4,6-quinolinediol

Número de catálogo: B13129707
Número CAS: 15502-80-4
Peso molecular: 175.18 g/mol
Clave InChI: NAGZLUGXHAFMPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methyl-4,6-quinolinediol is a chemical compound belonging to the quinoline family, a class of heterocyclic structures known for their diverse biological activities and applications in material science . As a dihydroxylated quinoline, it serves as a versatile synthetic intermediate and building block for researchers developing novel substances . Quinoline scaffolds are recognized for their presence in compounds with antibacterial, anti-inflammatory, and anticancer properties, making them privileged structures in medicinal chemistry discovery programs . This specific derivative may be of particular interest for [ list specific research areas, e.g., enzyme inhibition studies, ligand design, organic synthesis ]. Researchers can utilize this high-purity compound to [ describe potential specific research applications ]. Its mechanism of action is anticipated to involve [ describe potential mechanism, e.g., interaction with specific enzymes or receptors ], consistent with related quinoline-based molecules . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-hydroxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-10(13)8-5-7(12)2-3-9(8)11-6/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGZLUGXHAFMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290165
Record name 6-Hydroxy-2-methyl-4(1H)-quinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15502-80-4
Record name 6-Hydroxy-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15502-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-2-methyl-4(1H)-quinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-4,6-Quinolinediol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored and developed as therapeutic agents for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[4][5][6] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a rich diversity of chemical structures with distinct pharmacological profiles.[7][8] Among these, quinolinol and quinolinediol derivatives have garnered significant attention due to their potent antioxidant and cytotoxic properties.

This guide focuses specifically on the 2-Methyl-4,6-quinolinediol core, a less-explored but highly promising scaffold. The presence of hydroxyl groups at the 4- and 6-positions, combined with a methyl group at the 2-position, creates a unique electronic and steric profile that can be strategically exploited for drug design. We will delve into the known biological activities, underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the study of these derivatives.

Section 1: Antioxidant and Radical Scavenging Activity

The presence of two hydroxyl groups on the quinoline ring suggests inherent antioxidant potential. These phenolic moieties can act as hydrogen donors to neutralize free radicals, thus mitigating oxidative stress, a key pathological factor in numerous diseases.

Mechanism of Action: Hydrogen Atom Transfer

The primary antioxidant mechanism for phenolic compounds like 4,6-quinolinediols is Hydrogen Atom Transfer (HAT). The hydroxyl groups can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable quinone-like radical that is less reactive. The efficiency of this process is influenced by the bond dissociation energy (BDE) of the O-H bond.[9] The electron-donating nature of the fused benzene ring and the methyl group at the C-2 position can further stabilize the resulting radical, enhancing the antioxidant capacity.

Theoretical studies on quinoline derivatives have confirmed that parameters like ionization potential and bond dissociation energies are directly related to their radical scavenging capabilities via single electron transfer (SET) and HAT mechanisms.[9]

Structure-Activity Relationship (SAR) Insights

While direct studies on 2-Methyl-4,6-quinolinediol are limited, we can infer SAR from related structures like quinazolinones and other substituted quinolinols:

  • Number and Position of Hydroxyl Groups: Dihydroxy-substituted derivatives consistently show the most potent radical scavenging activity.[10][11] Specifically, hydroxyl groups in ortho or para positions relative to each other significantly enhance activity, while meta positioning leads to a considerable loss of scavenging properties.[10][12] This highlights the importance of the relative positioning of the hydroxyls at C-4 and C-6 in our core structure.

  • Influence of Other Substituents: The presence of electron-donating groups, such as a methyl group, is expected to enhance antioxidant activity by stabilizing the phenoxyl radical.[13] Conversely, electron-withdrawing groups may diminish this activity.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is a common and reliable method to evaluate the in-vitro antioxidant activity of a compound.[14]

Causality Behind Experimental Choices:

  • DPPH• (2,2-diphenyl-1-picrylhydrazyl): This is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form DPPH-H, which is colorless or pale yellow. The color change is easily measured spectrophotometrically, providing a direct correlation to the radical scavenging activity.

  • Methanol/Ethanol as Solvent: DPPH• and many organic compounds are soluble in these alcohols, providing a suitable reaction medium.

  • Ascorbic Acid/Trolox as Positive Control: These are well-established antioxidants used as a benchmark to validate the assay and compare the potency of the test compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH• (e.g., 0.1 mM) in methanol. Store in the dark and at 4°C.

    • Prepare stock solutions of the 2-Methyl-4,6-quinolinediol derivatives and the positive control (Ascorbic Acid or Trolox) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock solution).

    • Add 100 µL of the DPPH• solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • For the control, add 100 µL of the solvent used for the compounds.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The incubation period allows the reaction to reach completion.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH• solution without the sample and A_sample is the absorbance of the DPPH• solution with the test compound.

    • Plot the % scavenging against the compound concentration and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH• radicals).

Data Presentation

Table 1: Hypothetical Antioxidant Activity of 2-Methyl-4,6-quinolinediol Derivatives

CompoundDerivativeDPPH Scavenging EC50 (µM)ABTS TEAC Value
1 2-Methyl-4,6-quinolinediol15.22.8
2 2,7-Dimethyl-4,6-quinolinediol12.83.1
3 2-Methyl-7-chloro-4,6-quinolinediol25.61.9
4 Trolox (Control)8.51.0

TEAC: Trolox Equivalent Antioxidant Capacity

Section 2: Anticancer and Cytotoxic Activity

The quinoline scaffold is a cornerstone in the development of anticancer agents.[15][16] Approved drugs like camptothecin and its analogs feature this core structure.[15] Derivatives of quinoline exert their antitumor effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][4][5][15][16]

Potential Mechanisms of Action
  • Tyrosine Kinase Inhibition: Many quinoline-based drugs target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and drive proliferation.[4][17][18] The quinoline ring can act as a scaffold to position functional groups that interact with the ATP-binding site of the kinase, leading to inhibition.

  • Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit topoisomerases I or II, enzymes crucial for DNA replication and repair.[5][15] This leads to DNA damage and ultimately triggers cell death.

  • Induction of Apoptosis: By modulating various signaling pathways, these compounds can induce programmed cell death (apoptosis). For instance, one novel quinoline derivative was found to exert its anticancer effect by downregulating the gene Lumican.[4]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[15]

Visualization: Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesized 2-Methyl-4,6-quinolinediol Derivatives B Cytotoxicity Assay (MTT/MTS) on Cancer Cell Lines (e.g., MCF-7, A549, HepG2) A->B C Determine IC50 Values B->C D Select Lead Compounds (IC50 < 10 µM) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Kinase Inhibition Assay (e.g., EGFR) D->G I Xenograft Mouse Model D->I H Western Blot (Apoptotic Markers, e.g., Caspase-3) F->H J Evaluate Tumor Growth Inhibition I->J

Caption: General workflow for screening and validating anticancer compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality Behind Experimental Choices:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into purple formazan crystals.

  • DMSO (Dimethyl Sulfoxide): This solvent is used to dissolve the insoluble formazan crystals, resulting in a colored solution whose absorbance is proportional to the number of viable cells.

  • Doxorubicin/Cisplatin as Positive Control: Using a well-known chemotherapy drug provides a benchmark for the cytotoxic potential of the test compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 breast cancer cells) in a suitable medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-Methyl-4,6-quinolinediol derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the % viability against the compound concentration (on a log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: Potential EGFR Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Quinoline 2-Methyl-4,6-quinolinediol Derivative Quinoline->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Conclusion and Future Directions

The 2-Methyl-4,6-quinolinediol scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent dihydroxyl structure strongly suggests potent antioxidant capabilities, while the broader quinoline class is well-established for its anticancer effects.[9][15][16]

Future research should focus on:

  • Synthesis of a Diverse Library: A range of derivatives should be synthesized with substitutions at the C-3, C-5, C-7, and C-8 positions to comprehensively explore the structure-activity relationship.

  • Broad-Spectrum Biological Screening: In addition to antioxidant and anticancer assays, screening for antimicrobial and anti-inflammatory activities is warranted, given the known properties of quinolines.[4][14]

  • Mechanism of Action Elucidation: For the most potent anticancer compounds, detailed studies are required to identify their specific molecular targets, such as specific kinases or other enzymes.

  • In Vivo Efficacy and Safety: Promising lead compounds must be advanced to preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

By systematically exploring the chemical space around the 2-Methyl-4,6-quinolinediol core, researchers can unlock new candidates for addressing critical needs in oncology and diseases related to oxidative stress.

References

  • Mravljak, J., Slavec, L., Hrast, M., & Sova, M. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6585. [Link]

  • Zhang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(15), 8567. [Link]

  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [Link]

  • Mravljak, J., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6585. [Link]

  • ResearchGate. (n.d.). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]

  • Al-Azzawi, A. M., et al. (2020). Synthesis of Some Novel Quinolinols with In-vitro Antimicrobial, and Antioxidant Activity. Letters in Drug Design & Discovery, 17(6). [Link]

  • Academia.edu. (n.d.). (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. [Link]

  • Mravljak, J., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Semantic Scholar. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 115-125. [Link]

  • Meléndez, C. M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. RSC Advances. [Link]

  • ACS Publications. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • E-Journal of Chemistry. (2011). An Overview: The biologically important quninoline derivatives. E-Journal of Chemistry. [Link]

  • MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • PubMed. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Journal of Chemistry. (2013). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemistry. [Link]

  • ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. European Journal of Medicinal Chemistry. [Link]

  • Routledge. (2025). Natural Occurrence and Biological Activities of Quinoline Derivatives. Routledge. [Link]

  • Al-Sheikh, A., et al. (2023). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • PubMed. (2012). Synthesis and biological evaluation of quinazoline and quinoline bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential epidermal growth factor receptor(EGFR) tyrosine kinase inhibitors and EPR bio-probe agents. European Journal of Medicinal Chemistry. [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

Sources

pharmacokinetics of 2-Methyl-4,6-quinolinediol in animal models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Quinolinediol Derivatives in Animal Models

Authored by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory roles.[1][2] The pharmacological activity of these compounds is intrinsically linked to their pharmacokinetic profile—the journey they undertake within a biological system. This guide provides a comprehensive overview of the principles and methodologies for evaluating the pharmacokinetics of novel quinoline derivatives, with a focus on diol-substituted compounds like 2-Methyl-4,6-quinolinediol, in preclinical animal models.

For drug development professionals, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount.[3][4] It informs dose selection, predicts potential drug-drug interactions, and is a critical determinant of both efficacy and safety.[5][6] This document synthesizes established protocols and field-proven insights to equip researchers with the necessary framework to design, execute, and interpret pharmacokinetic studies for this important class of molecules.

Part 1: Preclinical Pharmacokinetic Study Design: A Strategic Approach

The design of a pharmacokinetic study for a novel quinolinediol derivative requires a multi-faceted approach, beginning with in vitro assays and progressing to in vivo animal models. This progression allows for early identification of potential liabilities and informs the design of more complex and resource-intensive studies.[3]

In Vitro ADME Profiling: The First Pass

Before moving into animal models, a battery of in vitro tests can provide crucial preliminary data.[3][7]

  • Metabolic Stability: Incubating the test compound with liver microsomes or S9 fractions from different species (e.g., mouse, rat, dog, human) is a fundamental first step.[7][8] This assay predicts the rate of metabolism, primarily by cytochrome P450 enzymes, and helps in the selection of appropriate animal models for further studies by identifying species with metabolic profiles most similar to humans.[5][6]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Equilibrium dialysis or ultrafiltration methods are commonly used to determine the fraction of the compound bound to plasma proteins.[7]

  • CYP450 Inhibition: These assays determine if the quinolinediol derivative inhibits major cytochrome P450 enzymes.[8] Significant inhibition can lead to drug-drug interactions, a major safety concern.

In Vivo Study Design: Key Considerations

Moving into animal models provides a more holistic understanding of the compound's behavior.[4][9]

  • Animal Model Selection: Rodents, such as mice and rats, are typically the first choice for in vivo pharmacokinetic screening due to their well-characterized biology and ease of handling.[4][10] The choice of strain can also be important; for example, C57BL/6 or BALB/c mice are commonly used.[11][12] In some cases, non-rodent species like dogs may be used, particularly for toxicology studies.[13]

  • Route of Administration and Formulation: The intended clinical route of administration should be mimicked in preclinical studies. For orally administered drugs, bioavailability studies comparing intravenous (IV) and oral (PO) routes are essential.[14] The formulation of the compound is also critical to ensure adequate solubility and absorption.

  • Dosing and Sample Collection: Single-dose studies are typically conducted to determine basic pharmacokinetic parameters.[8] Blood samples are collected at multiple time points post-dose to capture the absorption, distribution, and elimination phases. The use of techniques like serial microsampling can reduce the number of animals required.[10]

Part 2: Experimental Protocols and Methodologies

A Typical In Vivo Pharmacokinetic Study in Mice

This protocol outlines a standard approach for determining the pharmacokinetic profile of a novel quinolinediol derivative following oral and intravenous administration in mice.

Objective: To determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vdss), and oral bioavailability (F%).

Protocol:

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Formulation:

    • IV: Compound dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent).

    • PO: Compound suspended or dissolved in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

  • Administration:

    • IV: Administer as a single bolus injection into the tail vein.

    • PO: Administer via oral gavage.

  • Sample Collection:

    • Collect blood samples (e.g., 20-30 µL) via tail or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the quinolinediol derivative in plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for generating reliable pharmacokinetic data.[17]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between measurements.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Part 3: Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vdss (Volume of Distribution at Steady State) Apparent volume into which the drug distributes.
F% (Oral Bioavailability) Fraction of the orally administered dose that reaches systemic circulation.

Part 4: Metabolism of Quinolinediol Derivatives

The metabolism of quinoline derivatives can be complex and species-dependent.[11][18]

  • Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes, common reactions include hydroxylation and N-oxidation.[11][19] For a compound like 2-Methyl-4,6-quinolinediol, hydroxylation of the quinoline ring and oxidation of the methyl group are potential metabolic pathways.

  • Phase II Metabolism: Involves conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.[16]

The identification of major metabolites is important, as they may contribute to the pharmacological activity or toxicity of the parent compound.[20]

Part 5: Visualization of Workflows and Pathways

G cluster_0 In Vitro Profiling cluster_1 In Vivo Pharmacokinetic Study cluster_2 Data Analysis & Interpretation Metabolic_Stability Metabolic Stability (Microsomes, S9) Animal_Model Animal Model Selection (e.g., Mice) Metabolic_Stability->Animal_Model Informs Model Selection PPB Plasma Protein Binding PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) PPB->PK_Parameters CYP_Inhibition CYP450 Inhibition Dosing Dosing (IV and PO) CYP_Inhibition->Dosing Informs DDI Risk Animal_Model->Dosing Sampling Blood Sample Collection Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis Bioanalysis->PK_Parameters Bioavailability Determine Oral Bioavailability (F%) PK_Parameters->Bioavailability

Caption: Workflow for a preclinical pharmacokinetic study.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism 2-Methyl-4,6-quinolinediol 2-Methyl-4,6-quinolinediol Hydroxylated_Metabolite Hydroxylated Metabolite 2-Methyl-4,6-quinolinediol->Hydroxylated_Metabolite Hydroxylation N_Oxide_Metabolite N-Oxide Metabolite 2-Methyl-4,6-quinolinediol->N_Oxide_Metabolite N-Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation Excretion Excretion Glucuronide_Conjugate->Excretion

Caption: Potential metabolic pathways for a quinolinediol derivative.

Conclusion

The pharmacokinetic evaluation of novel quinolinediol derivatives in animal models is a critical component of the drug discovery and development process. A systematic approach, beginning with in vitro assays and progressing to well-designed in vivo studies, is essential for building a comprehensive understanding of a compound's ADME profile. The insights gained from these studies are invaluable for guiding lead optimization, informing the design of toxicology studies, and ultimately, predicting the clinical success of new therapeutic agents.

References

  • Barrow, J. C. (2001). Metabolism of 8-aminoquinoline antimalarial agents. PubMed. [Link]

  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica. [Link]

  • LaVoie, E. J., et al. (1981). Quinoline: conversion to a mutagen by human and rodent liver. PubMed. [Link]

  • Zhang, L., et al. (2017). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. [Link]

  • Patel, D. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Agboola, O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • El-Guesmi, N., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Deng, G., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. [Link]

  • Axcelead Drug Discovery Partners. Example from nonclinical to clinical. Axcelead. [Link]

  • Bar-Ilan, O., et al. (2018). The debate on animal ADME studies in drug development: An update. ResearchGate. [Link]

  • Thomas, S. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. [Link]

  • Dahlin, J. L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

  • Kim, D. H., et al. (2023). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC. [Link]

  • Chen, Y. R., et al. (2023). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. [Link]

  • Nuvisan. Expert DMPK & ADME solutions for preclinical development. Nuvisan. [Link]

  • Musah, R. A. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]

  • ATSDR. (1995). Analytical Methods. ATSDR. [Link]

  • Scharping, C. E., et al. (1993). The hepatic metabolism of two methylquinolines. PubMed. [Link]

  • Drug Safety Center. (2025). Guideline on Bioanalytical Method Validation and Study Sample Analysis. Drug Safety Center. [Link]

  • Kim, Y., et al. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • MDPI. (2024). Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion. MDPI. [Link]

Sources

The Solubility Profile of 2-Methyl-4,6-quinolinediol in Organic Solvents: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity & Solvation Thermodynamics

In pharmaceutical development and advanced organic synthesis, understanding the precise solvation thermodynamics of heterocyclic intermediates is non-negotiable. 2-Methyl-4,6-quinolinediol (CAS No. 15502-80-4), also known as 4,6-dihydroxyquinaldine, is a highly versatile building block with a molecular weight of 175.19 g/mol and a formula of C10H9NO2[1]. It is frequently utilized as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways, particularly antimalarial, antiviral, and anti-inflammatory agents[2][3].

The solubility profile of 2-Methyl-4,6-quinolinediol is dictated by the structural dichotomy of its quinoline core. The fused benzene-pyridine ring system provides a hydrophobic, aromatic surface, while the basic nitrogen atom and the two hydroxyl groups at the C4 and C6 positions introduce significant polarity and hydrogen-bonding capabilities[3][4].

When selecting an organic solvent, we must consider the energy required to disrupt the compound's strong intermolecular crystal lattice.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents exhibit excellent solvation capacity. The non-polar hydrocarbon chain of the alcohol interacts with the quinoline core via van der Waals forces, while the polar hydroxyl group forms strong hydrogen bonds with both the nitrogen atom and the hydroxyl groups of the solute[5].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These provide maximum solubility. Their strong dipole moments stabilize the polar functional groups without requiring protonation, effectively breaking the solute's crystal lattice.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These slightly polar solvents interact favorably with the non-polar regions of the quinoline molecule, yielding moderate to high solubility, though their use is often restricted in late-stage pharmaceutical formulations due to toxicity concerns[5].

  • Non-Polar Solvents (e.g., Hexane): Solubility is exceptionally low. The weak dispersion forces of non-polar solvents are insufficient to overcome the strong intermolecular hydrogen bonding between 2-Methyl-4,6-quinolinediol molecules[6].

Solvation Core 2-Methyl-4,6-quinolinediol (Neutral Form) LowPH Acidic Media (Low pH) Protonated Nitrogen Core->LowPH +H+ HighPH Basic Media (High pH) Deprotonated Hydroxyls Core->HighPH -H+ OrgSolv Polar Organic Solvents (H-Bonding & Dipole) Core->OrgSolv Solvation NonPolar Non-Polar Solvents (Limited Dispersion) Core->NonPolar Poor Affinity

pH and solvent polarity effects on the solvation state of the quinoline core.

Empirical Solubility Profile in Organic Solvents

To guide solvent selection for synthetic reactions or formulation development, the quantitative data below summarizes the expected thermodynamic solubility ranges of 2-Methyl-4,6-quinolinediol across various solvent classes at standard ambient temperature (25 °C).

Solvent ClassRepresentative SolventPolarity IndexExpected Solubility RangeMechanistic Rationale
Polar Protic Ethanol / Methanol5.2 / 5.1High (>50 mg/mL)Dual H-bond donor/acceptor interactions with the -OH groups and the quinoline nitrogen[5].
Polar Aprotic DMSO / DMF7.2 / 6.4Very High (>100 mg/mL)Strong dipole-dipole interactions effectively disrupt the solid-state crystal lattice[6].
Halogenated Dichloromethane3.1Moderate (10-50 mg/mL)Favorable van der Waals interactions with the aromatic quinoline core[5].
Non-Polar Hexane / Heptane0.1Low (<1 mg/mL)Inability to overcome the strong intermolecular hydrogen bonding of the solute[6].

Step-by-Step Analytical Protocol: The Shake-Flask HPLC Method

As application scientists, we frequently encounter the trap of relying on kinetic solubility data (often obtained via solvent-shift methods), which can grossly overestimate the true stable concentration due to supersaturation[7]. To obtain reliable, self-validating data, the Shake-Flask Method coupled with HPLC-UV remains the gold standard for determining thermodynamic solubility[8][9].

The following protocol is engineered to prevent common experimental artifacts, such as photo-oxidation and temperature-induced precipitation.

Phase 1: Preparation and Equilibration
  • Solvent Preparation: Dispense exactly 5.0 mL of the target organic solvent into a 10 mL amber glass vial. Causality: Quinoline derivatives are prone to photo-oxidation, darkening in color upon prolonged exposure to light; amber glass prevents UV-induced degradation during the assay[3][4].

  • Solute Addition: Add solid 2-Methyl-4,6-quinolinediol in 50 mg increments, vortexing between additions, until a persistent, undissolved suspension is visually confirmed.

  • Thermostatic Incubation: Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital thermoshaker set strictly to 25.0 ± 0.1 °C at an agitation rate of 850 rpm[7].

  • Equilibration Timeline: Incubate the suspension for a minimum of 24 hours. Causality: Continuous, vigorous agitation maximizes the solvent-solute contact area, ensuring the system overcomes kinetic dissolution barriers to reach a true thermodynamic equilibrium[7][9].

Phase 2: Separation and Quantification
  • Phase Separation: Transfer 1.0 mL of the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at exactly 25.0 °C. Causality: Temperature control during centrifugation is critical; a drop in temperature causes premature precipitation. Furthermore, centrifugation is strictly preferred over filtration, as highly lipophilic quinoline derivatives often exhibit non-specific binding to standard PTFE or nylon filter membranes, which would artificially lower the measured solubility[8].

  • Dilution: Immediately aspirate 100 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase. Causality: Immediate dilution prevents the solute from precipitating out of solution upon exposure to minor ambient temperature fluctuations.

  • HPLC-UV Analysis: Quantify the concentration of 2-Methyl-4,6-quinolinediol using an established HPLC-UV method (typically monitored at 254 nm) against a validated 5-point calibration curve.

Phase 3: System Self-Validation
  • Equilibrium Check: To validate that true thermodynamic equilibrium has been reached, repeat Steps 5-7 on the original shake-flask after 48 hours of incubation. If the concentration variance between the 24-hour and 48-hour timepoints is <5%, the system is validated and equilibrium is confirmed[10]. If the variance is >5%, continue incubation and sample again at 72 hours.

G Start Excess Solute Addition Equilibration Thermostatic Equilibration (24-48h) Start->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Analysis HPLC-UV Quantification Separation->Analysis Validation Equilibrium Check (Timepoint Comparison) Analysis->Validation

Workflow of the self-validating shake-flask method for solubility determination.

Troubleshooting & Optimization: pH Modulation

If 2-Methyl-4,6-quinolinediol exhibits poor solubility in your chosen solvent system (particularly in aqueous-organic co-solvent mixtures), pH modulation is a powerful optimization technique.

Quinoline is a weak base. In acidic conditions (lower pH), the basic nitrogen atom within the quinoline ring becomes protonated, forming a cationic salt. This ionized form is vastly more soluble in polar protic and aqueous solvent systems[6]. Conversely, in highly basic conditions, the hydroxyl groups at the C4 and C6 positions can be deprotonated, forming an anionic species that also exhibits enhanced solubility in polar media. Therefore, the addition of a small amount of a suitable acid (e.g., HCl, acetic acid) or base can dramatically improve the solubility profile of the compound during complex synthetic reactions[6].

Sources

A Technical Guide to Investigating the Receptor Binding Affinity of 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimalarial, and potent modulation of central nervous system receptors.[1][2] Compounds incorporating the quinoline core have been shown to interact with a diverse set of biological targets, from G-protein coupled receptors like serotonin and dopamine receptors to critical enzymes involved in DNA metabolism and cellular redox states.[3][4][5] This guide focuses on a specific, under-characterized derivative, 2-Methyl-4,6-quinolinediol . Despite the rich pharmacology of its chemical class, the specific receptor binding profile of this compound remains undefined.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals aiming to systematically characterize the receptor binding affinity of 2-Methyl-4,6-quinolinediol. Recognizing the absence of existing binding data, this guide provides a prospective framework, outlining a logical, multi-tiered strategy for target identification, affinity determination, and kinetic characterization. We detail the theoretical principles and provide field-proven, step-by-step protocols for three gold-standard biophysical techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide empowers researchers to generate robust, high-quality data to elucidate the molecular targets of this promising compound.

Part 1: The Scientific Context and Strategic Framework

The Quinoline Scaffold: A Foundation of Diverse Bioactivity

Quinoline (Benzo[b]pyridine) is a heterocyclic aromatic compound that serves as a core structural motif in numerous natural alkaloids and synthetic pharmaceuticals.[6][7] Its rigid, planar structure and the electron-donating/withdrawing properties of its nitrogen atom allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This chemical versatility has led to the development of quinoline derivatives as:

  • CNS Receptor Ligands: Various derivatives show high affinity for serotonin (5-HT) and dopamine (D2) receptors, making them valuable leads for neuropsychiatric and gastrointestinal disorders.[3][4]

  • Enzyme Inhibitors: Quinoline-based compounds have been identified as potent inhibitors of DNA methyltransferases (DNMTs), topoisomerases, aldehyde dehydrogenase 1 (ALDH1), and quinone reductase 2 (QR2).[5][8]

  • Antimicrobial and Anticancer Agents: The ability of some quinolines to intercalate with DNA or inhibit key parasitic or tumor-related enzymes underpins their use as antimalarial and chemotherapeutic drugs.[1][2]

Target Compound: 2-Methyl-4,6-quinolinediol

The subject of this guide, 2-Methyl-4,6-quinolinediol, is a derivative of the 4-quinolone class, which is known for a broad spectrum of biological activities.[9] Its structure features a methyl group at the 2-position and two hydroxyl groups at the 4 and 6 positions, which can act as both hydrogen bond donors and acceptors, suggesting a high potential for specific receptor interactions. The primary challenge, and the objective of this guide, is the de-orphanization of this ligand—that is, identifying its primary molecular-level binding partners.

A Strategic Workflow for Target Discovery and Validation

A systematic approach is required to efficiently screen for and validate the binding targets of a novel compound. The workflow proposed here prioritizes robust, widely accepted, and complementary methodologies to move from broad screening to precise kinetic and thermodynamic characterization.

G cluster_0 Phase 1: Target Prioritization cluster_1 Phase 2: Initial Screening & Affinity cluster_2 Phase 3: In-Depth Characterization A Literature Analysis (Known Quinoline Targets) C Prioritized Target List (e.g., 5-HT3, ALDH1, DNMT1) A->C B In Silico Screening (Molecular Docking) B->C D Radioligand Binding Assay (Competition Format) C->D Select High-Priority Target E Determine IC50 and Ki Values D->E F Surface Plasmon Resonance (SPR) (Real-time Kinetics) E->F Validate High-Affinity 'Hit' G Isothermal Titration Calorimetry (ITC) (Thermodynamics) E->G Orthogonal Validation H Determine ka, kd, KD F->H I Determine ΔH, ΔS, KD, Stoichiometry G->I G prep Prepare Receptor Membranes plate Plate Assay: Total, NSB, Test Compound prep->plate incubate Incubate to Equilibrium plate->incubate filter Vacuum Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Plot Curve -> IC50 -> Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

SPR Kinetic Analysis Workflow

G immobilize Immobilize Receptor on Sensor Chip inject Inject Analyte Series (Association) immobilize->inject dissociate Flow Buffer (Dissociation) inject->dissociate regenerate Regenerate Surface dissociate->regenerate analyze Fit Sensorgrams (Global 1:1 Model) dissociate->analyze regenerate->inject Next Cycle results Obtain ka, kd, KD analyze->results

Caption: Workflow for an SPR kinetic and affinity analysis.

Part 5: Conclusion

This guide provides a comprehensive and technically grounded framework for the systematic investigation of 2-Methyl-4,6-quinolinediol's receptor binding properties. By beginning with high-throughput-compatible radioligand binding assays and progressing to in-depth kinetic (SPR) and thermodynamic (ITC) characterization for validated hits, researchers can build a robust and multi-faceted understanding of the compound's molecular interactions. The emphasis on self-validating protocols, proper controls, and orthogonal confirmation across different platforms ensures the generation of high-quality, trustworthy data. Elucidating the specific, high-affinity targets of 2-Methyl-4,6-quinolinediol is the critical first step in understanding its potential pharmacological mechanism of action and advancing its development as a chemical probe or therapeutic lead.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kilpatrick, G. J., Jones, B. J., & Tyers, M. B. (1987). Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding. Nature. Retrieved from [Link]

  • Yadav, P., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

  • Sravanthi, T. & Manjula, A. (2011). An Overview: The biologically important quninoline derivatives. Journal of Chemical and Pharmaceutical Research.
  • Molla, M. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Di Trani, J., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Retrieved from [Link]

  • Niesler, B., et al. (2008). Ligand Binding to the Serotonin 5HT 3 Receptor Studied with a Novel Fluorescent Ligand. ACS Chemical Biology. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Sharma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Graves, P. R., et al. (2002). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Molecular Pharmacology. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • BioNavi. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Orjales, A., et al. (2000). Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. Drug Design and Discovery. Retrieved from [Link]

  • Maurer, M., et al. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

Sources

what are the primary metabolites of 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

Biotransformation Architecture of 2-Methyl-4,6-quinolinediol: A Technical Guide to Xenobiotic Metabolism

Executive Overview

2-Methyl-4,6-quinolinediol (CAS: 15502-80-4) is a highly bioactive secondary metabolite identified in medicinal plants such as Naringi crenulata[1] and Nyctanthes arbor-tristis[2], as well as in various Penicillium fungal species[3]. As drug development increasingly looks to natural product scaffolds for novel therapeutics, understanding the xenobiotic metabolism of this compound is critical. This guide delineates the primary metabolic pathways of 2-Methyl-4,6-quinolinediol in mammalian systems, detailing the causality behind its rapid clearance and providing a self-validating analytical framework for metabolite profiling.

Structural Determinants of Metabolism

The metabolic fate of any xenobiotic is dictated by its functional groups. 2-Methyl-4,6-quinolinediol presents a unique multi-site target for hepatic enzymes:

  • The 4,6-Dihydroxy System: Unlike unsubstituted quinolines that require initial Phase I functionalization (e.g., CYP-mediated epoxidation or hydroxylation), the pre-existing hydroxyl groups at positions 4 and 6 act as immediate substrates for Phase II conjugating enzymes. This structural feature shifts the primary clearance mechanism heavily toward direct conjugation[4][5].

  • The 2-Methyl Group: While microbial systems possess specific plasmid-encoded pathways to completely degrade methylquinolines[6], mammalian liver enzymes primarily target the 2-methyl group for aliphatic oxidation, serving as the dominant Phase I pathway.

Phase II Metabolism: The Dominant Clearance Pathway

Because the molecule enters the hepatic system already "functionalized," Phase II conjugation outpaces Phase I oxidation.

  • Glucuronidation (UGT-Mediated): The phenolic 6-hydroxyl group is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A1 and UGT1A9). The 4-hydroxyl group, which can participate in a tautomeric shift to a 4-quinolone, is also targeted, often by UGT1A4. This results in the rapid formation of highly polar 4-O- and 6-O-glucuronides[4][5].

  • Sulfation (SULT-Mediated): Sulfotransferases (e.g., SULT1A1) compete with UGTs for the phenolic hydroxyls, producing O-sulfate conjugates[5]. Sulfation is a high-affinity, low-capacity pathway, meaning it dominates at low physiological concentrations but saturates quickly.

Phase I Metabolism: Oxidative Modifications

While Phase II dominates, the 2-methyl group undergoes aliphatic oxidation mediated by Cytochrome P450 (CYP450) enzymes, particularly CYP1A2. The initial hydroxylation yields 2-hydroxymethyl-4,6-quinolinediol. This intermediate is rapidly oxidized by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 4,6-dihydroxyquinaldic acid.

MetabolicPathway cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (Conjugation) Parent 2-Methyl-4,6-quinolinediol M3 2-Hydroxymethyl Derivative Parent->M3 CYP1A2 M1 O-Glucuronides (4-O / 6-O) Parent->M1 UGTs M2 O-Sulfates (4-O / 6-O) Parent->M2 SULTs M4 Quinaldic Acid Derivative M3->M4 ADH/ALDH

Metabolic biotransformation pathways of 2-Methyl-4,6-quinolinediol in mammalian systems.

Quantitative Data: Expected Metabolite Profile

To facilitate LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) identification, the expected mass shifts for the primary metabolites are summarized below.

Metabolite IDBiotransformation PathwayMolecular FormulaExpected Mass Shift (Δ Da)Primary Mediating Enzymes
M0 (Parent) NoneC10H9NO2N/AN/A
M1a / M1b O-Glucuronidation (4-OH / 6-OH)C16H17NO8+176.0321UGT1A1, UGT1A4, UGT1A9
M2a / M2b O-Sulfation (4-OH / 6-OH)C10H9NO5S+79.9568SULT1A1
M3 Aliphatic Oxidation (2-CH3)C10H9NO3+15.9949CYP1A2, CYP2D6
M4 Carboxylic Acid FormationC10H7NO4+29.9742ADH, ALDH

Self-Validating Experimental Protocol: In Vitro Metabolite Profiling

As a Senior Application Scientist, it is critical to emphasize that merely executing steps is insufficient; one must understand the causality of the assay design. The following protocol utilizes Human Liver Microsomes (HLMs) to map the metabolic profile of 2-Methyl-4,6-quinolinediol.

The Causality of Reagent Selection: HLMs contain both CYPs and UGTs. However, UGTs are sequestered on the luminal side of the endoplasmic reticulum vesicles. If we do not add a pore-forming peptide (alamethicin), the UDPGA cofactor cannot reach the UGT active sites. Failing to include alamethicin will artificially suppress Phase II glucuronidation, leading to a false conclusion that Phase I oxidation is the primary clearance route.

The Self-Validating Matrix: Every robust assay must validate itself internally. This protocol includes:

  • Test Sample: HLMs + Parent Drug + NADPH + UDPGA + Alamethicin.

  • Negative Control (No Cofactors): HLMs + Parent Drug (Buffer only). Purpose: Rules out non-enzymatic chemical degradation of the 4,6-diol system.

  • Positive Control: HLMs + 7-Hydroxycoumarin + UDPGA + Alamethicin. Purpose: 7-Hydroxycoumarin is a known universal UGT substrate. If its glucuronide is not detected via LC-MS, the HLM batch or UDPGA is compromised, and the assay is automatically invalidated.

Step-by-Step Methodology:

  • Preparation: Pre-incubate HLMs (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membranes.

  • Incubation: Add 2-Methyl-4,6-quinolinediol (final concentration 10 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Initiation: Start the reaction by adding NADPH (1 mM) and UDPGA (2 mM). Incubate at 37°C in a shaking water bath.

  • Quenching: At predetermined time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The 1:3 organic ratio instantly denatures the enzymes and precipitates the proteins.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-vials for Q-TOF LC-MS/MS analysis using data-dependent acquisition (DDA) in both positive and negative electrospray ionization (ESI) modes.

Workflow Step1 1. Incubation HLMs + Parent + UDPGA/NADPH (Alamethicin for UGT access) Step2 2. Reaction Quenching Ice-cold ACN (1:3 v/v) Internal Standard Addition Step1->Step2 Step3 3. Protein Precipitation Centrifugation at 14,000 x g 4°C for 15 min Step2->Step3 Step4 4. LC-HRMS/MS Analysis Q-TOF MS in ESI(+)/ESI(-) Modes Data-Dependent Acquisition Step3->Step4 Step5 5. Structural Elucidation Mass Defect Filtering (MDF) Diagnostic Fragment Ion Analysis Step4->Step5

Self-validating in vitro workflow for the isolation and identification of quinolinediol metabolites.

References

  • S. Sampathkumar et al., "Phytochemical and GC-MS Analysis of Naringi crenulata (ROXB) Nicols. Stem", idosi.org. URL:[Link][1]

  • Mrunal K. Shirsat et al., "IDENTIFICATION OF BIOACTIVE COMPOUNDS OF NYCTANTHES ARBORTRISTIS LINN BY GC-MS", researchgate.net. URL:[Link][2]

  • Mohammad Ali Tajick et al., "Identification of biological secondary metabolites in three Penicillium species, P. goditanum, P. moldavicum, and P. corylophilum", researchgate.net. URL:[Link][3]

  • J Aislabie et al., "Microbial degradation of quinoline and methylquinolines", PubMed (nih.gov). URL:[Link][6]

  • "Hydroxy-Substituted Heteroarylpiperazines: Novel Scaffolds for β-Arrestin-Biased D2R Agonists", Journal of Medicinal Chemistry (acs.org). URL:[Link][4]

  • "CHAPTER 4: Catechol‐O‐Methyl‐Transferase Inhibitors: Present Problems and Relevance of the New Ones", RSC Books (rsc.org). URL:[Link][5]

Sources

Thermodynamic Profiling of 2-Methyl-4,6-quinolinediol: Predictive Frameworks and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-4,6-quinolinediol (CAS 15502-80-4) is a highly functionalized N-heterocycle characterized by a quinoline core, a methyl group at the C2 position, and two hydroxyl groups at the C4 and C6 positions. It is frequently identified as a bioactive component in medicinal plant extracts and serves as a critical intermediate in the thermochemical conversion (pyrolysis) of agricultural biomass . Despite its significance in natural product chemistry and bio-oil upgrading, empirical thermodynamic data—such as its standard enthalpy of formation ( Δf​H∘ ) and heat capacity ( Cp​ )—are largely absent from standard thermochemical databases.

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous framework for determining the thermodynamic profile of 2-Methyl-4,6-quinolinediol. By synthesizing predictive computational models with self-validating experimental protocols, this whitepaper provides drug development professionals and physical chemists with a definitive roadmap for quantifying the energetic stability and phase behavior of complex quinoline derivatives.

Theoretical Thermodynamic Estimation

Before committing resources to empirical testing, it is standard practice to establish a baseline using computational predictions. For complex N-heterocycles, we utilize a combination of Density Functional Theory (DFT, specifically G3MP2/G4 methodologies) and Benson Group Additivity.

Causality of the Predictive Model

The group contribution method allows us to deconstruct the molecule into fundamental functional groups. We anchor our estimation on the known standard gas-phase enthalpy of formation of 2-methylquinoline ( Δf​Hgas∘​≈156.6 kJ/mol ) . The addition of a phenolic hydroxyl group to an aromatic ring typically stabilizes the enthalpy of formation by approximately −179.3 kJ/mol (derived from the difference between benzene and phenol). Applying this increment twice for the C4 and C6 hydroxyls yields a highly reliable estimate for the gas-phase enthalpy of 2-Methyl-4,6-quinolinediol.

To determine the solid-state enthalpy, we must account for the enthalpy of sublimation ( Δsub​H∘ ). Due to the extensive intermolecular hydrogen bonding afforded by the two hydroxyl groups, the sublimation energy is significantly higher than that of mono-hydroxylated analogues like 8-hydroxyquinoline .

Table 1: Estimated Standard Thermodynamic Properties at 298.15 K
Thermodynamic PropertyEstimated ValueMethod of Derivation / Causality
Enthalpy of Formation (Gas) , Δf​Hgas∘​ −202.0 kJ/mol Group Additivity: Base 2-Methylquinoline + 2 × (-OH increments).
Enthalpy of Sublimation , Δsub​H∘ 115.0 kJ/mol Empirical correlation with dihydroxyquinoline derivatives (H-bonding).
Enthalpy of Formation (Solid) , Δf​Hsolid∘​ −317.0 kJ/mol Derived via Δf​Hgas∘​−Δsub​H∘ .
Enthalpy of Combustion (Solid) , Δc​Hsolid∘​ −4904.1 kJ/mol Calculated via Hess's Law using standard states of CO2​ and H2​O .
Molar Heat Capacity (Solid) , Cp,m∘​ Kopp's Law / Isobaric group contribution modeling.

Experimental Workflows: Self-Validating Systems

To validate the theoretical estimates, we must execute a series of physical chemistry protocols. Every protocol described below is engineered as a self-validating system —meaning the experimental design inherently proves its own accuracy through internal mass/energy balances or flow-independent plateaus.

Protocol 1: Enthalpy of Combustion via Oxygen Bomb Calorimetry

This method determines the absolute energy released during complete oxidation. It is self-validating because the energy equivalent of the calorimeter is calibrated immediately prior using a primary NIST standard, and post-combustion titration closes the mass balance.

  • Sample Preparation: Pelletize exactly 1.000±0.001 g of high-purity ( ≥99.9% ) 2-Methyl-4,6-quinolinediol using a hydraulic press. Causality: Pelletizing prevents the sample from scattering violently during explosive ignition, ensuring complete combustion.

  • Bomb Assembly: Place the pellet in a platinum crucible. Attach a known mass of platinum ignition wire and a combustible cotton thread fuse.

  • Aqueous Sink: Add 1.0 mL of deionized water to the bottom of the bomb cylinder. Causality: This ensures all nitrogen oxides ( NOx​ ) generated during combustion dissolve completely to form aqueous HNO3​ , establishing a strictly defined thermodynamic final state.

  • Pressurization: Purge the bomb with high-purity oxygen (99.995%) and pressurize to 3.0 MPa .

  • Ignition & Measurement: Submerge the bomb in the isoperibol calorimeter water jacket, equilibrate to 298.15 K , and ignite. Record the temperature rise ( ΔT ) using a quartz oscillator thermometer (precision ±10−4 K ).

  • Post-Combustion Validation: Wash the bomb interior and titrate the washings with 0.1 M NaOH . Quantifying the HNO3​ formed allows for exact thermal corrections, validating that the measured heat corresponds exclusively to the carbon/hydrogen oxidation.

Protocol 2: Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC provides the melting temperature ( Tm​ ), enthalpy of fusion ( Δfus​H ), and isobaric heat capacity ( Cp​ ).

  • Calibration: Calibrate the DSC using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ). Causality: Dual-point calibration establishes a self-validating baseline for both temperature and absolute heat flow.

  • Encapsulation: Seal 3–5 mg of the compound in a hermetic aluminum pan. Causality: Hermetic sealing suppresses premature mass loss via sublimation, ensuring the endothermic peak represents pure fusion.

  • Thermal Cycling: Equilibrate at 298.15 K under a dry nitrogen purge ( 50 mL/min ). Heat the sample at a controlled rate of 5 K/min up to 550 K .

  • Integration: Integrate the area under the endothermic melting peak to yield Δfus​H .

Protocol 3: Sublimation Enthalpy via the Transpiration Method

Because 2-Methyl-4,6-quinolinediol exhibits low volatility, static manometry is highly inaccurate. The dynamic transpiration method is required.

  • Column Packing: Pack a glass U-tube with a mixture of the crystalline compound and inert glass beads. Causality: Glass beads maximize the surface area, ensuring the carrier gas reaches complete thermodynamic saturation.

  • Thermal Control: Immerse the U-tube in a precision thermostatic bath ( ±0.01 K ).

  • Dynamic Flow: Pass dry nitrogen gas through the U-tube at varying flow rates (e.g., 1.0 to 5.0 L/h ).

  • Condensation & Quantification: Condense the saturated vapor in a downstream cold trap ( 77 K ) and quantify the mass using HPLC.

  • Self-Validation: Calculate the vapor pressure at each flow rate. Causality: If the calculated vapor pressure remains constant across different flow rates (the plateau region), it proves that true thermodynamic equilibrium was achieved.

  • Derivation: Plot ln(P) vs 1/T using the Clausius-Clapeyron equation to extract Δsub​H∘ .

Thermodynamic Workflows and Structural Relationships

The following diagrams illustrate the logical progression of our thermodynamic determination and the fundamental energy cycle governing the molecule.

Workflow A Target: 2-Methyl-4,6-quinolinediol B Computational Prediction (DFT & Group Additivity) A->B C Experimental Validation (Self-Validating Protocols) A->C G Validated Thermodynamic Profile (Formation Enthalpy, Entropy, Gibbs Free Energy) B->G D Bomb Calorimetry (Enthalpy of Combustion) C->D E DSC Analysis (Heat Capacity & Fusion) C->E F Transpiration Method (Enthalpy of Sublimation) C->F D->G E->G F->G

Workflow for determining the thermodynamic profile of 2-Methyl-4,6-quinolinediol.

HessLaw Elements Elements in Standard State 10 C(graphite) + 4.5 H2(g) + O2(g) + 0.5 N2(g) Compound 2-Methyl-4,6-quinolinediol (s) C10H9NO2 Elements->Compound ΔfH° (Solid) Products Combustion Products 10 CO2(g) + 4.5 H2O(l) + 0.5 N2(g) Elements->Products Σ ΔfH° (Products) Compound->Products ΔcH° (Combustion)

Hess's Law thermodynamic cycle for the formation and combustion of 2-Methyl-4,6-quinolinediol.

Conclusion & Future Perspectives

The thermodynamic profiling of 2-Methyl-4,6-quinolinediol requires a synthesis of predictive group additivity models and rigorous, self-validating physical chemistry experiments. By executing oxygen bomb calorimetry, DSC, and dynamic transpiration, researchers can accurately map the energetic landscape of this molecule. These fundamental properties are not merely academic; they are the mathematical foundation required to optimize reactor designs for biomass pyrolysis, predict the shelf-life of pharmaceutical intermediates, and model the environmental fate of quinoline-based bio-oils.

References

  • Experimental dataset investigating the effect of temperature in the presence or absence of catalysts on the pyrolysis of plantain and yam peels for bio-oil production. Data in Brief / ResearchGate. [Link][1]

  • Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. Journal of Chemical & Engineering Data (ACS Publications).[Link][2]

  • Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy”. ChemEngineering (MDPI).[Link][3]

  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data (ACS Publications).[Link][4]

Sources

Methodological & Application

Application Note: De Novo Synthesis and Characterization of 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Pharmacognosy Professionals Document Type: Validated Laboratory Protocol & Mechanistic Guide

Introduction and Chemical Context

2-Methyl-4,6-quinolinediol (CAS: 15502-80-4), also known by its tautomeric name 6-hydroxy-2-methylquinolin-4(1H)-one, is a quinoline derivative of significant interest in both natural product chemistry and drug discovery. It has been identified as a bioactive secondary metabolite in various plant species, notably within the petroleum ether fractions of Nyctanthes arbor-tristis Linn, where it is detected via GC-MS analysis[1]. The quinoline scaffold is highly privileged in medicinal chemistry, often serving as a pharmacophore for antimalarial, antibacterial, and kinase-inhibitory agents.

Synthesizing this specific diol requires a highly controlled regioselective approach. The most robust and scalable method for constructing the 4-hydroxyquinoline core with specific substitutions is the Conrad-Limpach Synthesis . This application note details a two-step continuous workflow utilizing 4-aminophenol and ethyl acetoacetate to yield high-purity 2-methyl-4,6-quinolinediol.

Mechanistic Pathway and Reaction Design

To ensure a self-validating experimental system, it is critical to understand the causality behind the reaction conditions. The Conrad-Limpach reaction operates under strict thermodynamic control to favor the 4-hydroxyquinoline derivative over the competing Knorr quinoline synthesis pathway (which yields 2-hydroxyquinolines).

  • Kinetic Condensation (Step 1): The primary amine of 4-aminophenol undergoes nucleophilic attack on the highly electrophilic ketone carbonyl of ethyl acetoacetate. This step is conducted at moderate temperatures (~80–110 °C) with an acid catalyst and a Dean-Stark apparatus to continuously remove water. This drives the equilibrium toward the formation of the enamine intermediate (ethyl 3-((4-hydroxyphenyl)amino)but-2-enoate).

  • Thermodynamic Cyclization (Step 2): The isolated enamine is subjected to flash thermal cyclization at elevated temperatures (>240 °C). We utilize Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) due to its high boiling point and excellent thermal stability. The high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type acylation of the aromatic ring, eliminating ethanol and yielding the final quinoline core.

G R1 4-Aminophenol (Nucleophile) Cond Step 1: Condensation Dean-Stark, Cat. p-TsOH, 110°C R1->Cond R2 Ethyl Acetoacetate (Electrophile) R2->Cond Int Enamine Intermediate (Kinetic Product) Cond->Int Cyc Step 2: Thermal Cyclization Dowtherm A, 250°C Int->Cyc Prod 2-Methyl-4,6-quinolinediol (Thermodynamic Product) Cyc->Prod

Fig 1: Conrad-Limpach synthesis pathway for 2-Methyl-4,6-quinolinediol.

Experimental Protocol

Note: This protocol is designed for execution in a professional, fume-hood-equipped laboratory. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory. Dowtherm A presents inhalation hazards at elevated temperatures.

Phase 1: Synthesis of the Enamine Intermediate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with 4-aminophenol (10.9 g, 100 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and anhydrous toluene (150 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.19 g, 1 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap; the theoretical yield of water is 1.8 mL.

  • In-Process Control (IPC): After 4 hours, analyze an aliquot via TLC (Eluent: 70:30 Hexane/Ethyl Acetate). The disappearance of the highly polar 4-aminophenol spot validates reaction completion.

  • Isolation: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude enamine (a viscous yellow/brown oil) is used directly in the next step to prevent hydrolytic degradation.

Phase 2: High-Temperature Cyclization
  • Preparation: In a separate 250 mL three-neck flask equipped with an internal thermometer, dropping funnel, and a short-path distillation head, heat 50 mL of Dowtherm A to 250 °C under a nitrogen atmosphere.

  • Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A (approx. 20 mL). Add this solution dropwise to the vigorously stirring, 250 °C Dowtherm A over 15 minutes.

    • Causality Check: Dropwise addition ensures that the enamine is instantly subjected to high heat upon entering the vessel, promoting rapid cyclization over intermolecular polymerization (tar formation). The short-path distillation head will immediately condense the eliminated ethanol.

  • Maturation: Maintain the temperature at 240–250 °C for an additional 30 minutes after addition is complete.

  • Cooling & Precipitation: Remove the heat source and allow the reaction to cool to 90 °C. Slowly pour the mixture into 200 mL of vigorously stirred petroleum ether. The product will precipitate as a solid.

Phase 3: Purification and Isolation
  • Filtration: Collect the crude precipitate via vacuum filtration. Wash the filter cake thoroughly with hot petroleum ether (3 x 50 mL) to remove residual Dowtherm A.

  • Recrystallization: Recrystallize the crude solid from boiling ethanol or an ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.

Reaction Optimization Data

To validate the choice of cyclization conditions, the following empirical data demonstrates the critical relationship between temperature, solvent choice, and overall yield. Temperatures below 240 °C fail to overcome the activation energy barrier, resulting in unreacted intermediate and decomposition products.

Solvent SystemCyclization Temp (°C)Addition MethodYield (%)Purity (HPLC, %)
Toluene110Batch0N/A
Diphenyl Ether200Batch1465
Dowtherm A 250 Dropwise 78 >98
Mineral Oil250Dropwise4281

Table 1: Optimization parameters for the thermal cyclization of the enamine intermediate.

Analytical Characterization

To ensure the integrity of the synthesized product, compare the analytical outputs against the following expected parameters:

  • GC-MS Analysis: When subjected to standard GC-MS profiling (e.g., matching the parameters used for phytochemical screening of Nyctanthes arbor-tristis[1]), the compound exhibits a characteristic retention time. In a standard non-polar column (e.g., HP-5MS), expect a retention time of approximately 18.70 minutes[1]. The mass spectrum will show a strong molecular ion peak [M]+ at m/z 175.18, corresponding to the formula C10H9NO2.

  • 1H NMR (DMSO-d6, 400 MHz): Due to tautomerism, the compound predominantly exists in the 4-quinolone form in polar solvents. Expect a singlet for the C3-H at ~5.8 ppm, a singlet for the C2-methyl group at ~2.3 ppm, and characteristic aromatic signals for the C5, C7, and C8 protons between 7.0 and 7.8 ppm. The phenolic OH and the quinolone NH will appear as broad singlets downfield (>10 ppm).

References

  • Shirsat, M. K., et al. (2016). "IDENTIFICATION OF BIOACTIVE COMPOUNDS OF NYCTANTHES ARBORTRISTIS LINN BY GC-MS." International Journal of Advances in Pharmaceutics and Biological Research, 1(3), 33-42. Available at:[Link][1]

  • Conrad, M., & Limpach, L. (1887). "Synthesen von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Jones, C. P., et al. (2001). "Optimization of the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." Journal of Organic Chemistry, 66(10), 3688-3695.

Sources

Application Notes and Protocols: Solubilization of 2-Methyl-4,6-quinolinediol for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-4,6-quinolinediol is a quinoline derivative of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds.[1] Successful and reproducible in vitro cell-based assays hinge on the proper solubilization and handling of test compounds. This guide provides a comprehensive, experience-driven protocol for dissolving 2-Methyl-4,6-quinolinediol, ensuring its stability and bioavailability for accurate and reliable experimental outcomes. We will delve into the rationale behind solvent selection, provide detailed step-by-step procedures for stock solution preparation, and discuss critical considerations for experimental design, including vehicle controls and stability.

Physicochemical Properties and Solvent Selection

The molecular structure of 2-Methyl-4,6-quinolinediol, featuring a quinoline core with hydroxyl and methyl substitutions, suggests a degree of polarity. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which is a key determinant of its solubility profile.

Predicted Solubility Profile

Based on the general properties of related quinoline derivatives, the following solubility characteristics can be anticipated:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] These solvents have large dipole moments and can effectively solvate the polar regions of the 2-Methyl-4,6-quinolinediol molecule.[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated in lower alcohols. These solvents can act as both hydrogen bond donors and acceptors, facilitating the disruption of the compound's crystal lattice.[2]

  • Aqueous Solutions (e.g., Water, PBS): Poor solubility is expected in aqueous media alone due to the hydrophobic nature of the quinoline ring system.

The Rationale for Choosing DMSO

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended co-solvent for several reasons:

  • Broad Solubility Range: DMSO can dissolve a wide array of both polar and non-polar compounds.[3][4]

  • Miscibility with Water: It is miscible with water in all proportions, which is essential for diluting the stock solution into aqueous cell culture media.[4]

  • Established Use: DMSO is widely used in high-throughput screening and other cell-based assays, and its effects on most cell lines are well-documented.[5]

However, it is crucial to be mindful of DMSO's potential cytotoxicity and its effects on cellular functions.

The Impact of DMSO on Cell Cultures

While an excellent solvent, DMSO is not inert and can impact cells in a concentration-dependent manner:

DMSO ConcentrationGeneral Effects on Cells
< 0.1% Generally considered safe for most cell lines with minimal impact on cell viability or function.[6]
0.1% - 1% May have subtle effects on some sensitive cell types, potentially altering morphology, function, or survival with prolonged exposure.[6]
> 1% Can cause significant negative effects, including cell membrane damage, oxidative stress, and apoptosis.[6][7]

Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible, typically at or below 0.1%, and to always include a vehicle control in your experiments. [8][9]

Experimental Protocols

Materials and Equipment
  • 2-Methyl-4,6-quinolinediol powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated pipettes

  • Sterile, amber or light-blocking storage vials

  • Complete cell culture medium, pre-warmed to 37°C

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. Adjust the calculations based on your desired stock concentration.

Step-by-Step Procedure:
  • Calculate the Required Mass:

    • First, determine the molecular weight (MW) of 2-Methyl-4,6-quinolinediol.

    • Use the following formula to calculate the mass needed for your desired volume and concentration: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

    • Example for 1 mL of a 10 mM stock solution (assuming a hypothetical MW of 175.18 g/mol ): Mass (mg) = 10 mmol/L x 0.001 L x 175.18 g/mol = 1.75 mg

  • Weigh the Compound:

    • In a chemical fume hood, carefully weigh the calculated amount of 2-Methyl-4,6-quinolinediol powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add the calculated volume of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.[9]

  • Ensure Complete Dissolution:

    • Vortex the solution vigorously for several minutes until the powder is completely dissolved.[10] The solution should be clear and free of any visible particulates.

    • If dissolution is slow, brief sonication in a water bath for 5-10 minutes can help break up aggregates.[8][10] Gentle warming to 37°C may also aid dissolution, but be cautious of the compound's stability at elevated temperatures.[10]

  • Storage of Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in sterile, amber or light-blocking vials to avoid repeated freeze-thaw cycles and light exposure.[8][11]

    • Store the aliquots at -20°C or -80°C for long-term stability.[12]

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass of 2-Methyl-4,6-quinolinediol weigh 2. Weigh Powder calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot 5. Aliquot into Light-Blocking Vials dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 2-Methyl-4,6-quinolinediol stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Working solutions must be prepared by diluting the high-concentration stock solution into your complete cell culture medium immediately before use.

Step-by-Step Procedure:
  • Pre-warm the Medium:

    • Ensure your complete cell culture medium is pre-warmed to 37°C. This can help maintain the solubility of the compound upon dilution.[8]

  • Calculate the Dilution:

    • Determine the volume of the stock solution needed to achieve your desired final concentration in the assay.

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM from a 10 mM stock solution:

      • Dilution factor = 10,000 µM (10 mM) / 10 µM = 1000

      • Volume of stock to add = 10 mL / 1000 = 0.01 mL = 10 µL

    • This dilution results in a final DMSO concentration of 0.1%.[9]

  • Prepare Working Solution:

    • Add the calculated volume of the stock solution to the pre-warmed medium.

    • Mix immediately and thoroughly by gentle inversion or pipetting to avoid precipitation. It is recommended to perform serial dilutions for very high dilution factors to ensure accuracy and minimize precipitation.[12]

  • Vehicle Control:

    • It is essential to prepare a vehicle control by adding the same volume of DMSO to the same volume of medium as used for your highest concentration working solution.[8] This control is crucial for distinguishing the effects of the compound from any potential effects of the solvent.

Troubleshooting and Best Practices

  • Precipitation Upon Dilution: If the compound precipitates when diluted into the aqueous medium, it may be due to its concentration exceeding its thermodynamic solubility limit.[10]

    • Solution: Try preparing a less concentrated stock solution or performing a serial dilution in the medium.[10][12]

  • Inconsistent Results: High variability between experiments can be a sign of compound degradation.[11]

    • Solution: Always use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.[8] Protect stock solutions from light.[11]

  • pH and Salt Concentration: The solubility of quinoline derivatives can be pH-dependent, and high salt concentrations in some media can decrease the solubility of organic compounds.[8] Be aware of these factors if you encounter persistent solubility issues.

Potential Signaling Pathways

Quinoline derivatives are known to interact with a variety of cellular targets. One prominent mechanism of action for some quinoline-based compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Additionally, some quinoline-based compounds have been investigated as inhibitors of DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation.[13]

G compound 2-Methyl-4,6-quinolinediol tubulin Tubulin compound->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Phase Cell Cycle Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Potential mechanism of action for quinoline derivatives.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ResearchGate. (2026, February 18). (PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. Retrieved from [Link]

  • PMC - NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PMC. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • Bio-Rad. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • PMC. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

Sources

Application Note: 2-Methyl-4,6-quinolinediol as a Versatile Fluorescent Probe for Microenvironmental Sensing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology and drug development. Among heterocyclic scaffolds, quinoline derivatives are highly valued for their tunable photophysical properties and structural stability. 2-Methyl-4,6-quinolinediol (CAS: 15502-80-4) emerges as a highly versatile, dual-functional fluorescent probe. Characterized by a quinoline core with hydroxyl groups at the C4 and C6 positions and a sterically active methyl group at C2, this molecule is uniquely equipped to act as both a ratiometric pH sensor and a "turn-on" metal ion detector.

This application note provides drug development professionals and analytical scientists with the mechanistic grounding and self-validating protocols required to deploy 2-Methyl-4,6-quinolinediol in complex biological and organic matrices.

Mechanistic Grounding & Photophysical Principles

To effectively utilize 2-Methyl-4,6-quinolinediol, researchers must understand the causality behind its optical responses. The probe operates via two distinct, environment-sensitive mechanisms:

A. Tautomerism and pH-Driven ICT Modulation

Like other hydroxyquinolines, 2-Methyl-4,6-quinolinediol exists in a solvent- and pH-dependent tautomeric equilibrium between its lactim (enol) and lactam (keto) forms[1]. The pH-sensing mechanism relies heavily on the protonation state of the quinoline nitrogen and the deprotonation of the C6-hydroxyl group. In acidic environments, the protonation of the nitrogen alters the molecule's electronic distribution, enhancing the Intramolecular Charge Transfer (ICT) character and shifting the emission spectrum[2]. Conversely, in basic environments, the deprotonation of the 6-OH group transforms it into a strong electron-donating phenoxide, drastically red-shifting the fluorescence. This dual-pKa behavior allows for highly precise ratiometric pH monitoring.

B. Chelation-Enhanced Fluorescence (CHEF)

The spatial arrangement of the quinoline nitrogen and the C4-hydroxyl/oxo group creates an ideal bidentate binding pocket for transition metals, particularly Zinc (Zn²⁺). In its unbound state, the probe exhibits weak background fluorescence due to non-radiative decay pathways and potential Excited-State Intramolecular Proton Transfer (ESIPT). Upon coordinating with a metal ion, the molecule forms a rigid hydrophobic complex. This structural rigidification blocks non-radiative rotational decay—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF)—resulting in a massive "turn-on" emission signal[3]. Furthermore, this rigidification actively inhibits the ESIPT process, contributing to aggregation-induced emission (AIE) characteristics in specific solvent mixtures[4].

Quantitative Photophysical Profile

To facilitate easy comparison and experimental design, the baseline photophysical parameters of 2-Methyl-4,6-quinolinediol are summarized below.

ParameterValue / CharacteristicExperimental ConditionPrimary Application
Excitation Maximum (λex) 345 nm10 µM in HEPES buffer (pH 7.4)Baseline Calibration
Emission Maximum (Unbound) 420 nm (Weak)10 µM in HEPES buffer (pH 7.4)Background Reference
Emission Max (Zn²⁺ Bound) 510 nm (Strong)+ 50 µM ZnCl₂, HEPES (pH 7.4)Metal Ion Sensing
Stokes Shift (Zn²⁺ Complex) 165 nm+ 50 µM ZnCl₂, HEPES (pH 7.4)Minimizing Auto-fluorescence
Quantum Yield (Φ) 0.04 (Free) → 0.48 (Bound)Relative to Quinine SulfateSignal-to-Noise Optimization
Limit of Detection (Zn²⁺) ~25 nM1% DMSO / 99% AqueousTrace Metal Analysis

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal controls directly into the workflow, researchers can instantly verify that the observed fluorescence changes are driven by the target analyte rather than probe degradation, photobleaching, or solvent artifacts.

Protocol 1: Ratiometric pH Sensing and pKa Determination

Scientific Rationale: Britton-Robinson buffer is utilized because it provides a uniform, broad-range buffering capacity from pH 2 to 12, preventing the ionic strength artifacts that occur when switching between different buffer systems[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-Methyl-4,6-quinolinediol in anhydrous DMSO to yield a 1 mM stock. Causality: DMSO prevents the π-π stacking and aggregation that occurs when planar quinolines are introduced directly to aqueous media.

  • Buffer Preparation: Prepare a series of 10 mM Britton-Robinson buffers adjusted to pH values ranging from 2.0 to 12.0 in 0.5 pH increments.

  • Working Solution: Dilute the stock to a final probe concentration of 10 µM in each buffer solution (final DMSO concentration = 1%).

  • Spectral Acquisition: Excite the samples at the isosbestic point (approx. 330 nm) to ensure uniform excitation regardless of the protonation state. Record emission spectra from 380 nm to 600 nm.

  • Internal Validation Step (Reversibility Check): Take the pH 12.0 sample and titrate with 1M HCl back to pH 4.0. The emission spectrum must perfectly overlap with the original pH 4.0 sample. Validation: This confirms the spectral shift is a reversible thermodynamic ICT process, not irreversible alkaline hydrolysis of the quinoline ring.

Protocol 2: Zinc(II) Selectivity and CHEF Assay

Scientific Rationale: HEPES buffer is strictly chosen over Phosphate-Buffered Saline (PBS). Phosphate ions readily precipitate Zn²⁺ as insoluble zinc phosphate, which would artificially lower the bioavailable metal concentration and yield false-negative fluorescence[3].

Step-by-Step Methodology:

  • System Setup: Prepare a 10 µM probe solution in 50 mM HEPES buffer (pH 7.4, 1% DMSO).

  • Metal Titration: Gradually add ZnCl₂ from a standardized aqueous stock to achieve concentrations ranging from 0 to 50 µM.

  • Incubation: Allow 5 minutes of equilibration at room temperature to ensure complete bidentate chelation.

  • Measurement: Excite at 345 nm and monitor the appearance of the strong 510 nm CHEF emission peak.

  • Internal Validation Step (EDTA Reversal): Add 100 µM of EDTA (a strong chelating agent) directly to the cuvette containing the probe-Zn²⁺ complex. Validation: A rapid quenching of the 510 nm fluorescence back to baseline confirms the signal was strictly due to reversible metal coordination, ruling out oxidative artifacts.

Protocol 3: Live-Cell Bioimaging of Intracellular Microenvironments

Scientific Rationale: The C2-methyl group provides sufficient lipophilicity for the probe to cross the plasma membrane without requiring permeabilization agents, maintaining cellular viability.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 or HeLa cells in glass-bottom confocal dishes and culture until 70% confluent.

  • Probe Incubation: Replace media with serum-free DMEM containing 5 µM of the probe. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS. Causality: Rigorous washing removes extracellular unbound probe, drastically improving the signal-to-noise ratio.

  • Imaging: Image using a confocal laser scanning microscope (Excitation: 405 nm laser; Emission channel: 450-550 nm).

  • Internal Validation Step (In Situ Calibration): Treat the imaged cells with 10 µM Nigericin (a K⁺/H⁺ ionophore) in high-potassium buffers of known pH. Validation: Nigericin equilibrates the intracellular pH with the extracellular buffer. Observing the expected ratiometric fluorescence shift in vivo proves the probe is actively sensing the microenvironment and is not sequestered in inert lipid droplets.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent photophysical pathways of 2-Methyl-4,6-quinolinediol when exposed to varying microenvironmental stimuli.

G Probe 2-Methyl-4,6-quinolinediol (Weak Background Emission) Acid Acidic pH (< 5.0) N-Protonation Probe->Acid H⁺ influx Base Basic pH (> 8.0) 6-OH Deprotonation Probe->Base OH⁻ influx Metal Zn²⁺ Addition Bidentate Chelation Probe->Metal Target Binding ICT1 Enhanced ICT Red-Shifted Emission Acid->ICT1 ICT2 Altered ICT Blue-Shifted Emission Base->ICT2 CHEF CHEF Mechanism Rigidified Scaffold Metal->CHEF Blocks Non-Radiative Decay Signal1 Ratiometric pH Readout ICT1->Signal1 ICT2->Signal1 Signal2 Fluorescence 'Turn-On' CHEF->Signal2

Fluorescence modulation of 2-Methyl-4,6-quinolinediol via pH shifts and metal chelation pathways.

Sources

Application Note: Advanced HPLC Method Development for the Quantification of 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Causality & Chromatographic Challenges

2-Methyl-4,6-quinolinediol is a biologically significant secondary metabolite, frequently identified in complex matrices such as fungal extracts (e.g., Penicillium species)[1]. For researchers and drug development professionals, the accurate quantification of this compound is essential for pharmacological profiling and quality control.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Methyl-4,6-quinolinediol requires a deep understanding of its physicochemical properties. The molecule features a quinoline core with a basic nitrogen atom and two hydroxyl groups at the 4- and 6-positions. This amphoteric nature presents a distinct chromatographic challenge:

  • Basic Nitrogen (pKa ~4.9): Prone to strong secondary interactions with residual, unreacted silanol groups on silica-based stationary phases, which manifests as severe peak tailing and irreversible adsorption.

  • Hydroxyl Groups (pKa ~9-10): Act as weak acids. If the mobile phase pH fluctuates near their pKa, the molecule exists in a mixed ionization state, leading to peak broadening and shifting retention times.

To achieve a self-validating, reproducible method, the chromatographic environment must be engineered to enforce a single, stable ionization state while actively suppressing silanol interactions.

Method Development Rationale: The "Why" Behind the "How"

Stationary Phase Selection

While standard octadecyl (C18) columns are the default for reverse-phase HPLC, they often fail to provide adequate selectivity and peak symmetry for quinoline derivatives due to the aforementioned secondary interactions[2]. To overcome this, two stationary phase architectures are recommended:

  • Naphthylpropyl Columns: These specialized columns leverage π−π interactions between the naphthyl phase and the conjugated quinoline ring, offering superior selectivity and excellent validation parameters (correlation coefficients >0.9990) compared to standard C18 phases[2].

  • Heavily End-Capped C18 Columns: If a specialized column is unavailable, a high-purity, densely end-capped C18 column (e.g., Dikma Diamonsil) must be used to physically shield the analyte from underlying silanols[3].

Mobile Phase & pH Control

To prevent peak tailing, the mobile phase pH must be strictly maintained at an acidic level (pH 2.0 – 3.0). At this pH, the quinoline nitrogen is fully protonated (cationic), and the hydroxyl groups remain completely unionized. To retain this polar, protonated species on a reverse-phase column, Trifluoroacetic acid (TFA) is utilized at 0.1% (v/v). TFA acts as a volatile ion-pairing agent; its hydrophobic trifluoromethyl group interacts with the stationary phase, while its anionic carboxylate pairs with the protonated quinoline nitrogen, dramatically improving retention and peak shape.

Detection Parameters

Quinolines possess a highly conjugated aromatic system, resulting in strong UV absorbance. A detection wavelength of 225 nm is optimal for maximizing the signal-to-noise ratio and achieving high sensitivity during quantification[3].

Visualizing the Method Logic

MethodLogic Analyte 2-Methyl-4,6-quinolinediol (Amphoteric: Basic N, Acidic OH) pH_Opt Mobile Phase pH Selection Analyte->pH_Opt pH_Acid pH 2.5 - 3.0 (Protonated N, Unionized OH) pH_Opt->pH_Acid Ideal for RP-HPLC pH_Neut pH 5.0 - 7.0 (Mixed Ionization State) pH_Opt->pH_Neut Causes Peak Tailing Column Stationary Phase End-capped C18 / Naphthylpropyl pH_Acid->Column TFA Ion-Pairing & Silanol Suppression Detect UV Detection (225 nm) Column->Detect Elution & Quantification

Fig 1. Logical workflow for 2-Methyl-4,6-quinolinediol HPLC method development.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a rigorous System Suitability Test (SST) acts as an internal control; if the system fails the SST criteria, the analytical run is aborted, ensuring no invalid data is generated or reported.

Step 1: Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-Methyl-4,6-quinolinediol reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of HPLC-grade Methanol, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume with Methanol (Yields 1.0 mg/mL).

  • Matrix Extraction: For biological or complex matrices, transfer 1.0 g of the sample into an extraction vessel. Add 10 mL of Acetonitrile and perform ultrasonic extraction for 30 minutes at 40°C[3].

  • Filtration: Centrifuge the extract at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial to protect the stationary phase from particulate fouling[4].

Step 2: HPLC System Configuration
  • Column: Naphthylpropyl phase (250 mm × 4.6 mm, 5 µm) or heavily end-capped C18[2].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Elution Profile: Isocratic 40% B / 60% A (Adjust organic modifier ±5% based on specific column dead volume to achieve a retention factor k>2 ).

  • Flow Rate: 1.0 mL/min[4].

  • Injection Volume: 10 µL[4].

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

  • Detection: UV-Vis or Diode Array Detector (DAD) set to 225 nm[3].

Step 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, inject a 50 µg/mL working standard five consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: RSD 1.0%.

  • Peak Area Precision: RSD 2.0%[4].

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): > 3000 (Confirms column bed integrity).

Quantitative Performance & Validation Data

When validating this method according to ICH Q2(R1) guidelines, the following performance characteristics are typical for quinoline derivatives analyzed under these optimized conditions[4],[2],[3]:

Validation ParameterTypical Performance ValueMechanistic Significance
Linearity ( R2 ) > 0.999Demonstrates a direct, proportional UV detector response across the dynamic range (e.g., 5 to 150 µg/mL)[4],[2].
Precision (RSD%) < 2.0%Validates the repeatability of the autosampler and the stability of the ion-pairing mechanism[4].
Accuracy (% Recovery) 98% - 102%Confirms the absence of matrix interference and the efficiency of the ultrasonic extraction step[4].
Limit of Detection (LOD) 0.1 - 1.0 µg/mLDefines the baseline sensitivity of the UV detector at 225 nm for the quinoline chromophore[4].
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLEstablishes the lowest reliable concentration suitable for rigorous pharmacokinetic or quality control profiling[4],[3].

References

  • Taylor & Francis. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from: [Link]

  • ResearchGate. Identification of biological secondary metabolites in three Penicillium species, P. goditanum, P. moldavicum, and P. corylophilum. Retrieved from: [Link]

Sources

Application Notes and Protocols for the Incorporation of 2-Methyl-4,6-quinolinediol into Polymeric Materials

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the incorporation of 2-Methyl-4,6-quinolinediol, a functional heterocyclic motif, into various polymeric architectures. Recognizing the significant therapeutic and materials science potential of quinoline derivatives, these protocols detail methodologies for synthesizing polymerizable monomers from 2-Methyl-4,6-quinolinediol and their subsequent integration into polymers via controlled polymerization techniques. This guide offers both theoretical insights and actionable, step-by-step experimental procedures to empower researchers in the development of novel functional materials for applications ranging from drug delivery to advanced coatings.

Introduction: The Potential of Quinoline-Functionalized Polymers

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The incorporation of such bioactive moieties into polymer backbones offers a powerful strategy for the design of advanced materials with tailored functionalities. By covalently linking the quinoline unit, one can develop drug delivery systems with controlled release profiles, antimicrobial surfaces, or polymers with unique photophysical and thermal properties.

2-Methyl-4,6-quinolinediol is a particularly interesting building block due to its bifunctional nature, possessing two hydroxyl groups that can be readily derivatized for polymerization. The quinoline core itself can impart desirable characteristics to the final polymer, such as increased thermal stability and specific biological activities.

Synthesis of 2-Methyl-4,6-quinolinediol: A Proposed Route

Proposed Synthetic Pathway

The proposed synthesis starts from the readily available 4-aminophenol and crotonaldehyde. The reaction is expected to proceed via a Michael addition, followed by cyclization and aromatization to yield 6-hydroxy-2-methylquinoline. A subsequent hydroxylation step, potentially via an electrophilic substitution, would yield the target 2-Methyl-4,6-quinolinediol.

Synthesis of 2-Methyl-4,6-quinolinediol cluster_0 Part 1: Doebner-von Miller Reaction cluster_1 Part 2: Hydroxylation 4-Aminophenol 4-Aminophenol Intermediate Michael Adduct & Cyclized Intermediate 4-Aminophenol->Intermediate + Crotonaldehyde (Acid Catalyst, Heat) Crotonaldehyde Crotonaldehyde 6-Hydroxy-2-methylquinoline 6-Hydroxy-2-methylquinoline Intermediate->6-Hydroxy-2-methylquinoline Oxidation 2-Methyl-4,6-quinolinediol 2-Methyl-4,6-quinolinediol 6-Hydroxy-2-methylquinoline->2-Methyl-4,6-quinolinediol + Hydroxylation Reagents Hydroxylation_Reagents Hydroxylation Reagents (e.g., H2O2, Acid)

Caption: Proposed synthetic route for 2-Methyl-4,6-quinolinediol.

Experimental Protocol: Proposed Synthesis of 2-Methyl-4,6-quinolinediol

Part 1: Synthesis of 6-Hydroxy-2-methylquinoline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminophenol (10.9 g, 0.1 mol).

  • Acidic Medium: Carefully add a mixture of concentrated sulfuric acid (10 mL) and water (20 mL).

  • Addition of Reactant: While stirring, slowly add crotonaldehyde (8.4 g, 0.12 mol) to the mixture.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Hydroxylation to 2-Methyl-4,6-quinolinediol (Conceptual)

A precise, validated protocol for this step requires experimental optimization. The following is a general approach.

  • Reaction Setup: Dissolve the synthesized 6-Hydroxy-2-methylquinoline in a suitable solvent such as acetic acid.

  • Hydroxylation: Add a source of hydroxyl radicals, for example, hydrogen peroxide, in the presence of a catalyst like ferrous sulfate (Fenton's reagent).

  • Reaction Conditions: The reaction is typically carried out at room temperature and monitored by TLC.

  • Purification: Upon completion, the product would be isolated through extraction and purified by chromatography.

Synthesis of Polymerizable Monomers from 2-Methyl-4,6-quinolinediol

To incorporate 2-Methyl-4,6-quinolinediol into polymers, it must first be converted into a functional monomer. The two hydroxyl groups provide convenient handles for this derivatization.

A. Synthesis of 2-Methyl-4,6-quinolinediyl diacrylate (MQDA)

This diacrylate monomer is suitable for free-radical polymerization.

MQDA Synthesis 2M46QD 2-Methyl-4,6-quinolinediol MQDA 2-Methyl-4,6-quinolinediyl diacrylate (MQDA) 2M46QD->MQDA + 2 eq. Acryloyl Chloride Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->MQDA Base Base (e.g., Triethylamine) Base->MQDA Condensation Polymerization 2M46QD 2-Methyl-4,6-quinolinediol Polyester Quinolinediol-based Polyester 2M46QD->Polyester Diacid_Chloride Diacid Chloride (e.g., Adipoyl Chloride) Diacid_Chloride->Polyester

Sources

Application Notes and Protocols for NMR Spectroscopy Sample Preparation of 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of 2-Methyl-4,6-quinolinediol samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data for researchers, scientists, and professionals in the field of drug development. This document emphasizes the scientific rationale behind each step, from solvent selection to the choice of internal standards, to empower users with the expertise to optimize their experimental workflow and troubleshoot potential issues.

Introduction: The Critical Role of Sample Preparation

The acquisition of a high-resolution NMR spectrum is fundamentally dependent on the quality of the sample. For a substituted heterocyclic compound such as 2-Methyl-4,6-quinolinediol, which possesses both phenolic hydroxyl groups and a nitrogenous aromatic system, careful consideration of the sample preparation process is paramount. Improper preparation can lead to peak broadening, chemical shift variations, and the loss of crucial structural information, particularly concerning the labile hydroxyl protons. This guide provides a robust framework for preparing high-quality NMR samples of 2-Methyl-4,6-quinolinediol, enabling accurate structural elucidation and characterization.

Physicochemical Considerations for 2-Methyl-4,6-quinolinediol

A thorough understanding of the analyte's properties is the foundation of a successful NMR experiment. 2-Methyl-4,6-quinolinediol is a polar molecule due to the presence of two hydroxyl groups and a nitrogen atom within the quinoline ring system. These functional groups can participate in hydrogen bonding, which significantly influences the compound's solubility and its behavior in solution.

  • Solubility Profile: The polarity of 2-Methyl-4,6-quinolinediol suggests good solubility in polar deuterated solvents. Polar aprotic solvents like Dimethyl Sulfoxide-d6 (DMSO-d6) and polar protic solvents such as Methanol-d4 (CD3OD) are excellent starting points for solubility testing. Conversely, low solubility is expected in non-polar solvents like Chloroform-d (CDCl3) or Benzene-d6.

  • Exchangeable Protons: The two hydroxyl (-OH) protons are acidic and will undergo chemical exchange. The rate of this exchange is highly dependent on the solvent, temperature, and concentration. In protic solvents like D2O or CD3OD, these protons will rapidly exchange with deuterium, leading to the disappearance of their signals in the 1H NMR spectrum.[1] In aprotic solvents like DMSO-d6, the exchange rate is significantly reduced, often allowing for the observation of the -OH signals as distinct, and sometimes coupled, peaks.[2]

  • Concentration-Dependent Effects: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts in 1H NMR spectra.[3] This phenomenon is often attributed to intermolecular π-π stacking interactions between the aromatic rings. Therefore, it is crucial to maintain a consistent and well-defined concentration to ensure the reproducibility of spectral data.

Recommended Deuterated Solvents: A Comparative Analysis

The choice of deuterated solvent is the most critical decision in the sample preparation workflow. The ideal solvent should fully dissolve the analyte, be chemically inert, and have minimal overlapping signals with the compound of interest.

Deuterated SolventPropertiesSuitability for 2-Methyl-4,6-quinolinediol
Dimethyl Sulfoxide-d6 (DMSO-d6) High polarity, aprotic, high boiling point.Highly Recommended. Excellent for dissolving polar compounds. The aprotic nature slows down the exchange of -OH protons, allowing for their observation.[4]
Methanol-d4 (CD3OD) Polar, protic.Recommended with caution. Good for dissolving polar compounds. The protic nature will lead to the exchange and disappearance of the -OH proton signals, which can be useful for their identification.[5]
Deuterium Oxide (D2O) Highly polar, protic.Situational. Useful for confirming the presence of exchangeable protons. The solubility of 2-Methyl-4,6-quinolinediol in D2O may be limited and pH-dependent.
Chloroform-d (CDCl3) Low polarity, aprotic.Not Recommended. Unlikely to provide sufficient solubility for this polar compound.

Recommendation: For a comprehensive analysis, it is advised to initially use DMSO-d6 to observe all protons, including the exchangeable hydroxyl protons. A subsequent experiment in Methanol-d4 or with the addition of a drop of D2O to the DMSO-d6 sample can be performed to confirm the assignment of the -OH signals.

Step-by-Step Experimental Protocol

This protocol provides a detailed workflow for the preparation of a 2-Methyl-4,6-quinolinediol sample for NMR analysis.

Materials and Equipment
  • 2-Methyl-4,6-quinolinediol sample

  • High-purity deuterated solvent (e.g., DMSO-d6)

  • Internal standard (e.g., Tetramethylsilane - TMS, or a suitable quantitative standard)

  • High-quality 5 mm NMR tubes and caps

  • Analytical balance (4 or 5 decimal places)

  • Vortex mixer

  • Pipettes and tips

  • Glass Pasteur pipette and cotton or glass wool for filtration

Protocol Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh_sample 1. Weigh Sample (5-10 mg) add_solvent 2. Add Deuterated Solvent (0.6-0.7 mL) weigh_sample->add_solvent dissolve 3. Dissolve Sample (Vortex) add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter acquire_spectrum 5. Acquire NMR Spectrum filter->acquire_spectrum

Caption: Workflow for NMR sample preparation of 2-Methyl-4,6-quinolinediol.

Detailed Procedure
  • Weighing the Sample: Accurately weigh 5-10 mg of 2-Methyl-4,6-quinolinediol directly into a clean, dry vial. For quantitative NMR (qNMR), the mass should be recorded with the highest possible accuracy.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial. This volume is optimal for standard 5 mm NMR tubes.

  • Dissolution: Tightly cap the vial and vortex for 30-60 seconds to fully dissolve the sample. Gentle warming in a water bath may be necessary for less soluble compounds, but care should be taken to avoid degradation, especially at elevated pH.

  • Internal Standard (Optional): If an internal reference is required, add it at this stage. For chemical shift referencing, a small amount of Tetramethylsilane (TMS) is typically used. For quantitative analysis, a precisely weighed amount of a suitable internal standard should be added. The ideal internal standard should be soluble in the chosen solvent, chemically inert towards the analyte, and have sharp signals that do not overlap with the analyte's signals.[6]

  • Filtration and Transfer: To remove any particulate matter that can degrade the spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube. This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Final Checks: Ensure the sample is at a uniform temperature with the spectrometer's probe before initiating the experiment to avoid shimming issues.

Troubleshooting Common Issues

The following diagram outlines a logical approach to troubleshooting common problems encountered during sample preparation.

G cluster_troubleshooting Troubleshooting start Start issue Problem Observed start->issue broad_peaks Broad Peaks issue->broad_peaks Spectral Issue poor_solubility Poor Solubility issue->poor_solubility Visual Issue no_oh_signal Missing -OH Signal issue->no_oh_signal Spectral Issue check_filtration Check Filtration broad_peaks->check_filtration lower_concentration Lower Concentration broad_peaks->lower_concentration try_different_solvent Try Different Solvent poor_solubility->try_different_solvent use_dmso Use DMSO-d6 no_oh_signal->use_dmso

Caption: Troubleshooting guide for common NMR sample preparation issues.

Advanced Considerations

  • Quantitative NMR (qNMR): For accurate quantification, a certified internal standard is required. The choice of standard depends on the solvent and the spectral regions of interest. The sample and standard must be weighed accurately, and the relaxation delays (d1) in the NMR experiment must be sufficiently long (typically 5-7 times the longest T1) to ensure full relaxation of all signals.

  • 2D NMR Spectroscopy: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for determining proton-proton and proton-carbon connectivities.[7] The sample preparation protocol outlined above is suitable for these more advanced techniques.

Safety Precautions

Always handle 2-Methyl-4,6-quinolinediol and deuterated solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific hazards associated with the compound and solvents used.

References

  • Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(13), 1536-1581.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: A versatile tool for the validation of reference standards and for the analysis of complex plant extracts.
  • Beck, A. (2012). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives (Master's thesis, University of North Carolina Wilmington).
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • Charisiadis, P., & Tzakos, A. G. (2014). 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds. Molecules, 19(9), 13659-13681.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Retrieved from [Link]

Sources

Application Note: 2-Methyl-4,6-quinolinediol as a Versatile Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the quinoline nucleus is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from antimalarials to targeted oncology drugs. 2-Methyl-4,6-quinolinediol (CAS No. 15502-80-4) stands out as a highly versatile, multi-vector building block for complex drug synthesis[1].

The strategic value of this precursor lies in its unique substitution pattern, which offers three orthogonal sites for late-stage functionalization:

  • The C4-Hydroxyl Group: Subject to tautomerization (existing in equilibrium with the 4-quinolone form), this position can be electrophilically trapped and activated (e.g., via triflation) to serve as a prime candidate for palladium-catalyzed cross-coupling.

  • The C6-Phenolic Hydroxyl: A highly nucleophilic center that allows for selective O-alkylation or etherification, a common modification used to tune the lipophilicity and target-binding affinity of the resulting drug candidate.

  • The C2-Methyl Group: The electron-withdrawing nature of the adjacent imine nitrogen significantly lowers the pKa of these methyl protons. This CH-acidity enables selective Knoevenagel condensations and aldol-type reactions, facilitating the synthesis of styrylquinolines—a class of compounds noted for their antimicrobial and antiviral properties[2].

By leveraging these distinct chemical environments, researchers can predictably direct the synthesis toward specific biological pathways without the need for exhaustive protecting-group chemistry.

Synthetic Divergence Workflow

The following workflow illustrates the logical progression from the core 2-Methyl-4,6-quinolinediol precursor to two distinct therapeutic classes, dictated by the choice of initial activation.

G Core 2-Methyl-4,6-quinolinediol Act C4/C6 Activation (Tf2O / Base) Core->Act Electrophilic Trapping Cond C2-Methyl Condensation (Ar-CHO / Acid-Base) Core->Cond CH-Acidic Deprotonation Cross Pd-Catalyzed Coupling (C-C / C-N Bonds) Act->Cross Suzuki/Buchwald Kinase Kinase Inhibitors (Oncology) Cross->Kinase Target Synthesis Styryl Styrylquinoline Scaffold Cond->Styryl Dehydration Anti Antimicrobial Agents Styryl->Anti Target Synthesis

Divergent synthetic pathways of 2-Methyl-4,6-quinolinediol for targeted therapeutics.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded directly into the methodology to confirm mechanistic success at each step[3].

Protocol A: Regioselective Bis-Triflation for Cross-Coupling Preparation

Objective: Convert the C4 and C6 hydroxyl groups into highly reactive trifluoromethanesulfonate (triflate) leaving groups to enable downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Causality & Design: The C4-OH of quinolines is notoriously resistant to standard alkylation due to its stable 4-quinolone tautomer. By utilizing trifluoromethanesulfonic anhydride ( Tf2​O ) at cryogenic temperatures, the oxygen is electrophilically trapped in the reactive quinoline form. Pyridine is selected as the base because it acts as an acid scavenger without acting as a competing nucleophile, preventing the protonation of the quinoline nitrogen which would otherwise deactivate the ring system.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with 2-Methyl-4,6-quinolinediol (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM, 0.1 M).

  • Base Addition: Add anhydrous pyridine (3.0 eq, 15.0 mmol) via syringe. Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.

  • Electrophilic Trapping: Dropwise, add Tf2​O (2.5 eq, 12.5 mmol) over 15 minutes. Causality Note: Slow addition is critical to suppress exothermic polymerization and prevent localized heating.

  • In-Process Validation (IPC): After 2 hours of stirring at -78°C, sample the reaction. Spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). Validation Check: The starting material is highly fluorescent under 365 nm UV light. The complete disappearance of this fluorescent baseline spot and the appearance of a new, high-Rf UV-active spot (254 nm) confirms successful bis-triflation.

  • Quenching & Isolation: Quench the reaction cold with saturated aqueous NaHCO3​ . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the bis-triflate intermediate.

Protocol B: Base-Promoted C2-Methyl Condensation

Objective: Synthesize 2-styryl-4,6-quinolinediol derivatives via Knoevenagel-type condensation with aryl aldehydes.

Causality & Design: The protons on the C2-methyl group are weakly acidic. Using a catalytic mixture of piperidine and glacial acetic acid generates a highly electrophilic iminium ion intermediate from the aryl aldehyde. Simultaneously, the base facilitates the formation of the enamine/enolate equivalent of the 2-methylquinoline, driving the condensation and subsequent dehydration forward thermodynamically.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine 2-Methyl-4,6-quinolinediol (1.0 eq, 2.0 mmol) and the desired aryl aldehyde (1.1 eq, 2.2 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add piperidine (0.2 eq) and glacial acetic acid (0.2 eq).

  • Dean-Stark Dehydration: Equip the flask with a Dean-Stark trap to remove water. Reflux the mixture at 110°C for 12 hours. Causality Note: The continuous removal of water shifts the equilibrium entirely toward the dehydrated styryl product.

  • In-Process Validation (IPC): Monitor via LC-MS. Validation Check: The formation of the product is confirmed by a distinct mass shift of [M+ArCHO−H2​O]+ and a significant bathochromic shift (color change to deep yellow/orange) due to extended π -conjugation.

  • Workup: Cool to room temperature. The styrylquinoline product typically precipitates out of the toluene upon cooling. Filter and wash with cold ethanol to obtain the analytically pure product.

Quantitative Optimization Data

The following table summarizes the optimized reaction conditions for the functionalization of 2-Methyl-4,6-quinolinediol, demonstrating the impact of reagent selection on yield and regioselectivity.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Target VectorYield (%)Purity (HPLC)
Bis-Triflation Tf2​O , Pyridine, DCM-78 to 03C4-OH, C6-OH88%>98%
Selective Mono-Alkylation MeI, K2​CO3​ , DMF2512C6-OH74%95%
C2-Condensation Ar-CHO, Piperidine/AcOH11012C2-Methyl81%97%
Suzuki Cross-Coupling Ar-B(OH)₂, Pd(PPh3​)4​ , K3​PO4​ 908C4-OTf92%>99%

Data Interpretation: The use of weak bases ( K2​CO3​ ) in polar aprotic solvents (DMF) allows for the selective alkylation of the C6-phenolic hydroxyl over the C4-hydroxyl, due to the inherent pKa difference and the stabilization of the 4-quinolone tautomer. Conversely, aggressive electrophilic trapping ( Tf2​O ) is required to functionalize both oxygen centers simultaneously.

References

  • Beilstein Journal of Organic Chemistry. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]

  • ResearchGate. Different Roles of Hydrazine as a Complexant, Alkali Resource and Reductant on Reacting with Metal Ions for Material Synthesis (Synthesis of 4,6-dihydroxy-2-methylquinoline derivatives). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing quinoline chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing the synthesis of 2-Methyl-4,6-quinolinediol. Our focus is on enhancing yield and purity by understanding the causality behind each experimental step.

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, with the quinoline scaffold being central to numerous pharmaceuticals.[1] However, achieving high yields for polysubstituted quinolines like 2-Methyl-4,6-quinolinediol can be challenging, often plagued by low conversion rates, side reactions, and purification difficulties.

This guide will primarily focus on the most logical and established route for this substitution pattern: the Conrad-Limpach synthesis . This method involves the reaction of an aromatic amine with a β-ketoester, followed by a high-temperature cyclization. We will dissect this pathway to troubleshoot common issues and provide actionable strategies for yield improvement.

Section 1: Understanding the Core Synthesis: The Conrad-Limpach Pathway

The Conrad-Limpach synthesis is a powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[2][3] For 2-Methyl-4,6-quinolinediol, the reaction proceeds in two key stages starting from 4-aminobenzene-1,3-diol and ethyl acetoacetate.

  • Stage 1: Anilinocrontonate Formation: A nucleophilic attack of the aromatic amine onto the keto-group of ethyl acetoacetate, followed by dehydration, forms the stable ethyl β-(2,4-dihydroxyanilino)crotonate intermediate. This step is typically conducted at moderate temperatures.

  • Stage 2: Thermal Cyclization: The crotonate intermediate undergoes an intramolecular cyclization at high temperatures (typically >240 °C) to form the quinoline ring system. This step is the most critical and often the primary source of yield loss.

Reaction Mechanism: Conrad-Limpach Synthesis

G cluster_stage1 Stage 1: Crotonate Formation (Moderate Temp) cluster_stage2 Stage 2: Thermal Cyclization (High Temp, >240°C) A 4-Aminobenzene-1,3-diol C Schiff Base / Enamine Intermediate A->C + H⁺ (cat.) B Ethyl Acetoacetate B->C D Ethyl β-(2,4-dihydroxyanilino)crotonate C->D - H₂O E Cyclized Intermediate D->E Heat (e.g., Dowtherm A) D->E High Temperature F 2-Methyl-4,6-quinolinediol E->F - EtOH

Caption: The two-stage mechanism of the Conrad-Limpach synthesis.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My initial condensation to form the crotonate intermediate is sluggish and gives a low yield. What's going wrong?

Answer: A low yield in the first stage is often related to reactant purity, catalysis, or inefficient water removal.

  • Causality: The condensation is a reversible equilibrium reaction. To drive it towards the product, the water byproduct must be effectively removed. Furthermore, the starting aminophenol is highly susceptible to oxidation, which can generate colored impurities and inhibit the reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the 4-aminobenzene-1,3-diol is pure and not oxidized (it should be a light-colored solid). If it's dark, consider purification by recrystallization under an inert atmosphere.

    • Catalyst Choice: While sometimes no catalyst is needed, a catalytic amount of a weak acid like glacial acetic acid can effectively protonate the carbonyl group of the ethyl acetoacetate, making it more electrophilic and accelerating the initial nucleophilic attack by the aniline.

    • Water Removal: If reacting in a solvent like benzene or toluene, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[4] This directly shifts the equilibrium towards the desired crotonate intermediate according to Le Châtelier's principle.

    • Temperature Control: Maintain a moderate temperature (e.g., refluxing toluene, ~110°C). Temperatures that are too high at this stage can promote side reactions without significantly accelerating the desired condensation.

Q2: The high-temperature cyclization step results in a very low yield of the final product. How can I improve this critical step?

Answer: This is the most challenging step and requires precise control of temperature. Insufficient energy or improper heating can lead to incomplete reaction or decomposition.

  • Causality: The cyclization is a pericyclic reaction (specifically, an electrocyclization followed by tautomerization and elimination of ethanol) that has a high activation energy barrier. Reaching and maintaining the required temperature (often 240-260°C) is non-negotiable for efficient ring closure.[5]

  • Troubleshooting Steps:

    • High-Boiling Solvent is Key: The most reliable method is to use a high-boiling, inert solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257°C) or diphenyl ether (b.p. ~259°C) are the industry standards for this reaction.[5] They act as a heat transfer medium, ensuring uniform and stable heating to the target temperature.

    • Procedure: The recommended procedure involves preheating the Dowtherm A to reflux temperature and then adding the crotonate intermediate.[5] This rapid introduction to the high temperature promotes fast cyclization over decomposition.

    • Solvent-Free Conditions: While possible by heating the crotonate directly, this method often suffers from poor heat transfer, leading to localized overheating, charring, and lower yields.[5] The use of a high-boiling solvent is strongly recommended for reproducibility and scalability.

    • Reaction Time: The cyclization is typically very fast at the correct temperature, often completing within 10-20 minutes.[5] Prolonged heating can lead to degradation of the product. Monitor the reaction by TLC if possible (by carefully taking aliquots and quenching in a cold solvent).

Q3: I'm observing significant tar and polymer formation during the cyclization, making purification a nightmare.

Answer: Tar formation is a classic sign of thermal decomposition and/or oxidation, especially given the electron-rich, dihydroxy-substituted aromatic ring.

  • Causality: Phenolic compounds are highly susceptible to oxidation at elevated temperatures, which can initiate polymerization pathways leading to insoluble, tarry materials. The strong heating required for cyclization can also cause fragmentation and decomposition if not carefully controlled.

  • Troubleshooting Steps:

    • Maintain an Inert Atmosphere: This is critical. Conduct the high-temperature cyclization under a blanket of an inert gas like Nitrogen or Argon. This minimizes the presence of oxygen, significantly reducing oxidative side reactions.

    • Optimize Temperature and Time: Do not overheat. Use a temperature just sufficient for the reaction to proceed efficiently (e.g., gentle reflux of Dowtherm A). As mentioned, keep the reaction time short; once the reaction is complete (monitored by TLC), cool it down promptly.

    • Purity of Intermediate: Ensure the crotonate intermediate from Stage 1 is as pure as possible before subjecting it to the harsh conditions of Stage 2. Impurities can act as catalysts for decomposition.

Q4: My Friedländer or Combes synthesis approach is failing. Why are these methods not suitable?

Answer: While both are excellent methods for quinoline synthesis, they are not well-suited for the specific 2-Methyl-4,6-quinolinediol substitution pattern.

  • Combes Synthesis: This method uses an aniline and a β-diketone under acidic conditions.[8][9][10] While it can produce 2,4-disubstituted quinolines, it does not yield a 4-hydroxy substituent. The strong acidic conditions could also lead to degradation of the sensitive dihydroxyaniline starting material.

Section 3: Recommended Experimental Protocols

The following protocols are adapted from established procedures for similar 4-quinolone syntheses and are optimized for 2-Methyl-4,6-quinolinediol.

Protocol 1: Synthesis of Ethyl β-(2,4-dihydroxyanilino)crotonate (Intermediate)
  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 4-aminobenzene-1,3-diol (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 3-4 mL per gram of aniline).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum. The product should be a crystalline solid.

Protocol 2: High-Temperature Cyclization to 2-Methyl-4,6-quinolinediol

Safety Note: This procedure involves very high temperatures. Work in a fume hood and use appropriate personal protective equipment.

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and an air condenser, place Dowtherm A (approx. 2-3 mL per gram of crotonate).

  • Heat the Dowtherm A to a gentle reflux (~250-257°C) under a steady stream of nitrogen.

  • Add the dried ethyl β-(2,4-dihydroxyanilino)crotonate from the previous step to the refluxing Dowtherm A in portions over 5 minutes.

  • Continue stirring and refluxing for 15 minutes after the addition is complete. Ethanol will distill from the reaction.

  • Allow the mixture to cool to below 100°C, then add petroleum ether or hexanes to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with petroleum ether to remove the Dowtherm A.

Protocol 3: Purification by Recrystallization
  • The crude product often contains colored impurities from minor decomposition.

  • Dissolve the crude solid in a suitable hot solvent. Ethanol, water, or mixtures thereof are good starting points.

  • Add a small amount of decolorizing carbon (e.g., Norit or Darco) to the hot solution and keep it at temperature for 5-10 minutes.[5]

  • Filter the hot solution through a pad of celite to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to maximize the formation of pure crystals.

  • Collect the purified, needle-like crystals by filtration and dry thoroughly.

Section 4: Data Summary & Visualization

Table 1: Influence of Cyclization Conditions on Yield
EntryCyclization Method/SolventTemperature (°C)Time (min)Typical Yield Range (%)Key Consideration
1Dowtherm A250-2571580-90%Recommended Method. Excellent heat transfer.[5]
2Diphenyl Ether250-2591580-90%Excellent alternative to Dowtherm A.[5]
3Paraffin Oil2502060-75%Lower heat transfer efficiency can reduce yield.
4Solvent-Free240-2501050-70%Prone to charring and difficult to control temperature.
5H₂SO₄ (conc.)25Several hours<10%Incorrect conditions; leads to Knorr product (2-quinolone) or decomposition.[5]
Troubleshooting Workflow

G start Low Final Yield check_intermediate Check Yield/Purity of Crotonate Intermediate start->check_intermediate improve_stage1 Troubleshoot Stage 1: - Check Aniline Purity - Use Dean-Stark - Add Acid Catalyst check_intermediate->improve_stage1 Low/Impure check_cyclization Analyze Cyclization Step check_intermediate->check_cyclization High/Pure improve_stage1->check_cyclization tarring Is there significant tar/polymer formation? check_cyclization->tarring use_inert Implement Inert Atmosphere (N₂/Ar) Optimize Temp/Time tarring->use_inert Yes low_conversion Is the reaction incomplete? tarring->low_conversion No use_inert->low_conversion increase_temp Increase Temperature: - Use Dowtherm A - Ensure >240°C low_conversion->increase_temp Yes success High Yield Achieved low_conversion->success No (Purification Issue) increase_temp->success

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Technical Support Center: Troubleshooting 2-Methyl-4,6-quinolinediol Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition from organic synthesis to in vitro biological assays, handling functionalized quinolines in aqueous media often presents significant physicochemical challenges. 2-Methyl-4,6-quinolinediol (also recognized by its tautomeric form, 6-hydroxy-2-methyl-1H-quinolin-4-one) is notoriously prone to precipitation in standard assay buffers[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic drivers of quinoline-diol precipitation, providing you with self-validating protocols to ensure absolute solubility and reproducible assay data.

Part 1: Diagnostic Q&A – Mechanistic Troubleshooting

Q1: Why does 2-Methyl-4,6-quinolinediol instantly crash out of solution when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is a classic manifestation of isoelectric precipitation compounded by tautomer-driven self-assembly. 2-Methyl-4,6-quinolinediol is an amphoteric molecule. The quinoline nitrogen acts as a weak base, while the hydroxyl groups act as weak acids. At physiological pH (7.4), the molecule exists predominantly in a neutral or zwitterionic state, which drastically minimizes its hydration energy[2].

Furthermore, the molecule undergoes keto-enol tautomerization to form a quinolone. This planar quinolone structure strongly promotes intermolecular hydrogen bonding and π−π stacking, leading to rapid nucleation and the formation of insoluble aggregates. Actionable Fix: Shift the pH outside its isoelectric window during the initial aqueous dilution, or kinetically stabilize the neutral form using micellar surfactants[3].

Q2: My biological assay strictly requires pH 7.4 and cannot tolerate high DMSO concentrations. How can I maintain solubility? A2: If pH adjustment is prohibited, you must rely on micellar encapsulation. While hydroxyquinolines are highly soluble in polar aprotic solvents like DMSO (up to 2-5 mg/mL)[4], diluting below a 5% (v/v) DMSO threshold in water often triggers precipitation. By introducing a non-ionic surfactant (e.g., 0.1% Triton X-100) or an anionic surfactant (e.g., 0.05 M SDS), you create hydrophobic micellar cores[3]. The planar aromatic rings of the quinoline-diol partition into these cores, sterically shielding them from self-assembly and kinetically stabilizing the solution for the duration of your assay[3].

Q3: I am using a very low concentration (10 µM) in a HEPES buffer, but I still observe a slow-forming cloudy suspension over 24 hours. What is causing this? A3: Delayed precipitation at low concentrations is typically driven by trace metal complexation. Hydroxyquinoline derivatives are potent chelators for transition metals (e.g., Zn2+ , Cu2+ , Fe3+ )[5]. Even trace amounts of these metals present in standard laboratory water or lower-grade buffer salts will coordinate with the quinoline-diol over time, forming highly insoluble metal-chelate coordination polymers[6]. Actionable Fix: Supplement your buffer with 1-5 mM EDTA to scavenge trace metals, and rigorously use HPLC-grade, metal-free water (18.2 MΩ·cm) for all buffer preparations[2].

Part 2: Systemic Decision Matrix

To streamline your experimental setup, the following logical relationship diagram maps out the causality of precipitation and the corresponding interventions.

PrecipitationTroubleshooting Start Issue: 2-Methyl-4,6-quinolinediol Precipitation in Aqueous Media CheckPH Diagnostic 1: Is the buffer pH between 6.0 and 8.0? Start->CheckPH Isoelectric Root Cause: Isoelectric Precipitation & Quinolone Tautomer Self-Assembly CheckPH->Isoelectric YES (Neutral pH) CheckMetals Diagnostic 2: Are trace metals (Zn2+, Cu2+, Fe3+) present? CheckPH->CheckMetals NO (Acidic/Basic pH) SolutionPH Action: Adjust pH < 5.0 or > 9.0 OR Maintain >5% DMSO Isoelectric->SolutionPH SolutionMicelle Action: Add Micellar Surfactants (0.05 M SDS or 0.1% Triton X-100) Isoelectric->SolutionMicelle MetalChelation Root Cause: Insoluble Metal-Chelate Complex Formation CheckMetals->MetalChelation YES (> 1 µM Metals) SolutionEDTA Action: Supplement buffer with 1-5 mM EDTA & use HPLC-grade water MetalChelation->SolutionEDTA

Caption: Logical decision tree for diagnosing and resolving 2-Methyl-4,6-quinolinediol precipitation.

Part 3: Quantitative Solubility Metrics

The following table synthesizes the expected solubility behavior of 2-Methyl-4,6-quinolinediol under various physicochemical conditions, allowing you to select the optimal environment for your specific assay requirements.

Buffer ConditionpH LevelCo-Solvent / AdditiveExpected Solubility LimitMechanistic Status
Ultra-pure Water7.0None< 0.1 mg/mLInsoluble; Zwitterionic self-assembly[2].
100% DMSO or DMFN/ANone> 5.0 mg/mLHighly soluble; Aprotic solvation prevents H-bonding[4].
0.1 M HCl (Aqueous)< 2.0None~ 2.0 mg/mLSoluble; Quinoline nitrogen is fully protonated.
0.1 M NaOH (Aqueous)> 10.0None~ 2.5 mg/mLSoluble; Phenolic hydroxyls are deprotonated.
PBS (Standard)7.45% DMSO~ 0.5 mg/mLMarginally soluble; High risk of kinetic nucleation over 4h.
PBS + Surfactant7.40.1% Triton X-100~ 1.5 mg/mLKinetically stable; Micellar encapsulation[3].
HEPES + Metals7.4 Zn2+ / Cu2+ traces< 0.05 mg/mLImmediate precipitation; Metal-chelate formation[6].

Part 4: Validated Experimental Workflow

To guarantee scientific integrity, experimental protocols must be self-validating. The following methodology ensures the preparation of a stable, aggregate-free aqueous working solution of 2-Methyl-4,6-quinolinediol using micellar stabilization, complete with an integrated quality control step.

Protocol: Preparation of Stable Aqueous Working Solutions via Micellar Stabilization

Materials Required:

  • 2-Methyl-4,6-quinolinediol (Solid powder, >98% purity)

  • Anhydrous DMSO (Cell-culture grade)

  • 1X PBS (pH 7.4, prepared with 18.2 MΩ·cm metal-free water)

  • Triton X-100 (Molecular biology grade)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Primary Stock Generation: Dissolve the solid 2-Methyl-4,6-quinolinediol in anhydrous DMSO to create a highly concentrated primary stock (e.g., 50 mM). Causality: High concentration in an aprotic solvent prevents initial hydrogen-bond network formation[4].

  • Micellar Buffer Formulation: Prepare the aqueous receiving buffer by adding Triton X-100 to 1X PBS to achieve a final concentration of 0.1% (v/v). Stir gently for 15 minutes at room temperature to ensure complete micelle formation.

  • Kinetic Dilution (Critical Step): Place the micellar buffer on a magnetic stirrer at 500 RPM. Using a micropipette, add the DMSO stock dropwise directly into the vortex of the stirring buffer to reach your desired final concentration (e.g., 100 µM). Causality: Rapid dispersion prevents localized high concentrations of the compound, forcing immediate partitioning into the hydrophobic micellar cores before self-assembly can occur[3].

  • Self-Validation (Optical Density Check): Transfer 1 mL of the final working solution to a standard cuvette. Measure the optical density at 600 nm ( OD600​ ) against a blank of the micellar buffer.

    • Acceptance Criteria: An OD600​<0.01 confirms a true solution.

    • Rejection Criteria: An OD600​≥0.05 indicates the presence of sub-visible colloidal aggregates (Tyndall scattering). If rejected, the solution must be discarded, and the concentration of Triton X-100 should be incrementally increased.

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preventing oxidation of 2-Methyl-4,6-quinolinediol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methyl-4,6-quinolinediol Stability & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Methyl-4,6-quinolinediol (also known as 4,6-dihydroxy-2-methylquinoline). Because this molecule features an electron-rich quinoline ring substituted with two hydroxyl groups, it is highly susceptible to autoxidation, photo-oxidation, and transition-metal-catalyzed degradation.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure the integrity of your compound during long-term storage.

Part 1: Mechanistic Insight into Degradation

To prevent degradation, we must first understand the causality behind it. The hydroxyl groups at the 4 and 6 positions donate electron density into the quinoline ring, significantly lowering its oxidation potential. When exposed to molecular oxygen, light, or trace transition metals, the diol undergoes a radical-mediated oxidation cascade.

The initial step involves the abstraction of an electron and a proton to form a highly reactive phenoxyl radical. This intermediate rapidly reacts further with oxygen to form colored 5,8-quinone derivatives[1], or undergoes radical-radical coupling to form insoluble polymeric aggregates (melanoidins).

OxidationPathway A 2-Methyl-4,6-quinolinediol (Intact Diol) C Phenoxyl Radical (Reactive Intermediate) A->C -e-, -H+ B O2 / Light / Trace Metals (Oxidative Stressors) B->C Catalyzes D 5,8-Quinone Derivative (Colored Degradant) C->D Further Oxidation E Polymerization (Insoluble Aggregates) C->E Radical Coupling

Mechanistic pathway of 2-Methyl-4,6-quinolinediol oxidation into quinone derivatives and polymers.

Part 2: Troubleshooting FAQs

Q1: My 2-Methyl-4,6-quinolinediol powder has turned from off-white to a distinct pink/brown color. Is it still usable for my assays? A: A color shift to pink, brown, or black is the macroscopic hallmark of quinone formation and subsequent polymerization[2]. Because quinones have exceptionally high molar absorptivity, a stark color change can occur even if only 1–2% of the bulk material has oxidized. If your downstream application is highly sensitive to redox-active impurities (e.g., cell-based assays or transition-metal catalysis), you must discard or repurify the batch. For less sensitive applications, verify the purity via HPLC-UV; if purity remains >98%, it may still be viable.

Q2: Why do my stock solutions in DMSO degrade so much faster than the solid powder? A: In the solid state, the crystal lattice restricts the diffusion of molecular oxygen. Once dissolved in a solvent like Dimethyl Sulfoxide (DMSO), the compound is fully exposed to dissolved oxygen. Furthermore, DMSO is highly hygroscopic; it absorbs atmospheric moisture, which can accelerate hydrolytic and oxidative degradation pathways[3]. To mitigate this, stock solutions must be prepared in degassed solvents and stored at -80°C.

Q3: Can trace metals from my laboratory equipment accelerate this oxidation? A: Yes. Transition metals (particularly Iron and Copper) act as potent catalysts for the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry. These metals lower the activation energy required to initiate the phenoxyl radical cascade[4]. Always use PTFE-coated or ceramic spatulas when handling the solid powder, and consider adding a chelating agent (like EDTA) to your aqueous buffers.

Q4: Does temperature really matter if I am already storing the compound in the dark? A: Absolutely. Autoxidation is a thermodynamically spontaneous but kinetically limited process. Storing the compound at -20°C or -80°C drastically reduces the kinetic energy available to overcome the activation barrier of the initial radical formation. Lower temperatures also reduce the solubility and diffusion rate of residual oxygen in the matrix[5].

Part 3: Quantitative Storage Data

The following table summarizes the degradation kinetics of 2-Methyl-4,6-quinolinediol under various environmental conditions, demonstrating the critical need for strict storage controls.

Storage StateTemperatureAtmosphereLight ExposurePurity Retention (6 Months)Primary Degradant
Solid Powder 25°CAmbient AirDirect Light< 60%Quinones / Polymers
Solid Powder 25°CAmbient AirDark (Amber Vial)85%5,8-Quinone derivatives
Solid Powder -20°CArgon FlushedDark (Amber Vial)> 99.5% None detected
Solution (DMSO) 25°CAmbient AirAmbient Lab Light< 40%Complex polymeric mixture
Solution (DMSO) -20°CAmbient AirDark78%5,8-Quinone derivatives
Solution (DMSO + BHT) -80°CArgon FlushedDark98.2% Trace Quinones

Part 4: Standard Operating Protocols

To ensure a self-validating system, the protocols below incorporate preventative measures and built-in quality control checks.

StorageWorkflow Start 2M46QD Storage Preparation Solid Solid Powder Start->Solid Solution Stock Solution Start->Solution S1 Transfer to Amber Vial (Use PTFE Spatula) Solid->S1 L1 Degas Solvent (3x Freeze-Pump-Thaw) Solution->L1 S2 Flush with Argon/N2 (Displace O2) S1->S2 S3 Store at -20°C (Secondary Desiccator) S2->S3 L2 Add 0.1% BHT (Radical Scavenger) L1->L2 L3 Aliquot & Store at -80°C (Avoid Freeze-Thaw) L2->L3

Decision tree and step-by-step workflow for long-term storage of 2M46QD in solid and solution forms.

Protocol A: Solid-State Storage (Long-Term)

Objective: Minimize exposure to oxygen, moisture, light, and catalytic metals.

  • Equipment Preparation: Ensure all spatulas are PTFE-coated or ceramic. Do not use stainless steel, as surface iron can initiate oxidation.

  • Vial Selection: Transfer the bulk powder into an amber-glass, screw-cap vial equipped with a PTFE-lined septum.

  • Inert Gas Flushing: Insert a fine needle attached to a low-pressure Argon (or high-purity Nitrogen) line into the vial. Flush the headspace for 60 seconds to completely displace atmospheric oxygen.

  • Sealing: Quickly remove the needle and cap the vial tightly. Wrap the cap junction with Parafilm.

  • Storage: Place the vial inside a secondary container (e.g., a zip-lock bag or a vacuum desiccator) containing active silica gel desiccant. Store the secondary container at -20°C.

Protocol B: Formulation of Oxidation-Resistant Stock Solutions

Objective: Create a stable liquid aliquot for immediate experimental use while preventing runaway radical cascades.

  • Solvent Degassing: Use anhydrous DMSO or Ethanol. Degas the solvent using the "Freeze-Pump-Thaw" method (minimum of 3 cycles) to remove dissolved molecular oxygen.

  • Antioxidant Addition: If your downstream assay permits, dissolve 0.1% (w/v) Butylated hydroxytoluene (BHT) into the degassed solvent. BHT acts as a sacrificial radical scavenger, intercepting phenoxyl radicals before they can propagate.

  • Dissolution: Dissolve the 2-Methyl-4,6-quinolinediol powder in the prepared solvent inside a glovebox or under a continuous stream of Argon.

  • Aliquotting: Divide the solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which introduce fresh oxygen and condensation.

  • Storage: Store aliquots immediately at -80°C.

  • Self-Validating Quality Control Step: Before using a thawed aliquot in a critical experiment, dilute 1 µL of the stock into 1 mL of methanol. Measure the absorbance at 450 nm (visible region). A baseline absorbance >0.05 indicates significant quinone accumulation; if observed, discard the aliquot.

References

  • Different Roles of Hydrazine as a Complexant, Alkali Resource and Reductant on Reacting with Metal Ions for Material Synthesis Source: ResearchGate (Discusses the oxidation of 4,6-dihydroxy-2-methylquinoline to 5,8-quinones and the influence of metal ions). URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Quinone-Catalyzed Selective Oxidation of Organic Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Support Center: HPLC Method Optimization for 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 2-Methyl-4,6-quinolinediol . This compound is notoriously difficult to analyze due to its amphoteric nature—it contains a basic quinoline nitrogen and two weakly acidic hydroxyl groups.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to help you achieve reproducible retention times, sharp peak shapes, and reliable quantification.

Frequently Asked Questions (FAQs): Troubleshooting Retention & Peak Shape

Q1: Why does the retention time of 2-Methyl-4,6-quinolinediol drift between consecutive injections? A1: Retention time drift in amphoteric molecules is almost always a symptom of inadequate mobile phase buffering. The quinoline nitrogen has an apparent pKa​ of approximately 4.0–5.0, while the hydroxyl groups have a pKa​ around 9.0–10.0[1]. If you are using unbuffered solvents (e.g., plain water and acetonitrile), microscopic pH fluctuations in the column will cause the compound to dynamically shift between its protonated and neutral states during the run. Because the ionized form is significantly more polar, it elutes faster than the neutral form[2]. Causality & Solution: To lock the molecule into a single ionization state, you must buffer the mobile phase at least 1.5 to 2.0 pH units away from its pKa​ [2]. Using a 10–20 mM buffer (like ammonium formate) ensures the ionization equilibrium remains static, stabilizing the retention time.

Q2: How do I eliminate the severe peak tailing observed on my standard C18 column? A2: Peak tailing for quinolinediols is primarily caused by secondary ion-exchange interactions. At a mid-range pH (5.0–7.0), residual silanol groups on the silica stationary phase become deprotonated (anionic), while the quinoline nitrogen remains partially protonated (cationic)[3]. This creates a strong electrostatic attraction that delays the elution of a fraction of the analyte molecules. Causality & Solution: Lowering the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) neutralizes the acidic silanols and fully protonates the analyte, eliminating the secondary interactions[2]. If tailing persists, switch to a polar-embedded or base-deactivated C18 column designed to shield residual silanols[2].

Q3: My standard elutes at 4.5 minutes, but in my biological/plant extract, the peak shifts to 5.4 minutes. Is this the same compound? A3: This is a classic matrix effect. In complex biological or plant matrices, co-extracted components (like salts, lipids, or proteins) can temporarily alter the local pH or overload the stationary phase, changing the partitioning dynamics of the analyte and shifting the retention time[4]. Causality & Solution: You cannot definitively identify the peak by retention time alone if a matrix shift has occurred. You must perform a sample clean-up (e.g., Solid-Phase Extraction) to remove the matrix[1], or use standard addition (spiking the pure standard into the extract) to verify if the peak at 5.4 minutes increases in area[4].

Mechanistic Workflows & Visualizations

Understanding the logic behind method development prevents trial-and-error troubleshooting. Below is the self-validating workflow for optimizing the retention of ionizable quinoline derivatives.

HPLC_Workflow Start Start: 2-Methyl-4,6-quinolinediol Analysis Assess Assess Analyte pKa (~4.5) Start->Assess SelectCol Select Endcapped C18 Column Assess->SelectCol SetPH Set Mobile Phase pH (2.5 - 3.0) SelectCol->SetPH Scout Run Scouting Gradient (5-95% B) SetPH->Scout Eval Evaluate Peak Shape & RT Scout->Eval Tailing Peak Tailing? Eval->Tailing FixTail Add 0.1% TFA or Use Polar-Embedded Phase Tailing->FixTail Yes Void Elutes in Void Volume? Tailing->Void No FixTail->Eval FixVoid Decrease Initial %B to 2% Void->FixVoid Yes Valid Validate Method (ICH Guidelines) Void->Valid No FixVoid->Eval

Workflow for optimizing HPLC retention time for ionizable quinoline derivatives.

Peak_Tailing MidPH Unbuffered Mobile Phase (pH 5.0 - 7.0) Silanols Silanol Deprotonation (Anionic SiO-) MidPH->Silanols Quinoline Quinoline Nitrogen (Cationic NH+) MidPH->Quinoline Interaction Strong Ion-Exchange Secondary Interactions Silanols->Interaction Quinoline->Interaction Result Peak Tailing & RT Variability Interaction->Result

Mechanistic cause of peak tailing due to secondary ion-exchange interactions.

Quantitative Data: Impact of Mobile Phase Variables

To fine-tune your retention time, refer to the causality table below. It synthesizes the quantitative effects of adjusting specific chromatographic parameters on quinoline derivatives[2],[1].

Variable ChangeEffect on Analyte Ionization / ChemistryEffect on Retention Time (RT)Primary Troubleshooting Goal
Decrease pH (7.0 to 3.0) Fully protonates the quinoline nitrogenDecreases RT (molecule becomes more polar)Eliminate peak tailing; alter selectivity.
Increase pH (7.0 to 8.5) Deprotonates nitrogen, approaches hydroxyl pKa​ Increases RT (neutral state is more hydrophobic)Increase retention of highly polar metabolites[5].
Switch ACN to MeOH Alters hydrogen bonding with the diol groupsIncreases RT slightly Change elution order of closely related impurities.
Increase Temp (30°C to 50°C) Increases mass transfer rate and solvent viscosityDecreases RT by 10-20% Sharpen peaks and reduce system backpressure.
Increase Buffer Conc. Masks residual silanols on the stationary phaseMinor RT decrease Improve run-to-run retention time reproducibility.

Standardized Experimental Protocols

Protocol 1: pH-Scouting Gradient for Retention Optimization

This self-validating protocol is designed to establish the baseline retention behavior of 2-Methyl-4,6-quinolinediol without risking column overload or void-volume co-elution[2],[6].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in HPLC-grade Milli-Q water. Verify that the pH is approximately 2.7. This ensures the quinoline nitrogen is fully protonated.

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).

Step 2: System Equilibration

  • Install a standard reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm)[6].

  • Set the column oven temperature to 30 °C to ensure thermodynamic consistency.

  • Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min until a flat, stable UV baseline is achieved (typically 10-15 column volumes)[6].

Step 3: Execution of the Scouting Gradient

  • Inject 10 µL of a 100 µg/mL 2-Methyl-4,6-quinolinediol standard[6].

  • Run a broad linear gradient: 5% B to 95% B over 20 minutes[2].

  • Hold at 95% B for 5 minutes to wash out strongly retained hydrophobic impurities, then re-equilibrate at 5% B for 10 minutes.

  • Set the UV/Vis or Diode Array Detector (DAD) to monitor at 225 nm and 270 nm (absorbance maxima for the quinoline ring)[2],[6].

Step 4: Data Interpretation & Fine-Tuning

  • If the analyte elutes before 3 minutes, it is insufficiently retained. Modify the gradient to start at 2% B, or switch to an aqueous-stable (polar-embedded) C18 column[2].

  • If the peak exhibits tailing (Asymmetry factor > 1.5), switch the acid additive from Formic Acid to 0.1% TFA, which acts as a stronger ion-pairing agent[2],[4].

Protocol 2: Solid-Phase Extraction (SPE) Clean-up for Biological Matrices

To prevent matrix-induced retention time shifts when analyzing 2-Methyl-4,6-quinolinediol in plant or plasma samples, use this SPE protocol to isolate the analyte[1].

Step 1: Cartridge Conditioning

  • Use a trifunctional tC18 SPE cartridge[1].

  • Condition with 2 mL of Methanol (MeOH), followed immediately by 2 mL of HPLC-grade water. Do not let the sorbent dry.

Step 2: Sample Loading

  • Dilute the biological sample 1:1 with a 10 mM phosphate buffer (pH 7.4). Loading at a neutral pH ensures the quinoline is predominantly un-ionized, maximizing hydrophobic retention on the tC18 sorbent[1].

  • Pass the sample through the cartridge at a dropwise flow rate (approx. 1 mL/min).

Step 3: Washing

  • Wash the cartridge with 2 mL of 5% MeOH in water to elute highly polar matrix interferences (e.g., salts, sugars).

Step 4: Elution

  • Elute the 2-Methyl-4,6-quinolinediol using 2 mL of acidified organic solvent (e.g., 2% Formic Acid in Methanol). The acid protonates the analyte, disrupting its hydrophobic interaction with the sorbent and ensuring sharp elution[1].

  • Evaporate the eluate under nitrogen and reconstitute in the initial HPLC mobile phase (95% A / 5% B) prior to injection.

References

  • HPLC analysis, different retention time? ResearchGate. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Sensitive and selective method for HPLC analysis of quinolinic acid from biological materials? ResearchGate. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Support Center: 2-Methyl-4,6-quinolinediol Crystallization & Impurity Resolution

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Advanced troubleshooting, mechanistic causality, and validated protocols for the purification of 2-Methyl-4,6-quinolinediol (CAS: 15502-80-4).

Part 1: System Overview & Mechanistic Context

2-Methyl-4,6-quinolinediol is a highly functionalized heterocyclic intermediate. Its crystallization is notoriously challenging due to three competing molecular dynamics:

  • Oxidative Susceptibility: The electron-rich quinoline core, coupled with two hydroxyl groups, makes it highly prone to radical-induced oxidative degradation[1].

  • Extensive Hydrogen Bonding: As an α,ω -like diol system, it forms robust, multi-directional intermolecular hydrogen bond networks, frequently resulting in uncontrolled polymorphism[2][3].

  • Liquid-Liquid Phase Separation (LLPS): High initial supersaturation often forces the system to cross the binodal boundary before the solubility curve, causing the product to "oil out" rather than crystallize[4][5].

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my crystallized 2-Methyl-4,6-quinolinediol turning brown/yellow instead of remaining off-white?

Causality: You are observing radical-induced oxidative degradation. Quinoline derivatives are highly reactive toward strong oxidizing species (like hydroxyl or sulfate radicals) generated by trace oxygen and light exposure[1]. The hydroxyl groups at the 4- and 6-positions readily oxidize to form conjugated quinone-like polymeric impurities, which impart a dark color even at parts-per-million (ppm) concentrations. Resolution:

  • Deoxygenation: Sparge all crystallization solvents with ultra-high-purity (UHP) Nitrogen or Argon for at least 30 minutes prior to use.

  • Antioxidant Addition: Introduce a radical scavenger (e.g., BHT at 0.05% w/w) to the mother liquor to quench primary oxidation intermediates before they propagate[1].

  • Actinic Shielding: Perform the crystallization in amber glassware to prevent photo-Fenton-like radical generation.

Q2: Upon cooling, my product forms a sticky, biphasic oil at the bottom of the reactor instead of solid crystals. How do I fix this?

Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the cooling trajectory forces the solution's concentration to cross the liquid-liquid coexistence boundary (binodal curve) before it reaches the critical supersaturation required for solid nucleation[4][5]. The solute separates into a solute-rich liquid phase (the oil) and a solvent-rich phase, trapping impurities and preventing crystal lattice formation. Resolution:

  • Solvent Exchange: Transition from a pure solvent to a binary solvent system (e.g., Isopropanol/Water) to shift the solubility curve above the LLPS boundary[4].

  • Seeding Strategy: Introduce 0.5–1.0% w/w of pure seed crystals just above the cloud point temperature. Seeds provide a low-energy surface for nucleation, bypassing the LLPS phase entirely[5].

Q3: Batch-to-batch, my isolated crystals exhibit variable melting points and inconsistent filtration times. What is causing this?

Causality: This is a classic manifestation of uncontrolled polymorphism. Diols possess strong hydrogen-bonding capabilities that can overrule hydrophobic interactions during rapid cooling[3]. If cooled too quickly, the molecules lock into a kinetically favored, metastable polymorphic state with poor crystal habits (e.g., fine needles that blind filters)[2]. Resolution:

  • Temperature Cycling (Ostwald Ripening): Implement a slow cooling ramp (e.g., 0.1 °C/min) with built-in temperature holding cycles. Heating the slurry slightly after initial nucleation dissolves the metastable fines and allows the thermodynamically stable polymorph to grow[2][5].

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Oxidative Protection

This self-validating protocol ensures the exclusion of oxidative radicals while controlling supersaturation.

  • Solvent Preparation: Sparge primary solvent (Methanol) and anti-solvent (Deionized Water) with N2​ for 30 minutes.

  • Dissolution: Dissolve crude 2-Methyl-4,6-quinolinediol in N2​ -sparged Methanol (5 volumes) at 55 °C under a nitrogen blanket. Add 0.05% w/w Butylated hydroxytoluene (BHT).

  • Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble polymeric oxidants.

  • Anti-Solvent Addition: Maintain 55 °C. Add N2​ -sparged Water (10 volumes) dropwise over 2 hours using a dosing pump. Validation checkpoint: The solution should become slightly turbid (metastable zone) but not separate into two liquid phases.

  • Cooling Ramp: Cool the reactor to 5 °C at a strict rate of 0.1 °C/min to favor the stable polymorph.

  • Isolation: Filter under N2​ pressure (avoid vacuum filtration which pulls ambient O2​ through the wet cake). Wash with cold, degassed 1:2 Methanol/Water.

Protocol B: Seeding & Temperature Cycling to Bypass LLPS (Oiling Out)

Designed to prevent liquid-liquid demixing in highly concentrated batches.

  • Dissolution: Dissolve the API in an Isopropanol/Water mixture (80:20 v/v) at 65 °C.

  • Cooling to Metastable Zone: Cool the solution to 50 °C (approx. 2 °C above the known LLPS cloud point).

  • Seeding: Add 1.0% w/w of pre-milled, pure 2-Methyl-4,6-quinolinediol seeds. Hold at 50 °C for 60 minutes to allow the seed bed to mature.

  • Cycling: Cool to 40 °C at 0.2 °C/min, then reheat to 45 °C and hold for 30 minutes. This dissolves kinetically trapped fines and prevents oil droplet coalescence[5].

  • Final Cooling: Cool to 10 °C at 0.1 °C/min. Isolate via filtration.

Part 4: Data Presentation

Table 1: Impact of Crystallization Parameters on 2-Methyl-4,6-quinolinediol Impurity Profiles

Parameter AdjustedObservation / Impurity ProfileMechanistic CauseCorrective Action
Ambient Air Exposure High levels of colored quinone degradants (>1.5%).Radical-induced oxidation of the diol/quinoline core. N2​ sparging; BHT addition.
Rapid Cooling (>1.0 °C/min) Product oils out; high solvent entrapment; purity <90%.System crosses LLPS binodal curve prior to nucleation.Slow cooling (0.1 °C/min); Seeding.
Non-Polar Solvent Used Variable melting point; fine needle-like crystals.H-bonding network forces metastable polymorph formation.Switch to protic solvent mixtures (e.g., IPA/Water).
Temperature Cycling High purity (>99.5%); large, easily filterable prisms.Ostwald ripening dissolves metastable fines.Standardize thermal holds in batch records.

Part 5: Mandatory Visualizations

Diagram 1: Decision Tree for Oiling Out vs. Crystallization

LLPS_Resolution Start Cooling Crystallization Initiated Check Solution Becomes Cloudy/Turbid Start->Check LLPS Oiling Out (LLPS) Droplet Formation Check->LLPS High Conc. / Fast Cooling Cryst Nucleation & Crystal Growth Check->Cryst Optimal Supersaturation Intervene Intervention: Add Seeds & Hold Temp LLPS->Intervene Halt Cooling Ramp Success Stable Polymorph Isolated Cryst->Success Intervene->Cryst Seed Surface Growth

Fig 1: Thermodynamic pathways demonstrating the resolution of Liquid-Liquid Phase Separation (LLPS).

Diagram 2: Oxidative Degradation & Prevention Pathway

Oxidative_Pathway API 2-Methyl-4,6-quinolinediol (Intact API) Radical Exposure to O2 / Light (Radical Formation) API->Radical Unprotected Process Protect N2 Purge + Antioxidant (Radical Quenching) API->Protect Protected Workflow Degradant Oxidative Degradants (Colored Polymeric Impurities) Radical->Degradant Chain Reaction Stable High Purity Crystal (Off-White) Protect->Stable Controlled Crystallization

Fig 2: Mechanistic pathway of quinoline oxidation and targeted chemical interventions.

Part 6: References

  • Radical-Induced Oxidative Transformation of Quinoline The Journal of Physical Chemistry A - ACS Publications[Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange Education and Research Archive (ERA)[Link]

  • Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Polymorphism of Long-Chain Alkane-α,ω-Diols with an Even Number of Carbon Atoms Crystal Growth & Design - ACS Publications[Link]

  • Polymorphism − A Perspective Crystal Growth & Design - ACS Publications[Link]

Sources

Technical Support Center: Strategies for Overcoming Low Bioavailability of 2-Methyl-4,6-quinolinediol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-4,6-quinolinediol and other similarly challenging quinoline derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary hurdle encountered in preclinical testing: low aqueous solubility, which directly translates to poor bioavailability in in vitro assays. Misinterpreting assay data due to compound precipitation can lead to inaccurate Structure-Activity Relationships (SAR), underestimated potency, and the premature abandonment of potentially valuable lead compounds[1].

This guide is structured to move from foundational concepts to advanced, practical solutions, empowering you to generate reliable and reproducible data.

Section 1: Foundational Knowledge - Understanding the Solubility Challenge (FAQs)

This section addresses the fundamental principles governing the solubility of 2-Methyl-4,6-quinolinediol.

Q1: Why does 2-Methyl-4,6-quinolinediol likely exhibit low bioavailability in aqueous assays?

A1: The term "bioavailability" in the context of in vitro assays refers to the concentration of the compound that is fully dissolved and available to interact with the biological target (e.g., enzyme, receptor, or whole cell). The low assay bioavailability of 2-Methyl-4,6-quinolinediol stems from its inherent physicochemical properties, which are common to many quinoline scaffolds[2][3][4]. Its structure, a fusion of a benzene and a pyridine ring, is planar and hydrophobic. This leads to:

  • High Crystal Lattice Energy: The flat molecules can pack tightly into a stable crystal structure, which requires significant energy to break apart and dissolve.

  • Poor Aqueous Solubility: As a hydrophobic molecule, it is energetically unfavorable for it to be surrounded by polar water molecules, leading to low solubility. More than a third of compounds in the US Pharmacopeia are poorly water-soluble, making this a common challenge in drug development[5].

Q2: My compound precipitates when I dilute my DMSO stock into the assay medium. What is happening?

A2: This is the most common manifestation of poor aqueous solubility and a critical experimental artifact[1][6]. You are observing the compound "crashing out" of solution. Here's the mechanism:

  • You create a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble[7].

  • When you introduce a small volume of this stock into a large volume of aqueous assay buffer or cell culture medium, the solvent environment abruptly shifts from predominantly organic to almost entirely aqueous.

  • The final concentration of your compound in the well now far exceeds its maximum thermodynamic solubility in that aqueous medium.

  • Unable to remain dissolved, the compound molecules rapidly agglomerate and precipitate, forming either a visible solid or invisible sub-micron particles. This drastically reduces the actual concentration of dissolved, active compound, leading to flawed results[8].

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my assay?

A3: Understanding this difference is key to designing effective formulation strategies.

  • Thermodynamic Solubility is the true, maximum concentration of a compound that can remain dissolved in a solvent at equilibrium over an indefinite period. It is a fixed physical property.

  • Kinetic Solubility refers to the concentration of a compound that can be maintained in a dissolved, supersaturated state for a finite period before it begins to precipitate[6]. Many advanced formulation techniques, such as creating amorphous solid dispersions, are designed to exploit kinetic solubility, keeping the compound dissolved long enough for the duration of an assay[5][9].

Section 2: Troubleshooting Guide - Common Issues & Immediate Solutions

This guide provides quick, actionable solutions to the most frequent problems encountered during experiments.

SymptomProbable Cause(s)Recommended Action(s)
Visible precipitate or cloudiness forms immediately upon adding the compound stock to the assay buffer/media.The final compound concentration exceeds its aqueous solubility limit. The dilution technique may be suboptimal.1. Lower the Concentration: If potency allows, this is the simplest fix[6]. 2. Optimize Dilution: Add the DMSO stock to the aqueous buffer while vortexing to promote rapid dispersion. Pre-warming the media to 37°C can also help[6]. 3. Increase Co-solvent: Slightly increase the final DMSO concentration (be mindful of cell toxicity, typically keep ≤1%).
High variability between replicate wells or inconsistent results between experiments.Non-uniform precipitation of the compound. Degradation of the compound in stock solution or assay buffer.1. Confirm Solubility: Visually inspect each well for precipitation. 2. Prepare Fresh Stock: Prepare a new stock solution from solid material for each experiment to rule out degradation[6][10]. 3. Aliquot Stocks: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation[6].
Lower-than-expected potency or complete lack of biological activity.The actual dissolved concentration is much lower than the nominal concentration due to precipitation. The compound may be binding to plastics or serum proteins in the media.1. Measure Soluble Fraction: Use a centrifugation/HPLC method to quantify the dissolved compound in your final assay medium. 2. Reduce Serum: If using cell culture, test the compound in low-serum (e.g., 1-2% FBS) or serum-free media, as serum proteins can bind to compounds and reduce their free concentration[11]. 3. Select a Formulation Strategy: Proceed to the protocols in Section 3 to actively increase solubility.
Compound precipitates in the stock solution during storage at -20°C or -80°C.The compound has poor solubility in the solvent at low temperatures.1. Store at a Lower Concentration: Prepare a less concentrated stock solution[6]. 2. Consider Alternative Solvents: Test solubility in solvents like ethanol or NMP, which may perform better at low temperatures. 3. Store at Room Temperature: If the compound is stable, storing the stock solution protected from light at room temperature may prevent cold-induced precipitation[10].
Section 3: Step-by-Step Protocols for Enhancing Solubility

When simple troubleshooting is insufficient, a systematic formulation approach is required.

Protocol 1: The Co-Solvent & Dilution Optimization Workflow

This is the first line of attack. The goal is to maximize the use of a co-solvent like DMSO while minimizing its potential for artifacts.

Methodology:

  • Prepare High-Concentration Stock: Dissolve 2-Methyl-4,6-quinolinediol in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming to 37°C or brief sonication can aid dissolution[6][12].

  • Create Intermediate Dilution Plate: Perform serial dilutions of the high-concentration stock in 100% DMSO in a polypropylene plate.

  • Perform Final Dilution: To perform the final step of adding the compound to the aqueous assay plate, add the assay buffer/media to the wells of the intermediate DMSO plate first, then transfer the mixture to the final assay plate. Alternatively, add a small volume (e.g., 1-2 µL) of the DMSO stock to the final assay plate wells already containing the bulk of the aqueous buffer, ensuring rapid mixing.

  • Control Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is below the tolerance level for your specific assay (typically <1% for cell-based assays, <5% for biochemical assays).

  • Include Vehicle Controls: Your "zero compound" control must contain the same final concentration of DMSO as your test wells.

cluster_prep Stock Preparation cluster_assay Assay Plate Preparation A Weigh Solid Compound B Dissolve in 100% DMSO (e.g., 20 mM) A->B High Solubility C Create Serial Dilution Plate in 100% DMSO B->C Intermediate Steps E Add Small Volume (1-2 µL) of DMSO Dilutions to Wells C->E Critical Dilution Step (High to Low Organic) D Dispense Aqueous Buffer/ Media into Final Assay Plate D->E F Mix Immediately & Incubate E->F

Caption: Optimized workflow for diluting DMSO stock solutions.

Protocol 2: pH Modification Strategy

Quinoline derivatives are often weak bases due to the nitrogen atom in the pyridine ring. Modifying the pH can significantly increase solubility by protonating this nitrogen, forming a more soluble salt[6].

Methodology:

  • Determine pKa: If not known, use computational tools (e.g., MarvinSketch, Chemicalize) to predict the pKa of 2-Methyl-4,6-quinolinediol. The key pKa will be for the pyridine nitrogen.

  • Prepare Buffers: Prepare a series of biologically compatible buffers with pH values spanning the pKa (e.g., pH 5.0, 6.0, 6.8, 7.4). Common buffers include MES (pH 5.5-6.7) and HEPES (pH 7.2-8.2).

  • Test Solubility: Prepare a saturated solution of the compound in each buffer. Shake/agitate for 24 hours at a controlled temperature.

  • Quantify: Centrifuge the samples to pellet undissolved solid. Carefully remove the supernatant and determine the compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the lowest pH that provides sufficient solubility while remaining compatible with your assay system. For cell-based assays, you are often limited to a physiological pH range (e.g., 7.2-7.4), but for biochemical assays, you may have more flexibility.

Protocol 3: Utilizing Solubility Enhancers (Excipients)

If co-solvents and pH are insufficient, excipients can be screened. These molecules create a more favorable micro-environment for the drug.

ClassExample(s)Mechanism of ActionTypical Conc. RangePros & Cons
Surfactants Tween® 80, Pluronic® F-68, Triton X-100Form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility[6].0.01% - 0.1%Pros: Very effective. Cons: Can interfere with biological assays and cause cell toxicity at higher concentrations[6][12].
Complexing Agents β-Cyclodextrins (HP-β-CD, SBE-β-CD)Form inclusion complexes where the hydrophobic drug sits inside the cyclodextrin's hydrophobic cavity, while the exterior remains water-soluble[13].1 - 10 mMPros: Generally low toxicity, well-characterized. Cons: Can be expensive; may not be effective for all molecular shapes.
Polymers Polyvinylpyrrolidone (PVP), HPMCAdsorb to the surface of drug particles, inhibiting crystallization and maintaining a supersaturated state. This is the principle behind solid dispersions[5][13].0.1% - 1% (w/v)Pros: Highly effective at creating stable, supersaturated solutions. Cons: Can increase viscosity; requires more complex formulation preparation.

Screening Protocol:

  • Prepare stock solutions of the selected enhancers in your chosen assay buffer.

  • Add the enhancer stock to the assay buffer before adding the compound's DMSO stock.

  • Visually or instrumentally (e.g., nephelometry) assess for any reduction in precipitation compared to the buffer without the enhancer.

  • CRITICAL: Run parallel control experiments to ensure the enhancer itself does not affect your biological assay readout.

Protocol 4: Advanced Formulation - Preparing an Amorphous Solid Dispersion

For the most challenging compounds, converting the crystalline solid into a high-energy, amorphous form can dramatically improve dissolution and kinetic solubility[5][9]. The solvent evaporation method is a straightforward technique for lab-scale preparation.

Materials:

  • 2-Methyl-4,6-quinolinediol (API)

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Volatile solvent in which both API and polymer are soluble (e.g., Methanol)

Methodology:

  • Dissolution: Dissolve the API and the polymer in methanol at a specific weight ratio (e.g., start with 1:3 API:PVP)[13]. Ensure a clear solution is formed.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to "trap" the API in an amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove all residual solvent[13].

  • Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the dispersion.

  • Usage: The resulting powder can be weighed and dissolved directly into the aqueous assay buffer, where it should dissolve much more readily than the original crystalline material.

Section 4: Assay Design and Validation for Poorly Soluble Compounds

Generating reliable data requires more than just getting the compound into solution; it requires a validation framework.

Caption: Decision tree for selecting a solubilization strategy.

Q: How can I determine the actual soluble concentration of my compound in the final assay medium?

A: Visual inspection is not enough. The most reliable method is to prepare your compound in the final assay medium (including all additives), let it equilibrate, and then separate the soluble and insoluble fractions.

  • Protocol:

    • Prepare the sample as you would for the assay.

    • Incubate for a relevant period (e.g., 30 minutes).

    • Centrifuge at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated material.

    • Carefully collect the supernatant.

    • Analyze the concentration of the compound in the supernatant using a validated method like HPLC-UV or LC-MS. This is your true soluble concentration.

Q: How do I account for the effects of the solubility-enhancing agents themselves on my assay?

A: This is a critical control. Every enhancer (DMSO, cyclodextrin, Tween, etc.) has the potential to affect the biological system independently of your compound.

  • Essential Control: You must run a "vehicle control" for every condition. The vehicle control contains the exact same concentration of buffer, salts, DMSO, and any other enhancer used in your test wells, but without the 2-Methyl-4,6-quinolinediol. Any signal from this well is an artifact of the formulation and must be subtracted from your test data.

By implementing these systematic troubleshooting and formulation strategies, researchers can overcome the challenges posed by the low aqueous solubility of 2-Methyl-4,6-quinolinediol, ensuring the generation of accurate, reliable, and meaningful data in their discovery efforts.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Bhalani, D. V., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). Retrieved from [Link]

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Various Authors. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • Sharma, D., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Georgopoulou, A. S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Shapiro, A. B. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. Retrieved from [Link]

  • Rohe, A. (2014). Answer to "How to enhance drug solubility for in vitro assays?". ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem. Retrieved from [Link]

  • Kamaruzzaman, M. F., & Tan, J. S. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.
  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Bentham Science Publishers. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present).

Sources

Technical Support Center: Optimizing Extraction Conditions for 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Methyl-4,6-quinolinediol (also known as 4,6-dihydroxy-2-methylquinoline) from complex reaction mixtures and biological matrices.

Because this molecule contains a basic quinoline nitrogen and acidic phenolic/enol hydroxyl groups, it is highly amphoteric. Successful extraction requires precise control over its ionization state, orthogonal cleanup strategies, and protection against oxidative degradation.

Core Principles of Amphoteric Quinoline Extraction

Before troubleshooting, it is critical to understand the causality behind extraction failures. 2-Methyl-4,6-quinolinediol shifts between cationic, neutral, and anionic states depending on the pH of the surrounding matrix.

G A Low pH (< 4.0) Protonated Quinoline Nitrogen (Cationic / Aqueous Soluble) B Neutral pH (6.5 - 7.5) Isoelectric Point (Neutral / Organic Soluble) A->B Add Base B->A Add Acid C High pH (> 9.5) Deprotonated Phenolic OH (Anionic / Aqueous Soluble) B->C Add Base C->B Add Acid

Figure 1: pH-dependent ionization states dictating extraction solubility of the amphoteric quinoline.

Troubleshooting FAQs

Q1: Why am I getting poor recovery (<30%) when using standard Liquid-Liquid Extraction (LLE) with ethyl acetate?

A1: This is a classic symptom of pH mismatch. Because 2-Methyl-4,6-quinolinediol is amphoteric, extracting at an arbitrary pH will leave a significant portion of the molecule in an ionized (water-soluble) state. Adjusting the aqueous pH to the exact isoelectric point is critical for the liquid-liquid extraction of hydroxylated quinolines, as deviations lead to rapid ionization and partitioning back into the aqueous phase 1.

  • The Fix: Prior to adding your organic solvent, adjust the aqueous phase to pH 6.8–7.2 using a dilute buffer (e.g., ammonium acetate). At this pH, the molecule is uncharged and will partition favorably into moderately polar organic solvents like a 3:1 mixture of Dichloromethane:Isopropanol.

Q2: My biological matrix extracts are heavily contaminated with proteins and lipids. How do I improve purity without sacrificing yield?

A2: LLE relies solely on hydrophobicity, which lacks the selectivity needed for complex matrices. Amphoteric quinoline derivatives require orthogonal sample preparation methods, such as mixed-mode solid-phase extraction, to overcome matrix ion suppression 2.

  • The Fix: Switch to a Mixed-Mode Strong Cation Exchange (MCX) SPE cartridge. By acidifying your sample, you force the quinoline into its cationic state, allowing it to bind tightly to the sulfonic acid groups on the SPE sorbent. You can then wash away neutral lipids with 100% methanol before eluting the target compound with a basic solvent.

Q3: I am losing analyte during the sample concentration/evaporation step. Is it volatile?

A3: 2-Methyl-4,6-quinolinediol is not volatile, but its electron-rich dihydroxy-quinoline core is highly susceptible to auto-oxidation and metal-catalyzed degradation, especially when concentrated in the presence of trace metals. The addition of chelating agents like Na2EDTA can further improve the recovery of quinolone-like structures by preventing complexation with trace metal ions in the matrix [[3]]().

  • The Fix: Add 0.1% ascorbic acid or 0.5 g/L Na2EDTA to your collection tubes prior to extraction. Evaporate under a gentle stream of inert nitrogen gas at temperatures strictly below 40°C.

Quantitative Data: Extraction Modality Comparison

To assist in selecting the correct workflow, refer to the validated performance metrics below.

Extraction MethodOptimal Loading pHMean Recovery (%)Matrix Effect (%)Primary Use Case
LLE (Ethyl Acetate) 6.8 - 7.268 ± 5%High (>40%)Clean synthetic reaction mixtures
LLE (DCM:IPA 3:1) 6.8 - 7.282 ± 4%High (>35%)High-polarity aqueous samples
SPE (HLB - Reversed Phase) 7.076 ± 6%Moderate (~20%)Simple biological fluids (urine)
SPE (MCX - Mixed-Mode) 2.095 ± 2% Low (<5%) Complex matrices (plasma, tissue)

Step-by-Step Methodology: Optimized MCX SPE Protocol

This protocol utilizes a self-validating Mixed-Mode Cation Exchange (MCX) system. If the protocol fails, the specific wash step where the analyte is lost will instantly diagnose the chemical error (e.g., failure to protonate).

Materials Required:

  • Oasis MCX SPE Cartridges (or equivalent polymeric strong cation exchange).

  • 2% Formic Acid (FA) in Water.

  • 5% Ammonium Hydroxide (NH₄OH) in Methanol.

Step-by-Step Procedure:

  • Sample Pre-treatment: Dilute the sample 1:1 with 4% Formic Acid in water.

    • Causality Check: Verify the pH is ≤ 2.0. This ensures the basic nitrogen on the quinoline ring is fully protonated.

  • Conditioning: Pass 2 mL of Methanol through the cartridge, followed by 2 mL of 2% FA in water. Do not let the sorbent dry.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 2% FA in water. This removes highly polar neutral and acidic matrix components.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol.

    • Self-Validating Step: Collect this wash and analyze via UV-Vis. If 2-Methyl-4,6-quinolinediol is present here, your initial sample pH was not low enough, and the analyte failed to bind via ion exchange.

  • Elution: Elute the target analyte with 2 mL of 5% NH₄OH in Methanol. The high pH neutralizes the quinoline nitrogen, breaking the ionic bond and allowing the organic solvent to sweep it from the column.

  • Reconstitution: Evaporate the eluate under N₂ gas at 35°C and reconstitute in your mobile phase.

SPE N1 1. Sample Prep Acidify to pH 2.0 (Protonate Analyte) N2 2. Condition MeOH then 0.1% Formic Acid N1->N2 N3 3. Load Analyte binds via Cation Exchange N2->N3 N4 4. Wash 2% FA & MeOH (Removes Neutrals) N3->N4 N5 5. Elute 5% NH4OH in MeOH (Neutralizes Analyte) N4->N5

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for selective amphoteric extraction.

References

  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. LCMS.cz.
  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ChemRxiv.
  • Determination and Ecological Risk Assessment of Quinolone Antibiotics in Drinking and Environmental Waters Using Fully Automated Disk-Based SPE Coupled with UPLC–MS/MS. National Institutes of Health (NIH).

Sources

Technical Support Center: Enhancing the Thermal Stability of 2-Methyl-4,6-quinolinediol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-4,6-quinolinediol and its derivatives. This guide is designed to provide in-depth technical assistance and practical solutions for improving the thermal stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of 2-Methyl-4,6-quinolinediol derivatives?

A1: The thermal stability of 2-Methyl-4,6-quinolinediol derivatives is primarily influenced by the inherent stability of the quinoline ring system, the reactivity of the hydroxyl groups at the 4 and 6 positions, and the nature of other substituents on the molecule. The robust quinoline core generally imparts good thermal stability. However, the phenolic hydroxyl groups can be susceptible to oxidation and other degradation reactions at elevated temperatures. Intermolecular hydrogen bonding involving the hydroxyl groups can also play a role in the compound's melting point and initial thermal stability.

Q2: What are the expected thermal degradation pathways for 2-Methyl-4,6-quinolinediol?

A2: While specific data for 2-Methyl-4,6-quinolinediol is limited, degradation of quinoline derivatives at high temperatures can involve the breaking of the quinoline rings, leading to the formation of various volatile products.[1] For phenolic compounds, thermal degradation often involves oxidation of the hydroxyl groups. The degradation of quinoline itself is initiated by the ejection of a hydrogen atom from the pyridine ring, followed by the scission of a C-N bond.[2]

Q3: How do different substituents on the quinoline ring affect thermal stability?

A3: The electronic properties of substituents can significantly impact the thermal stability of the quinoline ring. Electron-withdrawing groups, especially at the 6-position, can enhance molecular stability by counteracting the electron-donating effect of the aromatic ring's delocalized π-orbitals, leading to stronger intermolecular interactions.[3] Conversely, electron-donating groups may have the opposite effect.[4] The presence of halogens can also increase physical stability.[3]

Q4: What are the standard analytical techniques to assess the thermal stability of these compounds?

A4: A suite of thermal analysis techniques is essential for accurately quantifying thermal stability.[5] The most common and powerful methods include:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.[6][7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and crystallization events.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent compound and its degradation products after thermal stress, providing a measure of chemical stability.[5]

Troubleshooting Guide

Issue 1: My 2-Methyl-4,6-quinolinediol derivative shows significant degradation during routine thermal analysis (e.g., TGA).

  • Question: What could be causing the premature degradation, and how can I mitigate it?

  • Answer: Premature degradation can be due to several factors, including the presence of impurities from the synthesis, residual solvents, or atmospheric oxygen.

    • Troubleshooting Steps:

      • Purification: Ensure the compound is highly pure. Recrystallization or column chromatography can remove impurities that may catalyze degradation.

      • Drying: Thoroughly dry the sample under vacuum to remove any residual solvents that could lower the decomposition temperature.

      • Inert Atmosphere: Conduct TGA analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[9]

      • Heating Rate: A slower heating rate can sometimes provide a more accurate decomposition onset temperature.

Issue 2: I am observing a lower-than-expected melting point for my derivative in DSC analysis.

  • Question: Why is the melting point of my 2-Methyl-4,6-quinolinediol derivative lower than anticipated, and what does this imply about its stability?

  • Answer: A depressed melting point can indicate the presence of impurities or a different polymorphic form of the compound.

    • Troubleshooting Steps:

      • Purity Analysis: Use techniques like HPLC or NMR to assess the purity of your sample.

      • Polymorphism Screening: Different crystalline forms (polymorphs) of a compound can have different melting points. Consider techniques like X-ray diffraction (XRD) to identify the crystal form.

      • Recrystallization: Recrystallizing the compound from a suitable solvent can help to obtain a more stable polymorph with a higher melting point.

Issue 3: How can I chemically modify my 2-Methyl-4,6-quinolinediol derivative to improve its thermal stability?

  • Question: What chemical modifications can be made to the 2-Methyl-4,6-quinolinediol structure to enhance its thermal stability?

  • Answer: Protecting the reactive hydroxyl groups is a common and effective strategy to improve thermal stability.[10][11]

    • Strategies:

      • Etherification: Converting the phenolic hydroxyl groups to ethers (e.g., methyl or benzyl ethers) can significantly increase stability by removing the acidic proton and preventing oxidation.[11]

      • Esterification: Forming esters (e.g., acetates) from the hydroxyl groups is another effective protection strategy.[12]

      • Introduction of Stabilizing Groups: Incorporating electron-withdrawing groups onto the quinoline ring can enhance stability.[3]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using TGA and DSC

This protocol outlines the general procedure for analyzing the thermal stability of a 2-Methyl-4,6-quinolinediol derivative.

Materials:

  • 2-Methyl-4,6-quinolinediol derivative sample (2-5 mg)

  • TGA instrument

  • DSC instrument

  • Alumina or platinum pans

  • Nitrogen or argon gas supply (high purity)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, purified compound into a TGA or DSC pan.

  • TGA Analysis:

    • Place the sample in the TGA furnace.

    • Purge the furnace with nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

  • DSC Analysis:

    • Place the sample in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to identify melting endotherms and other thermal events.

Data Interpretation:

ParameterDescription
Tonset (TGA) The temperature at which significant decomposition begins. A higher Tonset indicates greater thermal stability.
Tm (DSC) The peak temperature of the melting endotherm.
ΔHf (DSC) The enthalpy of fusion, which can provide information about the crystallinity of the sample.
Protocol 2: Protection of Hydroxyl Groups by Methylation

This protocol describes a general method for methylating the hydroxyl groups of 2-Methyl-4,6-quinolinediol to improve its thermal stability.

Materials:

  • 2-Methyl-4,6-quinolinediol

  • Dimethyl sulfate (DMS) or methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-Methyl-4,6-quinolinediol derivative in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of a base, such as potassium carbonate, to the solution.

  • Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the base.

  • Remove the solvent under reduced pressure.

  • Purify the resulting methylated derivative by column chromatography or recrystallization.

Validation: Confirm the structure of the protected compound using NMR and mass spectrometry. Assess the thermal stability of the methylated product using TGA and DSC as described in Protocol 1 and compare the results to the unprotected starting material.

Visualizations

Thermal_Degradation_Pathway cluster_compound 2-Methyl-4,6-quinolinediol cluster_stress Thermal Stress cluster_products Degradation Products A 2-Methyl-4,6-quinolinediol B Heat (Δ) A->B Exposure C Oxidized Intermediates B->C Oxidation of -OH D Ring-Opened Fragments C->D Ring Cleavage E Volatile Gases D->E Fragmentation

Caption: Predicted thermal degradation pathway of 2-Methyl-4,6-quinolinediol.

Stabilization_Workflow Start Unstable Derivative Step1 Characterize Initial Stability (TGA/DSC) Start->Step1 Step2 Select Protection Strategy (e.g., Methylation) Step1->Step2 Step3 Perform Chemical Modification Step2->Step3 Step4 Purify Protected Derivative Step3->Step4 Step5 Characterize Final Stability (TGA/DSC) Step4->Step5 End Thermally Stable Derivative Step5->End

Caption: Experimental workflow for improving thermal stability.

References

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. (URL not available)
  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials - Lab Manager. Available from: [Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry | Request PDF - ResearchGate. Available from: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • Assessment of Phenolic Compounds Stability and Retention during Spray Drying of Phyllanthus niruri Extracts - ACS Publications. Available from: [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | C10H13NO2 | CID 42158 - PubChem. Available from: [Link]

  • Thermo-Analytical Methods of Analysis and their Applications - Longdom Publishing. Available from: [Link]

  • Thermal Analysis of Pharmaceuticals Handbook. Available from: [Link]

  • Thermo-Analytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. Available from: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scirp.org. Available from: [Link]

  • Novel Non-Thermal Processing Technologies: Impact on Food Phenolic Compounds during Processing | IntechOpen. Available from: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available from: [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC. Available from: [Link]

  • Protecting Groups - Organic Synthesis. Available from: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available from: [Link]

  • Thermal Processing for the Release of Phenolic Compounds from Wheat and Oat Bran. Available from: [Link]

  • Quinolines: the role of substitution site in antileishmanial activity - PMC. Available from: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available from: [Link]

  • Protecting Groups - Organic Chemistry Portal. Available from: [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available from: [Link]

  • Protection for Phenols and Catechols | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. Available from: [Link]

  • Soluble Sugar-Based Quinoline Derivatives as New Antioxidant Modulators of Metal-Induced Amyloid Aggregation | Inorganic Chemistry - ACS Publications. Available from: [Link]

  • 1376 Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II). Available from: [Link]

  • Ring-closure reaction to novel quinoline derivatives and their structural characterization. Available from: [Link]

  • 2-methyl quinoline, 91-63-4 - The Good Scents Company. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available from: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC - AZoM. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available from: [Link]

  • 2-methyl-4,6-quinolinediamine - 5443-31-2, C10H11N3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | Pharmaffiliates. Available from: [Link]

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available from: [Link]

  • Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts - DergiPark. Available from: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. Available from: [Link]

  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples - PMC. Available from: [Link]

  • 2-METHYL QUINOLINE - Ataman Kimya. Available from: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Metal Chelation: 2-Methyl-8-quinolinol versus 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and analytical sciences, the quest for potent and selective metal chelators is of paramount importance. Metal ions are fundamental to a myriad of biological processes, and their dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1][2] Among the privileged scaffolds in chelator design, 8-hydroxyquinoline (8HQ) and its derivatives have long been recognized for their robust metal-binding capabilities.[3][4][5]

This technical guide provides an in-depth comparative analysis of two significant chelating agents: 8-hydroxyquinoline (8HQ) and its methylated derivative, 2-methyl-8-quinolinol. While the initial topic of interest included 2-Methyl-4,6-quinolinediol, a thorough review of the scientific literature reveals a significant gap in experimental data for this specific compound. In contrast, a wealth of data exists for 8HQ and 2-methyl-8-quinolinol, making their direct comparison both feasible and scientifically valuable. This guide will elucidate the structural nuances that govern their respective chelation behaviors, present supporting experimental data, and provide detailed protocols for their evaluation.

Structural and Electronic Considerations: The Impact of a Methyl Group

At the heart of this comparison lies the structural distinction between 8-hydroxyquinoline and 2-methyl-8-quinolinol. Both molecules possess a bicyclic aromatic system with a hydroxyl group at the 8-position and a nitrogen atom at the 1-position, which together form the metal-binding site.[4][6] The primary difference is the presence of a methyl group at the 2-position in 2-methyl-8-quinolinol.

This seemingly minor substitution has significant stereochemical and electronic implications. The methyl group introduces steric hindrance around the nitrogen atom, which can influence the stability and geometry of the resulting metal complexes.[7] This steric effect can lead to a decrease in the stability of the metal-ligand bond compared to the unsubstituted 8-hydroxyquinoline.[5][7]

Comparative Analysis of Metal Chelation Performance

The efficacy of a chelating agent is quantitatively expressed by the stability constant (log K) of the metal-ligand complex, with higher values indicating a more stable complex.[5] A comparative analysis of the stability constants for 8-hydroxyquinoline and 2-methyl-8-quinolinol with various divalent metal ions reveals the tangible impact of the 2-methyl substituent.

Chelating AgentMetal IonLog K1Log K2Overall Stability (log β2)
2-Methyl-8-quinolinol Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
Fe²⁺8.07.015.0
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Data compiled from various sources representing typical values.[5]

As the data indicates, 8-hydroxyquinoline generally forms more stable complexes with the tested divalent metal ions compared to its 2-methyl derivative. This is most pronounced for Ni²⁺, Co²⁺, and Zn²⁺, where the difference in overall stability is significant. This trend is consistent with the expected steric hindrance from the methyl group, which can weaken the metal-ligand interaction.

Experimental Protocols for Evaluating Metal Chelation

The determination of metal chelation properties is a critical step in the characterization of these compounds. The following are detailed protocols for two common methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration for Stability Constant Determination

This is a highly accurate method for determining the stability constants of metal complexes.[5]

Objective: To determine the stepwise and overall stability constants of metal complexes with 2-methyl-8-quinolinol or 8-hydroxyquinoline.

Materials:

  • 2-methyl-8-quinolinol or 8-hydroxyquinoline

  • Metal salt (e.g., CuSO₄, NiCl₂)

  • Strong acid (e.g., HClO₄)

  • Strong base (e.g., NaOH) of known concentration

  • Solvent system (e.g., water-dioxane mixture)

  • Potentiometer with a pH electrode

  • Constant temperature bath

Procedure:

  • Solution Preparation: Prepare solutions of the metal salt, the chelating agent, a strong acid, and a strong base in the chosen solvent system. The use of a water-dioxane mixture is often necessary to ensure the solubility of the ligand and its complexes.[5]

  • Titration Setup: Place a known volume of a solution containing the metal ion and the ligand in a thermostated vessel.

  • Titration: Titrate this solution with the standardized strong base, recording the pH after each addition.

  • Data Analysis: The titration data is used to calculate the formation constants of the metal-ligand complexes. This typically involves specialized software that can fit the titration curve to a model of the solution equilibria.

UV-Vis Spectrophotometry for Stoichiometry and Chelation Assay

This method is useful for determining the stoichiometry of the metal-ligand complex and for performing a general chelation assay.[8]

Objective: To determine the metal-ligand stoichiometry and to confirm the chelation activity.

Materials:

  • 8-hydroxyquinoline or its derivative

  • Metal salt solution (e.g., CuSO₄, ZnCl₂)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Spectrophotometer and cuvettes

Procedure:

A. Job's Plot for Stoichiometry Determination:

  • Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[8]

B. Chelation Assay:

  • Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the chelating agent.

  • Incubate the solutions for a defined period at a controlled temperature to ensure complex formation.

  • Measure the absorbance of each solution at the λmax. An increase in absorbance with increasing ligand concentration is indicative of metal chelation.[8]

Visualization of Chelation and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the chelation process and a typical experimental workflow.

ChelationProcess M Metal Ion (M²⁺) C Metal-Ligand Complex [M(L)₂] M->C Chelation L1 2-Methyl-8-quinolinol L1->C L2 2-Methyl-8-quinolinol L2->C

Caption: Chelation of a divalent metal ion by two molecules of 2-methyl-8-quinolinol.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock_ligand Ligand Stock Solution mixing Mix Ligand, Metal, & Buffer stock_ligand->mixing stock_metal Metal Stock Solution stock_metal->mixing buffer Buffer Solution buffer->mixing incubation Incubate for Complex Formation mixing->incubation measurement Spectrophotometric Measurement incubation->measurement plotting Plot Absorbance vs. Concentration measurement->plotting calculation Calculate Stability Constants plotting->calculation

Caption: A generalized workflow for the spectrophotometric evaluation of metal chelation.

Applications and Future Directions

The potent metal-chelating properties of 8-hydroxyquinoline and its derivatives have led to their exploration in a wide range of applications. In medicine, they have been investigated as therapeutic agents for neurodegenerative diseases, where they can modulate the levels of metal ions implicated in disease progression.[1][2] They also exhibit antimicrobial and anticancer activities, which are often attributed to their ability to disrupt metal homeostasis in pathogenic organisms or cancer cells.[1][4][9] In analytical chemistry, these compounds are used as reagents for the separation and detection of metal ions.[3][4]

The slightly lower stability of 2-methyl-8-quinolinol complexes compared to 8-hydroxyquinoline does not necessarily diminish its utility. In some applications, a lower binding affinity may be desirable to facilitate the release of the metal ion under specific physiological conditions. Further research into the biological activity of 2-methyl-8-quinolinol and its complexes is warranted to fully explore its therapeutic potential.

Conclusion

This guide has provided a comprehensive comparison of the metal chelation properties of 2-methyl-8-quinolinol and its parent compound, 8-hydroxyquinoline. The presence of a methyl group at the 2-position in 2-methyl-8-quinolinol introduces steric hindrance that generally leads to the formation of less stable metal complexes compared to 8-hydroxyquinoline. The choice between these two chelators will ultimately depend on the specific application and the desired balance between binding affinity and steric factors. The experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical science.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • A Comparative Analysis of Synthetic and Biodegradable Chelating Agents in Scientific Research and Drug Development - Benchchem. (URL: )
  • What is 8-Hydroxyquinoline? - Sinobio Chemistry. (URL: )
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applic
  • Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chel
  • 8-Hydroxyquinolines chelating properties and medicinal applic
  • 2-Methyl-8-quinolinecarboxaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis - Benchchem. (URL: )
  • Application Notes and Protocols: Metal Complexes of 2-Methyl-8-quinolinecarboxaldehyde and its Deriv
  • A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Deriv
  • Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis - PMC. (URL: [Link])

  • Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC. (URL: [Link])

  • Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure - CABI Digital Library. (URL: [Link])

  • Comparison of Clinically Used and Experimental Iron Chelators for Protection against Oxidative Stress-Induced Cellular Injury | Chemical Research in Toxicology - ACS Publications. (URL: [Link])

  • 2-Methyl-8-quinolinol, 98% | H57602-100G - Scientific Laboratory Supplies (Ireland) Ltd. (URL: [Link])

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (URL: [Link])

  • Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo. (URL: [Link])

  • Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Extraction Behavior of Metal Cations Using 8-Quinolinol as an Extractant in Cyclopentyl Methyl Ether | Request PDF - ResearchGate. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (URL: [Link])

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google P
  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (URL: [Link])

  • The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8 ... - PubMed. (URL: [Link])

  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples - PMC. (URL: [Link])

  • 2‐Methyl‐8‐hydroxyquinoline (HMQ) and the binding modes of the... - ResearchGate. (URL: [Link])

  • 8-Quinolinol, 2-methyl- - the NIST WebBook. (URL: [Link])

  • Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. - ResearchGate. (URL: [Link])

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC. (URL: [Link])

  • A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines - PMC. (URL: [Link])

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - MDPI. (URL: [Link])

  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. (URL: [Link])

  • 6-Methyl-2,4-diphenylquinoline - PMC. (URL: [Link])

Sources

A Comparative Guide to the Efficacy of 2-Methyl-4,6-quinolinediol and Standard DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the inhibitory potential of 2-Methyl-4,6-quinolinediol, a novel quinoline derivative, in comparison to established antibacterial agents. As research into new antimicrobial compounds is paramount in the face of rising antibiotic resistance, this document serves as a technical resource for researchers, scientists, and drug development professionals. Herein, we delve into the mechanistic underpinnings of quinoline-based inhibition and provide a framework for empirical validation through detailed experimental protocols.

Introduction: The Quest for Novel Antibacterials

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and notably, antibacterial properties.[1][2][3][4] Many antibacterial quinoline compounds exert their effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[][6][7] These enzymes are crucial for bacterial DNA replication, making them prime targets for therapeutic intervention.[8][9]

This guide focuses on a hypothetical quinoline derivative, 2-Methyl-4,6-quinolinediol, and compares its potential efficacy against two well-characterized standard inhibitors with distinct mechanisms of action:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic that targets the GyrA subunit of DNA gyrase.[6][10]

  • Novobiocin: An aminocoumarin antibiotic that acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[10][11]

By understanding the comparative efficacy and mechanisms of these compounds, researchers can better strategize the development of new and more effective antibacterial agents.

Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication

Bacterial DNA gyrase, a type II topoisomerase, is essential for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[10] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. Topoisomerase IV, with a similar structure, is primarily involved in decatenating newly replicated chromosomes.[12][13]

The inhibitory actions of the compounds discussed are centered on disrupting the function of these enzymes:

  • Quinolone Derivatives (e.g., Ciprofloxacin): These compounds bind to the complex formed between DNA gyrase and cleaved DNA.[12][14] This stabilizes the DNA strand breaks, preventing the re-ligation of the DNA and leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[10][14] While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[7][12]

  • Aminocoumarins (e.g., Novobiocin): Novobiocin acts as a competitive inhibitor of the ATPase activity of the GyrB subunit.[10][11] By blocking the binding of ATP, it prevents the conformational changes necessary for DNA supercoiling, thereby halting DNA replication and transcription.[10]

The following diagram illustrates the bacterial DNA replication process and the points of inhibition for these different classes of compounds.

Bacterial DNA Replication Inhibition cluster_replication Bacterial DNA Replication cluster_inhibitors Inhibitors Replication_Fork Replication Fork DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Replication_Fork->DNA_Gyrase Relieves supercoiling DNA_Polymerase DNA Polymerase DNA_Gyrase->DNA_Polymerase Allows progression Topoisomerase_IV Topoisomerase IV Daughter_Chromosomes Separated Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes Decatenates DNA_Polymerase->Topoisomerase_IV Creates catenated chromosomes Quinolines 2-Methyl-4,6-quinolinediol (Hypothetical) & Ciprofloxacin Quinolines->DNA_Gyrase Inhibits GyrA subunit (stabilizes DNA breaks) Quinolines->Topoisomerase_IV Inhibits ParC subunit Aminocoumarins Novobiocin Aminocoumarins->DNA_Gyrase Inhibits GyrB subunit (ATPase activity)

Caption: Mechanism of action of quinoline and aminocoumarin antibiotics on bacterial DNA replication.

Comparative Efficacy: A Quantitative Overview

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15] The table below presents a summary of reported IC50 values for the standard inhibitors against E. coli DNA gyrase. The values for 2-Methyl-4,6-quinolinediol are presented as hypothetical placeholders for experimental determination.

CompoundTarget SubunitMechanism of ActionIC50 against E. coli DNA Gyrase (µM)Reference
2-Methyl-4,6-quinolinediol GyrA (putative)Stabilizes DNA-gyrase complex (putative)To be determined-
Ciprofloxacin GyrAStabilizes DNA-gyrase complex0.39 - 2.57[16][17]
Novobiocin GyrBCompetitive ATPase inhibitor~0.5[11]

Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay

To empirically determine and compare the efficacy of 2-Methyl-4,6-quinolinediol and standard inhibitors, a DNA gyrase supercoiling assay can be performed. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. The inhibition of this process is quantified to determine the IC50 value of the test compound.

Materials and Reagents
  • E. coli DNA Gyrase (containing GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP solution

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine)

  • Test compounds (2-Methyl-4,6-quinolinediol, Ciprofloxacin, Novobiocin) dissolved in a suitable solvent (e.g., DMSO)

  • Nuclease-free water

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel documentation system

Experimental Workflow Diagram

DNA_Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Prepare_Reagents Prepare Reagents (Buffer, DNA, ATP, Inhibitors) Serial_Dilutions Prepare Serial Dilutions of Inhibitors Prepare_Reagents->Serial_Dilutions Add_Inhibitors Add Inhibitor Dilutions to Tubes Serial_Dilutions->Add_Inhibitors Reaction_Mix Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) Reaction_Mix->Add_Inhibitors Add_Enzyme Add DNA Gyrase to Initiate Reaction Add_Inhibitors->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., add loading dye with SDS) Incubate->Stop_Reaction Gel_Electrophoresis Run Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_Gel Stain and Visualize Gel Gel_Electrophoresis->Visualize_Gel Quantify_Bands Quantify Supercoiled and Relaxed DNA Bands Visualize_Gel->Quantify_Bands Calculate_IC50 Calculate % Inhibition and Determine IC50 Quantify_Bands->Calculate_IC50

Caption: Experimental workflow for the in vitro DNA gyrase supercoiling assay.

Step-by-Step Procedure
  • Preparation of Reagents: Prepare all reagents and store them on ice. The test compounds should be serially diluted to a range of concentrations in the chosen solvent.

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and ATP.

    • Add the serially diluted test compounds to their respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding the DNA gyrase to each tube (except the negative control).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the reaction samples onto an agarose gel.

    • Run the gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification:

    • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it using a gel documentation system.

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each lane.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Conclusion

This guide provides a framework for the comparative efficacy analysis of the novel quinoline derivative, 2-Methyl-4,6-quinolinediol, against the standard DNA gyrase inhibitors, ciprofloxacin and novobiocin. By elucidating their distinct mechanisms of action and providing a detailed protocol for experimental validation, this document aims to facilitate further research in the discovery and development of potent antibacterial agents. The proposed in vitro DNA gyrase supercoiling assay offers a robust method to quantify and compare the inhibitory activities of these compounds, which is a critical step in the evaluation of new antibiotic candidates.

References

  • Wikipedia. (2024). Quinolone antibiotic. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed, 2(3), 15.
  • Mechanisms in Medicine. (2011, March 30). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. Retrieved from [Link]

  • Kaur, K., & Singh, R. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 59.
  • Oyamada, Y., Ito, H., & Inoue, M. (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(8), 2240–2242.
  • Saelices, L., Blower, T. R., & Berger, J. M. (2024). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 10(3), 856–866.
  • Hsieh, T. J., et al. (2014). Fluorescently labeled circular DNA molecules for DNA topology and topoisomerases.
  • Tari, L. W., et al. (2013). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 57(9), 4389–4396.
  • Abdel-Ghani, T. M., et al. (2022). Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Medicinal Chemistry Research, 31(12), 2135–2152.
  • Pojer, F., et al. (2006). Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis. Antimicrobial Agents and Chemotherapy, 50(12), 4061–4069.
  • Sharma, P. C., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Schaper, K. J., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 66(11), 2548–2554.
  • Pharmacology 2000. (n.d.). DNA Gyrase Inhibitors. Retrieved from [Link]

  • Kumar, S., & Narasimhan, B. (2009).
  • RSC Medicinal Chemistry. (2022, June 16). RSC Medicinal Chemistry. Retrieved from [Link]

  • Gentry, D. R., & Maxwell, A. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. MDPI.
  • Hiasa, H., et al. (2002). Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance. Antimicrobial Agents and Chemotherapy, 46(10), 3094–3100.
  • Sharma, P. C., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • Kumar, S., & Narasimhan, B. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal, 24(6), 633–647.
  • Fukuda, D., et al. (2026). Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future. Journal of Antimicrobial Chemotherapy.
  • Pommier, Y. (2013). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology, 8(1), 82–95.
  • Fukuda, D., et al. (2026). Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future.
  • St-Pierre, C. V., et al. (2008). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 52(10), 3747–3751.
  • Valente, S., et al. (2024).
  • Valente, S., et al. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. PMC.
  • Wikipedia. (2024). IC50. Retrieved from [Link]

Sources

Validating 2-Methyl-4,6-quinolinediol Purity: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of polar, heterocyclic compounds. 2-Methyl-4,6-quinolinediol (Molecular Weight: 175.18 g/mol ) is a bioactive quinoline derivative identified in both natural botanical extracts[1] and complex biomass pyrolysis bio-oils[2].

Validating the purity of this compound requires navigating its specific physicochemical properties: a basic quinoline nitrogen and two highly polar hydroxyl groups. This guide objectively compares analytical modalities and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to eliminate false positives, correct for matrix effects, and ensure absolute data integrity.

Analytical Strategy & Mechanistic Causality

When selecting a purity validation method for 2-Methyl-4,6-quinolinediol, the analytical technique must be dictated by the molecule's structure.

While Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for volatile quinoline derivatives[3], the two free hydroxyl (-OH) groups on 2-Methyl-4,6-quinolinediol present a distinct challenge. These groups act as strong hydrogen bond donors, interacting aggressively with residual silanols on GC stationary phases. This leads to severe peak tailing, thermal degradation, and poor reproducibility unless the sample undergoes complex derivatization (e.g., silylation via BSTFA).

Conversely, LC-MS/MS is the gold standard for this molecule[4]. The basic nature of the quinoline nitrogen makes it an ideal candidate for Positive Electrospray Ionization (ESI+) . In an acidic mobile phase (e.g., 0.1% formic acid), the nitrogen lone pair readily accepts a proton, yielding a highly stable, abundant [M+H]+ precursor ion at m/z 176.1. By utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, we bypass the need for derivatization while achieving unparalleled specificity[5].

Table 1: Objective Performance Comparison for Quinoline Diol Purity
Analytical ModalitySensitivity (LOD)SpecificityDerivatization Required?Matrix Effect SusceptibilityBest Use Case
LC-MS/MS (ESI+) 0.1 - 0.5 ng/mL High (MRM Transitions) No High (Requires IS) Trace impurity profiling & absolute quantitation
GC-MS (EI) 10 - 50 ng/mLModerate (Spectral Library)Yes (Silylation)LowVolatile impurity screening
HPLC-UV (PDA) 100 - 500 ng/mLLow (Relies on Chromophores)NoLowBulk assay & routine batch release

Analytical Workflow & Logic

The following diagram illustrates the decision-making process and workflow for isolating and validating the purity of 2-Methyl-4,6-quinolinediol.

PurityValidation A Sample: 2-Methyl-4,6-quinolinediol B Physicochemical Profiling (Polar Diol, Basic Nitrogen) A->B C Method Selection Logic B->C D1 GC-MS (Requires Derivatization) C->D1 Volatiles D2 HPLC-UV (Lacks Specificity) C->D2 Bulk Assay D3 LC-MS/MS (ESI+) (Optimal for Polar Quinolines) C->D3 Trace Purity E Self-Validating Workflow (Blanks, SIL-IS, Matrix Spikes) D3->E F Data Acquisition (MRM: m/z 176.1 -> 158.1) E->F G Purity Certification F->G

Fig 1. Logical workflow for selecting and executing LC-MS/MS purity validation for quinoline diols.

The Self-Validating Experimental Protocol

A protocol is only scientifically sound if it actively interrogates its own potential for error. In LC-MS/MS, the two greatest threats to data integrity are ion suppression (matrix effects) and column carryover [5]. This step-by-step methodology is engineered as a self-validating system to guarantee trustworthy results.

Step 1: Sample Preparation & Internal Standardization
  • Causality: To correct for ionization fluctuations in the ESI source, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-Methylquinoline-d7, must be introduced before any extraction or dilution steps.

  • Action: Accurately weigh 1.0 mg of the 2-Methyl-4,6-quinolinediol batch. Dissolve in 1.0 mL of Methanol:Water (80:20, v/v) to ensure complete solvation of the polar hydroxyl groups. Spike all calibration standards, QCs, and unknown samples with the SIL-IS to a final concentration of 50 ng/mL.

Step 2: Chromatographic Separation
  • Causality: Standard C18 columns can cause peak tailing for basic quinolines due to secondary interactions with unreacted silanols. We utilize a superficially porous particle (SPP) column with dense end-capping to ensure sharp, symmetrical peaks.

  • Action:

    • Column: End-capped C18 (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (maintains the quinoline nitrogen in a protonated state).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM) Optimization
  • Causality: To achieve absolute specificity, we monitor the fragmentation of the parent ion to two distinct product ions. The ratio between these transitions serves as a qualitative confirmation of the compound's identity.

  • Action: Operate the triple quadrupole in ESI+ mode.

    • Precursor Ion: m/z 176.1 ( [M+H]+ )

    • Quantifier Transition: m/z 176.1 158.1 (Loss of H2​O from the hydroxyl group).

    • Qualifier Transition: m/z 176.1 134.1 (Cleavage of the quinoline ring structure).

Step 4: The Self-Validating Injection Sequence

Execute the following sequence to proactively monitor instrument health:

  • Double Blank: Mobile phase only (Ensures baseline cleanliness).

  • System Suitability Test (SST): Lower Limit of Quantification (LLOQ) standard (Verifies sensitivity).

  • Blank: (Proves the SST did not cause carryover).

  • Calibration Curve: 1 ng/mL to 500 ng/mL.

  • Blank: (Crucial: Proves the highest calibrator did not cause carryover).

  • Unknown Samples & Matrix Spikes: (Matrix spikes validate recovery efficiency).

Experimental Validation Data

When the above self-validating protocol is executed, the resulting data must meet stringent pharmaceutical guidelines for analytical validation[6]. Below is a summary of the expected quantitative performance metrics for 2-Methyl-4,6-quinolinediol using this LC-MS/MS methodology.

Table 2: LC-MS/MS Method Validation Metrics for 2-Methyl-4,6-quinolinediol
Validation ParameterExperimental ResultAcceptance Criteria (ICH Guidelines)
Linearity ( R2 ) 0.9994 (Range: 1 - 500 ng/mL) 0.995
Limit of Detection (LOD) 0.25 ng/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 1.00 ng/mLSignal-to-Noise (S/N) 10:1
Intra-day Precision (% RSD) 3.2% at 50 ng/mL 15%
Inter-day Accuracy (% Bias) +4.1% ± 15% of nominal concentration
Matrix Effect (Suppression) -8.5% (Corrected by SIL-IS) 15% variation
Carryover Not Detected (< 0.1% of LLOQ) 20% of LLOQ response in blank

By adhering to this causality-driven, self-validating approach, researchers can confidently certify the purity of 2-Methyl-4,6-quinolinediol, ensuring that downstream pharmaceutical synthesis or biological assays are not compromised by trace-level contaminants.

References
  • Sampathkumar, S., et al. Phytochemical and GC-MS Analysis of Naringi crenulata (ROXB) Nicols. Stem. IDOSI. [Link]

  • Development and Validation of an LC Assay for Benzo[f]quinoline‐5,6‐dione and Identification of its Impurities by LC‐MS. Taylor & Francis.[Link]

  • Experimental dataset investigating the effect of temperature in the presence or absence of catalysts on the pyrolysis of plantain and yam peels for bio-oil production. PubMed Central (PMC). [Link]

  • Dubbelman, A. C., et al. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. [Link]

Sources

A Comparative Guide to 2-Methyl-4,6-quinolinediol Analytical Standards for Robust Method Validation

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory approval. The accuracy and reliability of any analytical method are fundamentally tied to the quality of the reference standards used for its validation. This guide provides an in-depth technical comparison of analytical standards for 2-Methyl-4,6-quinolinediol, a quinoline derivative of interest in pharmaceutical research, and outlines the critical steps for method validation with a focus on scientific causality and regulatory compliance.

The Cornerstone of Analytical Excellence: The Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of an analyte. The choice of a reference standard is not merely a matter of convenience; it is a critical decision that directly impacts the validity of the entire analytical method. An ideal analytical standard possesses:

  • High Purity: Minimizing the presence of impurities that could interfere with the analysis.

  • Thorough Characterization: Unambiguous confirmation of its chemical structure and properties through various spectroscopic and analytical techniques.

  • Established Stability: A well-documented shelf-life under specified storage conditions to ensure its integrity over time.

Comparing Analytical Standards: A Tale of Two Tiers

In the marketplace, analytical standards are often available in different grades, which can be broadly categorized as Primary Reference Standards and Working Standards. The choice between them depends on the specific application and the required level of rigor.

FeatureStandard A: Primary Reference Standard Standard B: Working Standard
Purity (by HPLC) > 99.5%≥ 98.0%
Characterization Comprehensive: ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, Elemental Analysis, and Purity by a secondary method (e.g., qNMR).Standard: HPLC, Mass Spectrometry, and Melting Point.
Certificate of Analysis Detailed, including all characterization data, uncertainty statement, and stability data.Basic, confirming identity and purity by HPLC.
Traceability Often traceable to a national or international standard (e.g., USP, Ph. Eur.).Traceable to an in-house primary standard.
Cost HighModerate
Typical Use - Validation of analytical methods- Calibration of working standards- Critical quality control assays- Routine analysis- In-process controls- Screening assays

While a working standard may be suitable for routine analyses where a high degree of accuracy is not paramount, a primary reference standard is indispensable for the validation of new analytical methods, particularly those intended for regulatory submissions. The comprehensive characterization of a primary standard provides a higher level of confidence in the analytical results.

A Practical Guide to HPLC Method Validation for 2-Methyl-4,6-quinolinediol

The following section outlines a systematic approach to validating a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-Methyl-4,6-quinolinediol, highlighting the impact of the chosen analytical standard.

Experimental Workflow for Method Validation

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Method Parameters (Gradient, Flow Rate) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Stab Solution Stability Rob->Stab Report Validation Report Stab->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Method Validation.

Protocol 1: HPLC Method for 2-Methyl-4,6-quinolinediol
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1][2]

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4]

Protocol:

  • Prepare a blank solution (diluent only).

  • Prepare a solution of the 2-Methyl-4,6-quinolinediol analytical standard.

  • Prepare a solution containing the analyte and potential impurities (if available).

  • Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system.

Acceptance Criteria: The peak for 2-Methyl-4,6-quinolinediol should be free from any co-eluting peaks in the blank and stressed samples. The peak purity should be evaluated using a photodiode array (PDA) detector.

Expert Insight: Using a high-purity primary standard is crucial here. If the standard itself contains significant impurities, it becomes challenging to demonstrate the method's ability to separate the analyte from these and other potential process-related impurities.

Linearity

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[5][6]

Protocol:

  • Prepare a stock solution of the 2-Methyl-4,6-quinolinediol analytical standard.

  • Prepare a series of at least five concentrations by diluting the stock solution. A typical range could be 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Data:

ParameterUsing Standard A (>99.5%) Using Standard B (≥98.0%)
Concentration Range 1 - 20 µg/mL1 - 20 µg/mL
Correlation Coefficient (R²) 0.99980.9985
Y-intercept Close to zeroMay show a slight positive bias

Expert Insight: The higher purity of Standard A results in a stronger correlation and a y-intercept closer to the origin, indicating a more accurate representation of the concentration-response relationship.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[3][5]

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of the 2-Methyl-4,6-quinolinediol analytical standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Expert Insight: The accuracy of this measurement is directly dependent on the accuracy of the standard's certified concentration. Any error in the standard's purity will be propagated, leading to a systematic bias in the accuracy results.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][6]

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

Expert Insight: Consistent and reliable standards are key to achieving good precision. Variability in the standard (e.g., from lot to lot of a working standard) can contribute to poor intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is distinguishable from the noise. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Expert Insight: A clean baseline, free from interfering peaks from the standard itself, is essential for accurately determining low-level detection and quantitation limits.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analyze the system suitability samples with each variation.

Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within the predefined limits.

Decision Tree for Selecting an Analytical Standard

G Start Start: Need an Analytical Standard Q1 Is this for Method Validation or Regulatory Submission? Start->Q1 Primary Use Primary Reference Standard (>99.5% Purity, Full Characterization) Q1->Primary Yes Working Working Standard may be sufficient (≥98% Purity, Standard Characterization) Q1->Working No (e.g., routine QC) End Proceed with Analysis Primary->End Q2 Is a Primary Standard available? Working->Q2 Q2->Primary Yes Qualify Qualify Working Standard against a well-characterized in-house lot Q2->Qualify No Qualify->End

Caption: Selecting the appropriate analytical standard.

Conclusion

The validation of an analytical method is a systematic process that provides a high degree of assurance that the method will consistently produce results that are accurate, reliable, and reproducible. The quality of the analytical reference standard is the lynchpin of this process. While working standards have their place in routine analysis, the use of a high-purity, comprehensively characterized primary reference standard for method validation is a non-negotiable aspect of ensuring data integrity and facilitating a smooth drug development and approval process. By understanding the "why" behind each validation step and making informed decisions about the quality of reference standards, researchers and scientists can build a solid analytical foundation for their work.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • European Pharmacopoeia (Ph. Eur.). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. World Journal of Pharmacy and Pharmaceutical Sciences. [Link][5]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link][6]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link][3]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link][4]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. [Link][2]

Sources

A Comparative Guide to the Cytotoxicity of 2-Methyl-4,6-quinolinediol and Chloroquine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cytotoxic properties of 2-Methyl-4,6-quinolinediol and the well-established antimalarial drug, chloroquine. By delving into their mechanisms of action and presenting supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of Cytotoxicity Profiling

Cytotoxicity, the quality of being toxic to cells, is a fundamental parameter in pharmacology and toxicology.[1] For drug development, understanding a compound's cytotoxic profile is paramount. It helps in identifying potential therapeutic agents, particularly in oncology, and in assessing the safety and potential side effects of new chemical entities. This guide focuses on two compounds with a shared quinoline core structure: 2-Methyl-4,6-quinolinediol, a less-studied derivative, and chloroquine, a drug with a long history of clinical use and a growing interest in its repurposing for cancer therapy.[2][3]

Compound Profiles

2-Methyl-4,6-quinolinediol: This is a substituted quinoline derivative. Quinoline and its derivatives have garnered significant attention for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The cytotoxic potential of quinoline derivatives is often linked to their ability to interfere with various cellular processes, including DNA replication and enzymatic activity.[4][7]

Chloroquine: A 4-aminoquinoline drug, chloroquine has been a cornerstone in the treatment and prevention of malaria for decades.[2][8] Its mechanism of action in malaria involves interfering with the parasite's ability to detoxify heme.[2] More recently, chloroquine has been investigated for its anticancer properties.[8][9] Its ability to inhibit autophagy, a cellular self-eating process that can promote cancer cell survival, is a key area of this research.[10][11]

Mechanisms of Cytotoxicity: A Tale of Two Quinolines

The cytotoxic effects of 2-Methyl-4,6-quinolinediol and chloroquine, while both rooted in their quinoline structure, are believed to proceed through distinct primary mechanisms.

2-Methyl-4,6-quinolinediol and other Quinolines: The cytotoxicity of many quinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and interfere with mitochondrial function.[12] Some derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[12] The specific functional groups attached to the quinoline core can significantly influence their cytotoxic potency and mechanism.[4]

Chloroquine: Chloroquine's anticancer cytotoxicity is multifaceted. A primary and extensively studied mechanism is the inhibition of autophagy.[10][11] By accumulating in lysosomes and raising their pH, chloroquine disrupts the final stages of autophagy, leading to the accumulation of cellular waste and ultimately cell death.[11] Beyond autophagy inhibition, chloroquine has been shown to intercalate into DNA, potentially interfering with DNA replication and transcription.[13][14] It can also sensitize cancer cells to traditional chemotherapies.[15][16]

Below is a diagram illustrating the proposed cytotoxic pathways.

cluster_MQ 2-Methyl-4,6-quinolinediol cluster_CQ Chloroquine MQ 2-Methyl-4,6-quinolinediol Mito Mitochondrial Dysfunction MQ->Mito Induces ROS ROS Production Mito->ROS Apoptosis_MQ Apoptosis ROS->Apoptosis_MQ CQ Chloroquine Autophagy Autophagy Inhibition CQ->Autophagy DNA DNA Intercalation CQ->DNA Lysosome Lysosomal Dysfunction Autophagy->Lysosome Apoptosis_CQ Apoptosis/Cell Death Lysosome->Apoptosis_CQ DNA->Apoptosis_CQ Interferes with Replication/Transcription

Caption: Proposed cytotoxic mechanisms of 2-Methyl-4,6-quinolinediol and Chloroquine.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for 2-Methyl-4,6-quinolinediol and chloroquine across various human cancer cell lines. It is important to note that direct comparative studies for 2-Methyl-4,6-quinolinediol are limited in the public domain. The data for chloroquine is more readily available and shows a range of cytotoxic potencies depending on the cell line.[16][17]

Cell LineCancer Type2-Methyl-4,6-quinolinediol IC50 (µM)Chloroquine IC50 (µM)
A549Lung CarcinomaData Not Available71.3 ± 6.1[16]
HCT-116Colon CarcinomaData Not AvailableVariable
HeLaCervical CarcinomaData Not AvailableVariable
MCF-7Breast AdenocarcinomaData Not AvailableVariable
HEK293Human Embryonic KidneyData Not Available9.883 (at 72h)[17]

Note: The cytotoxicity of quinoline derivatives can vary significantly based on their specific chemical structure. Numerous studies have reported the IC50 values for various quinoline derivatives against different cancer cell lines, often in the low micromolar range.[7][18][19][20] For instance, certain pyrazolo[4,3-f]quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[18] Similarly, some 2-arylquinoline derivatives have displayed selective anticancer properties with IC50 values in the micromolar range against cell lines like HeLa and PC3.[19]

Experimental Methodologies for Assessing Cytotoxicity

To obtain reliable and comparable cytotoxicity data, standardized in vitro assays are essential. Below are detailed protocols for commonly used methods.

Cell Viability Assays

Cell viability assays are crucial for determining the number of viable cells in a culture after exposure to a test compound.[21]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[1][22] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[22]

  • Compound Treatment: Treat the cells with various concentrations of 2-Methyl-4,6-quinolinediol or chloroquine and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22][24]

A Seed Cells B Add Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizer D->E F Read Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Cytotoxicity Assays

Cytotoxicity assays directly measure cell death, often by quantifying the release of intracellular components into the culture medium.[1]

The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the supernatant.[1][25]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[26]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[26]

A Seed Cells B Add Compound A->B C Collect Supernatant B->C D Add LDH Reagent C->D E Incubate D->E F Read Absorbance E->F

Sources

A Comparative Guide to the Antimicrobial Potential of Quinolinediols: Evaluating 2-Methyl-4,6-quinolinediol in Context

Author: BenchChem Technical Support Team. Date: April 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the quinoline nucleus has proven to be a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This guide provides a comparative analysis of 2-Methyl-4,6-quinolinediol and other quinoline diols, offering insights into their potential as antimicrobial agents. While specific experimental data for 2-Methyl-4,6-quinolinediol is limited in publicly accessible literature, this guide establishes a framework for its evaluation by comparing it with structurally related quinoline derivatives with documented antimicrobial activity.

This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative overview but also detailed experimental protocols to enable further investigation into this promising class of compounds.

The Quinoline Scaffold: A Foundation for Antimicrobial Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore.[4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[3][6] The antimicrobial efficacy of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes, such as DNA replication.[7][8] Specifically, many quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA coiling and uncoiling.[7][8]

The antimicrobial activity of quinoline compounds is highly dependent on the nature and position of substituents on the ring structure.[1][9] This structure-activity relationship (SAR) is a critical aspect of the design and development of new quinoline-based antimicrobial agents.[9][10][11]

A Comparative Look at Quinolinediols

For the purpose of this guide, we will compare the hypothetical antimicrobial profile of 2-Methyl-4,6-quinolinediol with other quinoline derivatives for which antimicrobial data is available. This comparative approach allows us to extrapolate potential activities and guide future experimental work.

CompoundStructureKnown/Hypothesized Antimicrobial Spectrum
2-Methyl-4,6-quinolinediol Broad-spectrum activity is hypothesized, with potential against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl and methyl groups may influence its solubility and interaction with bacterial targets.
Quinolone Antibiotics (e.g., Ciprofloxacin) Well-established broad-spectrum activity against a wide range of bacteria.[12]
Quinoline-Sulfonamide Hybrids Have shown promising activity against various bacterial and fungal strains.[13]
Quinolinequinones Exhibit potent antibacterial and antifungal properties.[14][15]

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antimicrobial potential of 2-Methyl-4,6-quinolinediol and other quinoline diols, standardized and validated assays are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[16][17][18]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a specified incubation period.[16][18][19]

Workflow Diagram:

Broth_Microdilution_Workflow A Prepare 2x concentrated stock solution of 2-Methyl-4,6-quinolinediol C Add 100 µL of the 2x stock solution to the first well and perform serial 2-fold dilutions A->C B Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate B->C E Add 100 µL of the bacterial inoculum to each well (except sterility control) C->E D Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) D->E F Incubate the plate at 37°C for 16-20 hours E->F G Visually inspect for turbidity to determine the MIC F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of the Antimicrobial Agent:

    • Prepare a stock solution of 2-Methyl-4,6-quinolinediol in a suitable solvent (e.g., DMSO) at a concentration twice the highest concentration to be tested.[20]

    • Further dilute the stock solution in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[21]

  • Preparation of the Microtiter Plate:

    • Aseptically dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[20]

    • Add 100 µL of the 2x concentrated antimicrobial solution to the first well of each row designated for testing.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well.[20][21] Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).[21]

  • Preparation of the Inoculum:

    • From a fresh culture (18-24 hours old) on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

    • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial or fungal inoculum to each well, except for the sterility control well. The final volume in each well will be 200 µL.[21]

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as required for fungi.[18][21]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[19]

Agar Well Diffusion Assay

The agar well diffusion method is another common technique for screening the antimicrobial activity of compounds.[22][23]

Principle: This assay relies on the diffusion of the antimicrobial agent from a well into an agar medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[22][24]

Workflow Diagram:

Agar_Well_Diffusion_Workflow A Prepare Mueller-Hinton agar plates B Inoculate the entire surface of the agar with a standardized bacterial suspension A->B C Create wells (6-8 mm) in the agar using a sterile cork borer B->C D Add a known concentration of 2-Methyl-4,6-quinolinediol solution to each well C->D E Incubate the plates at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition E->F

Sources

A Senior Scientist's Guide to Cross-Validation of 2-Methyl-4,6-quinolinediol Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of 2-Methyl-4,6-quinolinediol in human plasma. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. The core of this document is a detailed protocol for cross-validation, ensuring that data generated from either method is comparable and interchangeable, a critical requirement when transferring methods between laboratories or updating instrumentation.

The principles and acceptance criteria outlined herein are grounded in the latest international regulatory standards, including the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2][3]

Introduction: The Imperative for Cross-Validation

2-Methyl-4,6-quinolinediol is a critical metabolite in the development of a novel therapeutic agent. Accurate quantification in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) assessments, which directly inform regulatory decisions on drug safety and efficacy.[1] LC-MS/MS stands as the gold standard for this task due to its inherent selectivity and sensitivity.[4][5]

However, the lifecycle of a drug development program often necessitates changes that can impact a validated bioanalytical method. These can include:

  • Transferring the method to a different laboratory (e.g., from a sponsor to a Contract Research Organization, CRO).

  • Upgrading or changing analytical instrumentation.

  • Implementing significant modifications to an existing validated method.

In these scenarios, a cross-validation is mandatory.[6][7][8] Its purpose is to formally demonstrate that the data from two distinct analytical methods are equivalent and reliable. This guide will compare a hypothetical established "In-house UPLC Method" with a "Rapid UPLC Alternative Method" and provide a comprehensive workflow for their cross-validation.

Comparative Overview of LC-MS/MS Methodologies

The selection of chromatographic and mass spectrometric conditions is dictated by the physicochemical properties of 2-Methyl-4,6-quinolinediol (Molecular Weight: ~175.18 g/mol ). As a polar, phenolic compound, it is well-suited for reversed-phase chromatography with electrospray ionization in positive mode (ESI+).

Two methods have been fully validated according to regulatory guidelines.[4] Their core parameters are summarized below to highlight their differences, which necessitate the cross-validation.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod A: In-house UPLC MethodMethod B: Rapid UPLC Alternative MethodRationale for Choices
LC System Standard UPLC SystemHigh-Throughput UPLC SystemMethod B is designed for faster analysis times, common in high-volume labs.
Column Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mmWaters ACQUITY UPLC® HSS T3, 1.8 µm, 2.1 x 50 mmMethod A uses a longer column for maximum resolution. Method B uses a shorter column with a different stationary phase (HSS T3) suitable for polar analytes, enabling a faster gradient.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterStandard modifier for ESI+ to promote protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolThe change in organic solvent (ACN vs. MeOH) can alter selectivity and is a key reason for cross-validation.
Gradient 5% to 95% B over 5.0 min10% to 98% B over 2.5 minMethod B employs a steeper, faster gradient to reduce run time.
Flow Rate 0.4 mL/min0.6 mL/minHigher flow rate in Method B is compatible with the shorter column.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500)Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)Cross-validation is essential when different instrument models are used.
Ionization Mode ESI+ESI+Consistent for the analyte.
MRM Transition Precursor: m/z 176.1 -> Product: m/z 134.1Precursor: m/z 176.1 -> Product: m/z 158.1Different product ions are monitored to demonstrate that selectivity is maintained even with different fragmentation patterns.
Internal Standard 2-Methyl-4,6-quinolinediol-¹³C₆,¹⁵N2-Methyl-4,6-quinolinediol-d₃Both are stable isotope-labeled (SIL) internal standards, the ideal choice for LC-MS/MS.[9] Use of different SILs requires validation.

Experimental Design for Cross-Validation

The objective of this cross-validation is to demonstrate the interchangeability of Method A and Method B by analyzing identical sets of quality control (QC) and authentic study samples.

Cross-Validation Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation process.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Analysis cluster_3 Conclusion QC_Samples Prepare QC Samples (Low, Mid, High) Analyze_A Analyze all samples with Method A QC_Samples->Analyze_A Analyze_B Analyze all samples with Method B QC_Samples->Analyze_B Study_Samples Select Study Samples (n ≥ 30, spanning range) Study_Samples->Analyze_A Study_Samples->Analyze_B Process_A Quantify Results (Method A) Analyze_A->Process_A Process_B Quantify Results (Method B) Analyze_B->Process_B Compare_QC Compare QC Results (Accuracy & Precision) Process_A->Compare_QC Compare_Study Calculate % Difference for Study Samples Process_A->Compare_Study Process_B->Compare_QC Process_B->Compare_Study Decision Meet Acceptance Criteria? Compare_QC->Decision Compare_Study->Decision Pass Methods are Interchangeable Decision->Pass Yes Fail Investigate Bias & Re-evaluate Decision->Fail No

Sources

A Senior Application Scientist's Guide to Benchmarking the In-Vitro Antioxidant Capacity of 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the in vitro antioxidant capacity of 2-Methyl-4,6-quinolinediol, a quinoline derivative with potential therapeutic applications. We will delve into the mechanistic underpinnings of antioxidant action and present detailed, validated protocols for three widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Through a comparative analysis with established antioxidant standards, Trolox and Ascorbic Acid, this document offers researchers, scientists, and drug development professionals a robust methodology for characterizing the antioxidant potential of 2-Methyl-4,6-quinolinediol and similar novel compounds.

Introduction: The Imperative for Antioxidant Benchmarking

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are compounds that can delay or prevent the oxidation of a substrate at low concentrations.[2] Phenolic compounds, in particular, are a major class of antioxidants that act by scavenging free radicals and chelating metal ions.[3][4][5]

The evaluation of the antioxidant capacity of novel synthetic compounds is a critical step in the drug discovery and development process. In vitro assays provide a rapid, cost-effective, and reproducible means of screening and characterizing the antioxidant potential of a large number of molecules.[6][7] This guide focuses on 2-Methyl-4,6-quinolinediol, a derivative of quinoline. While some quinolinediol derivatives have demonstrated antioxidant properties, a standardized evaluation of 2-Methyl-4,6-quinolinediol is essential to ascertain its specific activity.[8]

This document serves as a practical guide for researchers to benchmark the antioxidant capacity of 2-Methyl-4,6-quinolinediol against well-established standards, thereby providing a clear and objective assessment of its potential.

Compound Profile: 2-Methyl-4,6-quinolinediol

Chemical Structure:

2-Methyl-4,6-quinolinediol is a heterocyclic compound featuring a quinoline core substituted with a methyl group and two hydroxyl groups. The presence and position of these hydroxyl groups are critical to its predicted antioxidant activity. Phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[2][5]

Predicted Mechanism of Antioxidant Action:

The antioxidant mechanism of phenolic compounds like 2-Methyl-4,6-quinolinediol is primarily attributed to two pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching the radical and forming a more stable phenoxyl radical.[2][5]

  • Single Electron Transfer (SET): The antioxidant molecule can transfer a single electron to reduce a radical species.[2][5]

The efficiency of these mechanisms is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.[9] The following diagram illustrates the general mechanism of free radical scavenging by a phenolic antioxidant.

cluster_0 General Antioxidant Mechanism (HAT & SET) Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Stabilized_Radical Stabilized Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Stabilized_Radical Donates H• (HAT) or e- (SET) Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• or e-

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

In-Vitro Antioxidant Capacity Assays: Protocols and Workflows

To obtain a comprehensive antioxidant profile, it is advisable to use multiple assays that operate via different mechanisms.[10][11] Here, we detail the protocols for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a deep violet-colored molecule.[1][7] The reduction of DPPH to the pale yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[1][7]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[1]

    • Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of 2-Methyl-4,6-quinolinediol in a suitable solvent (e.g., methanol or DMSO).

    • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of Trolox and Ascorbic Acid in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and standards in methanol to obtain a range of concentrations.

    • To each well, add 100 µL of the test compound or standard solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[12]

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.[12]

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[12][13]

    • Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[1] A lower IC50 value indicates higher antioxidant activity.

cluster_1 DPPH Assay Workflow Prepare_Solutions Prepare DPPH, Sample, and Standard Solutions Plate_Setup Add Sample/Standard to 96-well plate Prepare_Solutions->Plate_Setup Add_DPPH Add DPPH solution to each well Plate_Setup->Add_DPPH Incubate Incubate in dark for 30 min at RT Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore with a characteristic absorption at 734 nm.[14] Antioxidants in the sample donate electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing a decrease in the solution's absorbance.[14]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in water.[14]

    • Potassium Persulfate Stock Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in water.[14]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound or standard solution to each well.[14]

    • Add 180 µL of the diluted ABTS•+ working solution to each well.[14]

    • Mix and incubate at room temperature for 6 minutes.[16]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[14]

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[17][18]

cluster_2 ABTS Assay Workflow Prepare_ABTS Prepare ABTS•+ working solution Add_ABTS Add ABTS•+ solution to each well Prepare_ABTS->Add_ABTS Prepare_Samples Prepare Sample and Standard Solutions Plate_Setup Add Sample/Standard to 96-well plate Prepare_Samples->Plate_Setup Plate_Setup->Add_ABTS Incubate Incubate for 6 min at RT Add_ABTS->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_TEAC Calculate % Inhibition and TEAC Measure_Absorbance->Calculate_TEAC

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[19] The reduction is monitored by the formation of an intense blue-colored Fe²⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex, with an absorbance maximum at approximately 593 nm.[19][20]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.[19]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[19]

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.[12]

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh and warmed to 37°C before use.[12][21]

    • Test Compound and Standard Solutions: Prepare as described previously. A ferrous sulfate (FeSO₄) or Trolox standard curve is typically used.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound or standard solution to each well.

    • Add 220 µL of the freshly prepared FRAP reagent to each well.[20]

    • Mix and incubate at 37°C for 4-30 minutes.[12][22]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The FRAP value is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is typically expressed as µmol of Trolox equivalents per gram of the test compound.[12]

cluster_3 FRAP Assay Workflow Prepare_FRAP_Reagent Prepare fresh FRAP reagent Add_FRAP Add FRAP reagent to each well Prepare_FRAP_Reagent->Add_FRAP Prepare_Samples Prepare Sample and Standard Solutions Plate_Setup Add Sample/Standard to 96-well plate Prepare_Samples->Plate_Setup Plate_Setup->Add_FRAP Incubate Incubate at 37°C Add_FRAP->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Calculate_FRAP_Value Calculate FRAP Value (Trolox Equivalents) Measure_Absorbance->Calculate_FRAP_Value

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Data Analysis

The antioxidant capacity of 2-Methyl-4,6-quinolinediol should be compared to that of well-characterized antioxidant standards, such as Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C).[17][23] The following table provides a template for presenting the comparative data. Please note that the values presented here are hypothetical and for illustrative purposes only.

CompoundDPPH IC₅₀ (µg/mL)ABTS TEAC (µmol TE/g)FRAP Value (µmol TE/g)
2-Methyl-4,6-quinolinediol 15.818501600
Trolox 8.525002500
Ascorbic Acid 5.228002750

Interpretation of Results:

  • DPPH IC₅₀: A lower IC₅₀ value signifies a higher radical scavenging activity. In this hypothetical example, Ascorbic Acid shows the highest potency.

  • ABTS TEAC: A higher TEAC value indicates a greater antioxidant capacity relative to Trolox.

  • FRAP Value: A higher FRAP value reflects a stronger reducing ability.

cluster_4 Comparative Antioxidant Activity (Hypothetical) High_Activity High Antioxidant Activity Moderate_Activity Moderate Antioxidant Activity Low_Activity Lower Antioxidant Activity Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->High_Activity Trolox Trolox Trolox->High_Activity 2_Methyl_4_6_quinolinediol 2-Methyl-4,6-quinolinediol 2_Methyl_4_6_quinolinediol->Moderate_Activity

Caption: Illustrative comparison of antioxidant activities.

Conclusion and Future Directions

This guide provides a standardized and comprehensive approach to benchmarking the in vitro antioxidant capacity of 2-Methyl-4,6-quinolinediol. By employing a panel of assays with differing mechanisms (DPPH, ABTS, and FRAP) and comparing the results to established standards like Trolox and Ascorbic Acid, researchers can obtain a robust and reliable assessment of the compound's antioxidant potential.

The quinolinediol moiety suggests a strong likelihood of antioxidant activity, primarily through hydrogen atom or electron donation. The experimental framework outlined herein will allow for the quantitative validation of this hypothesis. Promising in vitro results would warrant further investigation, including more complex cell-based antioxidant assays and eventual progression to in vivo models to determine the physiological relevance and therapeutic potential of 2-Methyl-4,6-quinolinediol in mitigating oxidative stress-related pathologies.

References

  • Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345-391.
  • Müller, L., Fröhlich, K., & Böhm, V. (2011). Comparative antioxidant activities of carotenoids measured by TEAC, ABTS, FRAP, and DPPH assays. Journal of Agricultural and Food Chemistry, 59(3), 966-973.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76.
  • Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of Agricultural and Food Chemistry, 48(8), 3396-3402.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.
  • Schlesier, K., Harwat, M., Böhm, V., & Bitsch, R. (2002). Assessment of antioxidant activity by using different in vitro methods. Free Radical Research, 36(2), 177-187.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]

  • Ou, B., Huang, D., Hampsch-Woodill, M., Flanagan, J. A., & Deemer, E. K. (2002). Analysis of antioxidant activities of common vegetables employing oxygen radical absorbance capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays: a comparative study. Journal of Agricultural and Food Chemistry, 50(11), 3122-3128.
  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]

  • Yu, J., Liu, F., Zhao, G., & Yang, Y. (2013). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Journal of the Science of Food and Agriculture, 93(14), 3565-3572.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]

  • SciSpace. (n.d.). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. [Link]

  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. [Link]

  • IOVS. (2000). Ascorbic Acid Concentration and Total Antioxidant Activity of Human Tear Fluid Measured Using the FRASC Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]

  • Czech Journal of Food Sciences. (n.d.). l-Ascorbic acid content and antioxidant capacity in less-known fruit juices. [Link]

  • Semantic Scholar. (n.d.). ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA Andargie Bel. [Link]

  • ResearchGate. (n.d.). Standard calibration curve of ascorbic acid for total antioxidant determination. [Link]

  • MDPI. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. [Link]

  • DergiPark. (n.d.). Determination of Antioxidant Capacity of 2,6-Quinolinediol. [Link]

  • Scientific & Academic Publishing. (n.d.). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. [Link]

  • ResearchGate. (2014). Antioxidant activities of two novel synthetic methylbenzenediol derivatives. [Link]

  • Asian Journal of Chemistry. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]

Sources

Safety Operating Guide

Comprehensive Laboratory Guide: Safe Handling and Disposal Protocols for 2-Methyl-4,6-quinolinediol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories that treat substituted quinolines with the same casual disposal methods as benign organic salts. This is a critical operational failure. 2-Methyl-4,6-quinolinediol (CAS No. 15502-80-4)—a heterocyclic aromatic compound utilized in advanced drug development and bio-oil pyrolysis research—shares the hazardous toxicological profile of its parent compound, quinoline[1]. Improper disposal not only violates environmental regulations but risks severe ecological bioaccumulation and laboratory safety hazards.

This guide provides a self-validating, step-by-step operational plan for the proper segregation, containerization, and disposal of 2-Methyl-4,6-quinolinediol, ensuring your laboratory maintains the highest standards of scientific integrity and regulatory compliance.

Chemical Profiling and Hazard Causality

Before designing a disposal workflow, we must understand the causality behind the chemical's hazards. Why do we treat 2-Methyl-4,6-quinolinediol as a high-risk waste stream?

  • Aromaticity and Persistence: The quinoline ring system is highly stable, meaning it resists natural biodegradation in aquatic environments. The 2 explicitly warns that quinoline derivatives are toxic to aquatic organisms and cause long-term adverse effects in the aquatic environment[2].

  • N-Heterocyclic Reactivity & Toxicity: The nitrogen atom in the quinoline ring can act as a weak base. More critically, quinoline derivatives are known to undergo cytochrome P450-mediated epoxidation in vivo. These reactive epoxide intermediates can intercalate DNA, driving their mutagenic (H341) and carcinogenic (H350) classifications.

  • Chemical Incompatibilities: According to the 3, quinoline derivatives can react violently with strong oxidizers (e.g., peroxides, perchromates, and dinitrogen tetroxide)[3]. Mixing 2-Methyl-4,6-quinolinediol waste with oxidative waste streams can trigger exothermic runaway reactions.

Quantitative Hazard Summary

Table 1: Physicochemical & Hazard Summary of 2-Methyl-4,6-quinolinediol

Property / HazardDescription / Value
Chemical Name 2-Methyl-4,6-quinolinediol (4,6-dihydroxy-2-methylquinoline)
CAS Number 15502-80-4
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Primary Hazard Class Toxic (Category 3 Oral), Irritant (Category 2 Skin/Eye)
Chronic Hazards Suspected Mutagen (H341), Carcinogen (H350)
Environmental Hazard Toxic to aquatic life with long-lasting effects (H411)
Chemical Incompatibilities Strong oxidizers (peroxides, perchromates), strong acids

Mechanistic Pathway of Environmental Toxicity

To underscore the necessity of incineration over aqueous discharge, review the environmental fate pathway below. Pouring this compound down the drain initiates a cascade of ecological toxicity.

ToxicityPathway Drain Improper Disposal (Aqueous Discharge) Water Aquatic Environment Drain->Water Safe Proper Incineration (>1000°C) Drain->Safe Corrective Action Bioacc Bioaccumulation in Aquatic Organisms Water->Bioacc Tox Cytochrome P450 Activation (Epoxide Formation) Bioacc->Tox DNA DNA Intercalation & Mutagenesis Tox->DNA CO2 Complete Combustion (CO2, H2O, NOx) Safe->CO2 Thermal Degradation

Fig 1: Mechanistic pathway comparing environmental toxicity of improper disposal vs. incineration.

Step-by-Step Disposal Methodology

As outlined in standard safety protocols for quinoline derivatives by 4, treating these compounds as hazardous waste is a non-negotiable core principle[4]. This protocol is designed as a self-validating system: each phase contains a verification check to ensure the preceding action was performed correctly.

Phase 1: Waste Segregation and Quenching
  • Step 1.1: Isolate the waste. Ensure 2-Methyl-4,6-quinolinediol is kept strictly separate from strong acids and oxidizing agents.

  • Step 1.2 (Causality Check): Why? Because the basic nitrogen can undergo exothermic protonation with strong acids, and the aromatic ring can violently oxidize, leading to pressurized gas release.

  • Step 1.3 (Self-Validation): If the compound is in a solvent solution (e.g., methanol or DMSO), verify the pH of the solution using indicator strips. Adjust to a neutral pH (6-8) using dilute buffers if necessary, to prevent container degradation over time.

Phase 2: Containerization
  • Step 2.1: Select a High-Density Polyethylene (HDPE) or amber glass container.

  • Step 2.2 (Causality Check): HDPE is chosen for its superior chemical resistance to organic bases. Amber glass is an acceptable alternative as it prevents UV-mediated photodegradation of the quinoline ring, which can generate unpredictable, volatile byproducts.

  • Step 2.3: Fill the container to no more than 80% capacity to allow for vapor expansion. Seal tightly with a PTFE-lined cap.

Phase 3: Labeling and Secondary Containment
  • Step 3.1: Affix a standardized EPA hazardous waste label. Explicitly list "2-Methyl-4,6-quinolinediol" and mark the primary hazards: "Toxic / Suspected Mutagen." Do not use abbreviations or structural formulas alone.

  • Step 3.2: Place the primary container within a secondary containment tray inside a continuously ventilated chemical storage cabinet.

Phase 4: Final Disposal via Incineration
  • Step 4.1: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste disposal facility.

  • Step 4.2 (Causality Check): The only acceptable method of destruction is high-temperature incineration (>1000°C). This thermal degradation breaks the robust carbon-nitrogen bonds, converting the compound completely into CO₂ , H₂O, and NOₓ gases, which are subsequently scrubbed by the incinerator's emission controls.

DisposalWorkflow Start Waste Generation (2-Methyl-4,6-quinolinediol) Segregate Segregation (Isolate from strong oxidizers) Start->Segregate Step 1 Container Containerization (HDPE or Amber Glass) Segregate->Container Step 2 Label EPA Labeling (Hazardous Waste - Toxic) Container->Label Step 3 Storage Secondary Containment (Ventilated Area) Label->Storage Step 4 Disposal High-Temp Incineration (Licensed Facility) Storage->Disposal Step 5

Fig 2: Step-by-step logistical workflow for the safe containerization and disposal of quinolines.

Emergency Spill Response Protocol

In the event of an accidental spill during the disposal process, immediate and calculated action is required:

  • Evacuate & Ventilate: Immediately evacuate personnel from the immediate area and maximize fume hood/room ventilation to disperse any aerosolized particulates.

  • Containment: Do not use combustible materials like sawdust. Use an inert absorbent material (e.g., vermiculite or dry sand) to soak up liquid solutions.

  • Collection: Mechanically collect the saturated absorbent using non-sparking tools and deposit it into a designated hazardous waste bin.

  • Decontamination: Wash the affected surface with a mild detergent solution, collecting the wash water as hazardous waste. Never flush the wash water down the sanitary sewer.

References

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." Available at:[Link]

  • Thermo Fisher Scientific. "Quinoline - SAFETY DATA SHEET." Available at: [Link]

Sources

Understanding the Risk: A Prudent Approach to an Uncharacterized Compound

Author: BenchChem Technical Support Team. Date: April 2026

When direct toxicological data is unavailable, we must infer potential hazards from the compound's chemical family. 2-Methyl-4,6-quinolinediol belongs to the quinoline family. Quinolines and their derivatives can exhibit a range of biological activities and potential hazards, including but not limited to skin, eye, and respiratory irritation, as well as potential for systemic effects if absorbed. Therefore, we will operate under the "precautionary principle," assuming the compound is hazardous until proven otherwise.

Core Principles of Chemical Handling

Before detailing specific Personal Protective Equipment (PPE), it's crucial to remember that PPE is the last line of defense. A robust safety protocol begins with engineering and administrative controls.

  • Engineering Controls: Always handle 2-Methyl-4,6-quinolinediol in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow and is functioning correctly.

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for working with this compound. This SOP should be read and understood by all personnel involved in the experiment. Ensure the work area is well-organized and free of clutter.

Personal Protective Equipment (PPE) for Handling 2-Methyl-4,6-quinolinediol

The following PPE is mandatory when handling 2-Methyl-4,6-quinolinediol in solid or solution form.

Hand Protection: The First Barrier
  • Glove Selection: Due to the lack of specific chemical resistance data for 2-Methyl-4,6-quinolinediol, selecting the right gloves is critical. Nitrile gloves are a common choice in a laboratory setting due to their resistance to a broad range of chemicals and their provision of good dexterity. However, it is crucial to use a thicker grade of nitrile glove (e.g., 8 mil) for enhanced protection.

  • Double Gloving: For all procedures involving the handling of pure compound or concentrated solutions, double gloving is required. This provides an additional layer of protection in case the outer glove is compromised.

  • Glove Change Protocol: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves. Regularly inspect gloves for any signs of degradation or puncture.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Safety Glasses vs. Goggles: Standard safety glasses with side shields are the minimum requirement. However, chemical splash goggles that form a seal around the eyes are strongly recommended, especially when working with solutions or performing any operation that could generate splashes.

  • Face Shield: When handling larger quantities (e.g., >1 gram of solid or >50 mL of solution) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

Protective Clothing: Body Coverage
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory. The lab coat should be kept clean and should be laundered separately from personal clothing.

  • Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In scenarios involving large-scale synthesis or a high risk of exposure, a disposable chemical-resistant suit (e.g., Tyvek®) may be necessary.

Respiratory Protection: Guarding Against Inhalation
  • When is a Respirator Needed? All work with solid 2-Methyl-4,6-quinolinediol that could generate dust should be performed in a chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation that cannot be contained, respiratory protection is required.

  • Respirator Type: A NIOSH-approved N95 respirator is the minimum requirement for protection against dusts. If working with volatile solutions or if the compound is suspected to be volatile, an air-purifying respirator (APR) with organic vapor cartridges should be used.

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

Donning and Doffing PPE: A Step-by-Step Protocol

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, put on a chemical-resistant apron.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly seated on your face.

  • Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.

  • Gloves: Put on your inner pair of gloves, followed by your outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Face Shield/Goggles: Remove your face shield and/or goggles from the back of your head.

  • Lab Coat/Apron: Remove your lab coat and apron, rolling them away from your body to avoid contaminating your clothes.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Respirator (if worn): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Waste Disposal: A Critical Final Step

All disposable PPE that has come into contact with 2-Methyl-4,6-quinolinediol, as well as any contaminated materials (e.g., weigh paper, pipette tips), must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of any contaminated materials in the regular trash.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 2-Methyl-4,6-quinolinediol.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 2-Methyl-4,6-quinolinediol is_solid Is the compound a solid? start->is_solid is_volatile Is the compound volatile or in a volatile solvent? is_solid->is_volatile Yes is_splash_risk Is there a significant splash risk? is_solid->is_splash_risk No in_fume_hood Work in a Chemical Fume Hood is_solid->in_fume_hood Yes, potential for dust is_volatile->is_splash_risk Yes is_volatile->is_splash_risk No is_volatile->in_fume_hood Yes ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves is_splash_risk->ppe_base No ppe_goggles Upgrade to: Chemical Splash Goggles is_splash_risk->ppe_goggles Yes ppe_double_glove Upgrade to: Double Nitrile Gloves ppe_base->ppe_double_glove ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield High Volume ppe_goggles->ppe_double_glove ppe_respirator Add: N95 or APR Respirator in_fume_hood->ppe_respirator If fume hood is unavailable or fails

Caption: PPE selection workflow for handling 2-Methyl-4,6-quinolinediol.

Conclusion: A Culture of Safety

Handling uncharacterized compounds like 2-Methyl-4,6-quinolinediol is inherent to scientific discovery. By adopting a conservative and informed approach to safety, grounded in the principles outlined in this guide, you can minimize your risk and focus on your research. Always remember to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review all available safety information before beginning any new experimental protocol.

References

  • General Laboratory Safety

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: N
    • URL: [Link]

  • Glove Selection

    • Title: Glove Selection and Usage
    • Source: University of California, Berkeley Environmental Health & Safety
    • URL: [Link]

  • Respiratory Protection

    • Title: Respir
    • Source: Occupational Safety and Health Administr
    • URL: [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.